molecular formula C7H5ClO<br>C6H5COCl<br>C6H5COCl<br>C7H5ClO B041296 Benzoyl chloride CAS No. 98-88-4

Benzoyl chloride

Cat. No.: B041296
CAS No.: 98-88-4
M. Wt: 140.56 g/mol
InChI Key: PASDCCFISLVPSO-UHFFFAOYSA-N
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Description

Benzoyl chloride is a highly reactive acyl chloride and a fundamental reagent in organic synthesis, serving as a versatile benzoylating agent. Its primary research value lies in its ability to introduce the benzoyl group (C₆H₅C=O) into target molecules via nucleophilic acyl substitution reactions. This mechanism is exploited to synthesize a wide array of compounds, including esters (from alcohols), amides (from amines), and anhydrides. In laboratory settings, it is indispensable for the Schotten-Baumann reaction for the protection of alcohols and amines. Furthermore, this compound is a critical precursor in the synthesis of peroxides, such as benzoyl peroxide (a common initiator for polymerizations), and in the production of pharmaceuticals, dyes, and perfumes. Its strong electrophilicity and reactivity with nucleophiles make it an excellent tool for probing reaction mechanisms and for the derivatization of complex molecules in analytical chemistry. Researchers value our high-purity grade for its consistent performance, which ensures reproducible results in sensitive synthetic applications. Due to its lachrymatory nature and reactivity with water, it requires careful handling under appropriate conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzoyl chloride
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InChI

InChI=1S/C7H5ClO/c8-7(9)6-4-2-1-3-5-6/h1-5H
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InChI Key

PASDCCFISLVPSO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(=O)Cl
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Molecular Formula

C7H5ClO, Array, C6H5COCl
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DSSTOX Substance ID

DTXSID9026631
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Molecular Weight

140.56 g/mol
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Physical Description

Benzoyl chloride appears as a colorless fuming liquid with a pungent odor. Flash point 162 °F. Lachrymator, irritating to skin and eyes. Corrosive to metals and tissue. Density 10.2 lb / gal. Used in medicine and in the manufacture of other chemicals., Liquid, Colorless, fuming liquid with a pungent odor; [HSDB] Colorless to slightly brown liquid; [CHRIS], FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR., A colorless fuming liquid with a pungent odor.
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Boiling Point

387 °F at 760 mmHg (NTP, 1992), 201 °C, BP: 197.2 °C at 760 mm Hg, 197.2 °C, 387 °F
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Flash Point

162 °F (NTP, 1992), 68 °C, 72 °C (162 °F) - closed cup, 162 °F (72 °C)(open cup), 68 °C (closed cup), 72 °C c.c., 162 °F
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Solubility

Decomposes (NTP, 1992), Decomposed by water, alcohol, Miscible with ethyl ether; soluble in benzene, carbon tetrachloride, carbon disulfide, Miscible with ether, benzene, carbon disulfide, oils, Soluble in ether and carbon disulfide, Solubility in water: reaction
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Density

1.211 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.2070 at 25 °C/4 °C, Relative density (water = 1): 1.21, 1.211
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Vapor Density

4.88 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.88 (Air = 1), Relative vapor density (air = 1): 4.88, 4.88
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Vapor Pressure

0.4 mmHg at 68 °F ; 1 mmHg at 89.8 °F (NTP, 1992), 0.7 [mmHg], VP: 1 mm Hg at 32.1 °C, 0.700 mm Hg at 25 °C, extrapolated, Vapor pressure, Pa at 20 °C: 50, 0.4 mmHg
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Impurities

Maximum Limits of Impurities: residue after ignition 0.005%; phosphorus compounds (as P) 0.002%; heavy metals (as Pb) 0.001%; iron (Fe) 0.001%.
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Color/Form

Liquid, Transparent, colorless liquid, Colorless, fuming liquid, Colorless to slightly yellow liquid

CAS No.

98-88-4
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Melting Point

30.2 °F (NTP, 1992), -0.5 °C, -1 °C, 30.2 °F
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Foundational & Exploratory

The Genesis of a Keystone Reagent: A Technical History of Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the history, discovery, and synthesis of benzoyl chloride.

Introduction

This compound (C₆H₅COCl), a colorless to slightly yellow fuming liquid with a characteristic pungent odor, stands as a cornerstone reagent in the edifice of modern organic chemistry.[1][2] Its high reactivity as an acylating agent has made it an indispensable tool in the synthesis of a vast array of pharmaceuticals, agrochemicals, dyes, polymers, and fragrances.[3] This technical guide delves into the historical origins of this compound, tracing its discovery to the foundational work on the "benzoyl radical" theory. It further provides a detailed examination of key historical and contemporary synthetic methodologies, complete with experimental protocols and quantitative data to serve as a valuable resource for laboratory professionals.

Historical Discovery: The Benzoyl Radical Theory

The story of this compound is intrinsically linked to the pioneering work of German chemists Justus von Liebig and Friedrich Wöhler in the 1830s. Their collaborative investigation into the oil of bitter almonds (benzaldehyde) led to a groundbreaking concept in the nascent field of organic chemistry: the theory of compound radicals.[4] In 1832, Liebig and Wöhler demonstrated that a stable grouping of atoms, which they named the "benzoyl radical" (C₇H₅O), could be transferred intact through a series of chemical transformations.[4]

Their research showed that benzaldehyde (B42025), benzoic acid, and several other derivatives all contained this common benzoyl moiety.[4] It was within this seminal work that this compound was first synthesized, not as a primary objective, but as a derivative to support their radical theory.[5] This discovery was a pivotal moment, providing a new framework for understanding the structure and reactivity of organic molecules and laying the groundwork for the systematic study of functional groups.

Early Synthesis Methodologies

The initial syntheses of this compound were direct and illustrative of the chemical understanding of the time. These methods, while perhaps less refined than modern procedures, established the fundamental transformations that are still relevant today.

From Benzaldehyde: The Original Synthesis

The first preparation of this compound was achieved by the direct action of chlorine gas on benzaldehyde.[6] This reaction proceeds via a free-radical mechanism, where chlorine radicals substitute the aldehydic hydrogen.

Experimental Protocol: Synthesis of this compound from Benzaldehyde and Chlorine

  • Apparatus: A round-bottom flask is fitted with a reflux condenser and a gas inlet tube that extends nearly to the bottom of the flask. The top of the condenser is connected to a gas absorption trap to neutralize the evolved hydrogen chloride gas.

  • Procedure:

    • 100 grams of cold and dry benzaldehyde are placed into the reaction flask.[5]

    • A steady stream of dry chlorine gas is bubbled through the benzaldehyde. The gas is readily absorbed, and a vigorous evolution of hydrogen chloride is observed.[5]

    • As the initial vigorous reaction subsides, the mixture is gently heated to maintain a gentle boil, while the chlorine gas flow is continued.[5]

    • The reaction is considered complete when the evolution of hydrogen chloride ceases.[5]

    • A stream of dry air or carbon dioxide is then passed through the apparatus to expel any excess dissolved chlorine.[5]

    • The crude this compound is then purified by distillation, collecting the fraction boiling at approximately 197-198 °C.[5]

  • Yield: The yield for this reaction is reported to be nearly quantitative.[5]

G Benzaldehyde Benzaldehyde This compound This compound Benzaldehyde->this compound Reaction Chlorine Gas (Cl2) Chlorine Gas (Cl2) Chlorine Gas (Cl2)->this compound Reagent Heat Heat Heat->this compound Condition Hydrogen Chloride (HCl) Hydrogen Chloride (HCl) This compound->Hydrogen Chloride (HCl) Byproduct G Benzoic Acid Benzoic Acid This compound This compound Benzoic Acid->this compound Reaction Phosphorus Pentachloride (PCl5) Phosphorus Pentachloride (PCl5) Phosphorus Pentachloride (PCl5)->this compound Reagent Phosphoryl Chloride (POCl3) Phosphoryl Chloride (POCl3) This compound->Phosphoryl Chloride (POCl3) Byproduct Hydrogen Chloride (HCl) Hydrogen Chloride (HCl) This compound->Hydrogen Chloride (HCl) Byproduct G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Aniline Aniline Mixing and Shaking Mixing and Shaking Aniline->Mixing and Shaking This compound This compound This compound->Mixing and Shaking Sodium Hydroxide (aq) Sodium Hydroxide (aq) Sodium Hydroxide (aq)->Mixing and Shaking Precipitation Precipitation Mixing and Shaking->Precipitation Sodium Chloride Sodium Chloride Mixing and Shaking->Sodium Chloride Water Water Mixing and Shaking->Water Filtration and Washing Filtration and Washing Precipitation->Filtration and Washing Recrystallization Recrystallization Filtration and Washing->Recrystallization N-Benzylaniline N-Benzylaniline Recrystallization->N-Benzylaniline

References

Fundamental Properties of Benzoyl Chloride for Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoyl chloride (C₆H₅COCl), a colorless to slightly yellow fuming liquid with a pungent odor, is a pivotal acylating agent in organic synthesis.[1][2] Its high reactivity, stemming from the electrophilic carbonyl carbon and the good leaving group ability of the chloride ion, makes it an essential building block in the pharmaceutical, dye, and polymer industries.[3][4] This guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols for its key reactions, and critical safety information to ensure its effective and safe utilization in a laboratory setting.

Core Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its successful application in synthesis.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₇H₅ClO[5]
Molar Mass 140.57 g/mol [6]
Appearance Colorless, fuming liquid[3][6]
Odor Pungent, aromatic, almond-like[6]
Density 1.211 g/cm³ (at 25 °C)[6]
Melting Point -1 °C[6]
Boiling Point 197.2 °C[6]
Flash Point 72 °C (closed cup)[7]
Vapor Pressure 0.4 mmHg (at 20 °C)[6]
Solubility Reacts with water and alcohols. Miscible with benzene (B151609), carbon disulfide, ethers, and chloroform.[1][6][8]
Refractive Index (n20/D) 1.554
Reactivity and Chemical Behavior

This compound is a classic acyl chloride and participates in a wide range of nucleophilic acyl substitution reactions.[5] Its reactivity is characterized by the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophiles.

  • Hydrolysis: It reacts with water to produce benzoic acid and hydrochloric acid.[5][9] This reaction can be slow but is exothermic.[10]

  • Reaction with Alcohols: In the presence of a base, it reacts with alcohols to form esters. This is a common method for protecting hydroxyl groups or synthesizing benzoate (B1203000) esters.[6]

  • Reaction with Amines: It readily reacts with primary and secondary amines to form amides.[6] This reaction is fundamental in peptide synthesis and the creation of various pharmaceutical compounds.

  • Friedel-Crafts Acylation: With aromatic compounds, in the presence of a Lewis acid catalyst like aluminum chloride, it undergoes Friedel-Crafts acylation to produce benzophenones and related derivatives.[6][11]

  • Reaction with Peroxides: Treatment with hydrogen peroxide and sodium hydroxide (B78521) yields benzoyl peroxide, a widely used polymerization initiator.[5]

Key Synthetic Applications and Experimental Protocols

This compound's versatility as a reagent is demonstrated in numerous synthetic transformations. Detailed protocols for some of the most common applications are provided below.

Schotten-Baumann Reaction: Synthesis of N-Benzoylaniline

The Schotten-Baumann reaction is a method for synthesizing amides from amines and acyl chlorides in the presence of an aqueous base.[12][13]

Experimental Protocol:

  • Reactant Preparation: In a 100 mL Erlenmeyer flask, add aniline (B41778) (2.5 mL, 2.6 g). To this, add 25 mL of a 10% aqueous sodium hydroxide (NaOH) solution.[12]

  • Addition of this compound: While vigorously shaking the flask, add this compound (3.5 mL, 4.3 g) dropwise. It is crucial to shake for approximately one minute after each addition.[12]

  • Reaction: After the complete addition of this compound, stopper the flask and shake it vigorously for 15 minutes. The reaction is exothermic, and cooling may be necessary. The completion of the reaction is indicated by the disappearance of the characteristic smell of this compound and the formation of a white precipitate.[12]

  • Workup and Purification: Filter the solid product and wash it multiple times with cold water. The crude N-benzoylaniline can be purified by recrystallization from boiling alcohol.[12]

Esterification: Synthesis of Phenyl Benzoate

This reaction is an example of the acylation of a phenol (B47542), also often carried out under Schotten-Baumann conditions.[14]

Experimental Protocol:

  • Reactant Preparation: In an Erlenmeyer flask, dissolve 1 gram of phenol in 15 mL of 10% aqueous sodium hydroxide solution.[15]

  • Addition of this compound: Add 2 mL of this compound to the flask.[15]

  • Reaction: Stopper the flask and shake it vigorously for about 30 minutes. The disappearance of the this compound odor indicates the completion of the reaction.[15]

  • Workup and Purification: The precipitated phenyl benzoate is collected by filtration, washed thoroughly with water, and then dried. The product can be recrystallized from ethanol.[15][16]

Friedel-Crafts Acylation: Synthesis of Benzophenone

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds between an aromatic ring and a carbonyl group.[11]

Experimental Protocol:

  • Reaction Setup: To a mixture of benzene and solid aluminum chloride in a flask, carefully add this compound in the cold. Hydrogen chloride gas will be evolved.[17]

  • Reaction: After the addition is complete, heat the mixture under reflux at 60°C for approximately 30 minutes.[17]

  • Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[18]

  • Extraction and Purification: Transfer the mixture to a separatory funnel. The organic layer is separated, washed with a 10% NaOH solution to remove unreacted this compound and benzoic acid, and then with water until neutral. The organic layer is then dried, and the solvent is removed to yield crude benzophenone, which can be purified by recrystallization or vacuum distillation.[18]

Amide Synthesis: Preparation of Benzamide (B126)

The reaction of this compound with ammonia (B1221849) provides a straightforward route to benzamide.[19]

Experimental Protocol:

  • Reactant Preparation: In a 250 mL conical flask, place 10 mL of concentrated liquid ammonia.[20]

  • Addition of this compound: Add 2 mL of this compound in small portions with continuous shaking. The flask should be stoppered.[20]

  • Reaction: The reaction is exothermic; cool the flask under running tap water if necessary. Continue shaking for an additional 15 minutes. Benzamide will separate as fine flakes.[20]

  • Workup and Purification: Filter the product and recrystallize it from hot water to obtain colorless crystals of benzamide.[20][21]

Visualizing Reaction Mechanisms and Workflows

Reaction Mechanisms

The following diagrams illustrate the mechanisms of key reactions involving this compound.

Caption: Mechanism of the Schotten-Baumann Reaction.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Workflow

The following diagram outlines a general workflow for a synthesis involving this compound.

Synthesis_Workflow Start Start: Reagent Preparation Reaction Reaction with this compound (e.g., Schotten-Baumann, Friedel-Crafts) Start->Reaction Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction->Monitoring Workup Aqueous Workup (Quenching, Washing) Monitoring->Workup Reaction Complete Extraction Solvent Extraction Workup->Extraction Drying Drying of Organic Layer (e.g., Na₂SO₄, MgSO₄) Extraction->Drying Filtration Filtration Drying->Filtration SolventRemoval Solvent Removal (Rotary Evaporation) Filtration->SolventRemoval Purification Purification (Recrystallization, Chromatography) SolventRemoval->Purification Analysis Product Analysis (NMR, IR, MS, Melting Point) Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow for synthesis using this compound.

Safety and Handling

This compound is a hazardous substance and requires careful handling.

  • Corrosive: It causes severe skin burns and eye damage.[22]

  • Lachrymator: The vapors are irritating to the eyes and mucous membranes.[6]

  • Water-Reactive: It reacts with water and moisture, releasing heat and toxic, corrosive hydrogen chloride gas.[3][10]

  • Harmful if Inhaled or Swallowed: Inhalation can cause chemical burns to the respiratory tract, and ingestion can cause severe damage to the digestive tract.[23]

Recommended Handling Procedures:

  • Always work in a well-ventilated fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber or Viton), safety goggles, a face shield, and a lab coat.[6][24]

  • Keep away from water and moisture. Use dry glassware and reagents.[3]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as alcohols, bases, and oxidizing agents.[23]

  • In case of a spill, absorb the material with a non-combustible absorbent material like sand or earth and dispose of it as hazardous waste. Do not use water to clean up spills.[10][24]

  • Have an eyewash station and safety shower readily available.[23]

Conclusion

This compound is an indispensable reagent for the synthesis of a wide array of organic compounds. Its high reactivity, while making it extremely useful, also necessitates stringent safety precautions. By understanding its fundamental properties and employing the detailed experimental protocols provided in this guide, researchers, scientists, and drug development professionals can effectively and safely harness the synthetic potential of this compound in their work.

References

An In-depth Technical Guide to the Reaction Mechanism of Benzoyl Chloride with Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the reaction mechanism between benzoyl chloride and water. The hydrolysis of this compound is a fundamental reaction in organic chemistry, pivotal in various synthetic pathways and relevant to understanding the stability and reactivity of acyl chlorides in aqueous environments, a crucial aspect in drug development and formulation. This document details the mechanistic pathways, reaction kinetics, and experimental methodologies for studying this reaction, supported by quantitative data and visual representations of the underlying chemical processes.

Introduction

This compound (C₆H₅COCl), an aromatic acyl chloride, reacts readily with water in a nucleophilic acyl substitution reaction to yield benzoic acid (C₆H₅COOH) and hydrochloric acid (HCl).[1][2] This hydrolysis is often vigorous and is a classic example of the high reactivity of acyl chlorides towards nucleophiles.[3] The reaction's progression and mechanism are significantly influenced by the solvent system and the presence of any substituents on the aromatic ring.[2][4] Understanding the kinetics and mechanism of this reaction is essential for controlling reaction outcomes, optimizing synthetic procedures, and predicting the fate of acyl chloride-containing compounds in biological systems.

Reaction Mechanism

The hydrolysis of this compound is not governed by a single, invariant mechanism. Instead, it can proceed through a spectrum of pathways, exhibiting characteristics of both second-order nucleophilic substitution (Sₙ2-like or associative) and first-order nucleophilic substitution (Sₙ1-like or dissociative) mechanisms.[2][5] The predominant pathway is highly dependent on the polarity of the solvent and the electronic nature of any substituents on the benzene (B151609) ring.[2][4]

Associative (Sₙ2-like) Mechanism

In more nucleophilic or less polar solvents, the reaction tends to follow an associative pathway. This mechanism involves the direct attack of a water molecule on the electrophilic carbonyl carbon of the this compound. This concerted or near-concerted process leads to the formation of a tetrahedral intermediate.[6] This intermediate is transient and quickly collapses, expelling a chloride ion as the leaving group and subsequently losing a proton to yield benzoic acid.

Below is a graphical representation of the associative pathway.

associative_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products BenzoylChloride This compound TetrahedralIntermediate Tetrahedral Intermediate BenzoylChloride->TetrahedralIntermediate Nucleophilic Attack (H₂O) Water Water BenzoicAcid Benzoic Acid TetrahedralIntermediate->BenzoicAcid Chloride Elimination & Proton Transfer HCl HCl

Caption: Associative (Sₙ2-like) mechanism of this compound hydrolysis.

Dissociative (Sₙ1-like) Mechanism

In highly polar, non-nucleophilic solvents, the reaction can proceed through a dissociative mechanism. This pathway involves the initial, rate-determining ionization of this compound to form a resonance-stabilized acylium ion and a chloride ion.[4] The planar acylium ion is then rapidly attacked by a water molecule to form a protonated benzoic acid, which subsequently loses a proton to yield the final product. Electron-donating groups on the benzene ring can stabilize the acylium ion, favoring this dissociative pathway.[4]

Below is a graphical representation of the dissociative pathway.

dissociative_mechanism cluster_reactant Reactant cluster_intermediate Intermediates cluster_products Products BenzoylChloride This compound AcyliumIon Acylium Ion BenzoylChloride->AcyliumIon Ionization (rate-determining) BenzoicAcid Benzoic Acid AcyliumIon->BenzoicAcid Nucleophilic Attack (H₂O) & Proton Transfer ChlorideIon Chloride Ion HCl HCl conductometric_workflow Start Start PrepareReagents Prepare this compound and Aqueous Acetone Solutions Start->PrepareReagents Equilibrate Equilibrate Aqueous Acetone in Thermostatic Vessel PrepareReagents->Equilibrate InitiateReaction Add this compound Solution and Start Stirring Equilibrate->InitiateReaction MonitorConductivity Record Conductivity at Timed Intervals InitiateReaction->MonitorConductivity AnalyzeData Plot Conductivity vs. Time and Calculate Rate Constant MonitorConductivity->AnalyzeData End End AnalyzeData->End

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilicity of Benzoyl Chloride

Abstract

This compound (C₆H₅COCl) is a pivotal acylating agent in organic synthesis, valued for its high reactivity in forming esters, amides, and ketones. Its utility stems from the pronounced electrophilicity of its carbonyl carbon, a feature governed by a combination of inductive and resonance effects. This technical guide provides a comprehensive examination of the electronic structure, reactivity, and quantitative aspects of this compound's electrophilicity. It includes detailed experimental protocols for key reactions, quantitative kinetic data, and visual diagrams of reaction mechanisms and workflows to support researchers in synthetic chemistry and drug development.

The Core of Electrophilicity in this compound

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon atom. This high electrophilicity is a consequence of several electronic factors:

  • Inductive Effects: The two electronegative atoms directly attached to the carbonyl carbon—oxygen and chlorine—exert strong electron-withdrawing inductive effects (-I effect). This pulls electron density away from the carbonyl carbon, creating a significant partial positive charge (δ+) and making it a prime target for nucleophilic attack.

  • Resonance Effects: The carbonyl group is in conjugation with the benzene (B151609) ring. While the benzene ring can donate electron density through resonance, the electron-withdrawing nature of the carbonyl group itself, coupled with the inductive effects of the attached chlorine, predominates. The resonance structures illustrate the delocalization of electrons and the resulting electron deficiency at the carbonyl carbon.

  • The Role of the Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group. Once a nucleophile attacks the carbonyl carbon and forms a tetrahedral intermediate, the expulsion of the stable chloride ion is facile, driving the reaction towards completion.

These factors combine to make this compound a much stronger acylating agent than corresponding carboxylic acids or esters.

Caption: Resonance structures illustrating electron delocalization.

Reaction Mechanism: Nucleophilic Acyl Substitution

The characteristic reaction of this compound is nucleophilic acyl substitution. This two-step mechanism involves the addition of a nucleophile to the carbonyl group, followed by the elimination of the chloride leaving group.

  • Nucleophilic Attack: A nucleophile (Nu:⁻) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.

  • Leaving Group Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the C=O double bond and expelling the chloride ion, which is a stable leaving group.

This mechanism is central to the synthesis of a wide array of functional groups, including esters (using alcohol nucleophiles) and amides (using amine nucleophiles).

Nucleophilic_Acyl_Substitution General Mechanism of Nucleophilic Acyl Substitution Start This compound + Nucleophile (Nu:) Intermediate Tetrahedral Intermediate Start->Intermediate Step 1: Nucleophilic Attack (Rate-Determining Step) Product Acyl-Substituted Product + Chloride Ion (Cl-) Intermediate->Product Step 2: Elimination of Leaving Group (Cl-)

Caption: The two-step mechanism of nucleophilic acyl substitution.

Quantitative Analysis of Electrophilicity

The electrophilicity of this compound can be quantified through reaction kinetics and computational chemistry. Electron-withdrawing substituents on the benzene ring increase the electrophilicity of the carbonyl carbon, leading to faster reaction rates. Conversely, electron-donating groups decrease it.

Reaction Kinetics

A study on the alcoholysis of substituted benzoyl chlorides with n-propanol provides insight into how substituents affect reactivity. The pseudo-first-order rate constants (k) were determined at 25°C.

Substituent (on Benzene Ring)Rate Constant (k) at 25°C (min⁻¹)
H (this compound)0.0321
m-Methoxy0.0340
p-Bromo0.0590
p-Iodo0.0617
m-Iodo0.1044
Data sourced from a study on the reaction kinetics of the alcoholysis of substituted benzoyl chlorides.[1]

As shown, electron-withdrawing groups like halogens (Bromo, Iodo) increase the reaction rate compared to the unsubstituted this compound, confirming their enhancement of electrophilicity.

Computational Insights

Computational chemistry provides a theoretical framework for understanding electrophilicity. Key parameters include:

  • LUMO Energy: The Lowest Unoccupied Molecular Orbital (LUMO) energy is a critical indicator. A lower LUMO energy signifies a more electrophilic molecule, as it can more readily accept electrons from a nucleophile. For electrophiles like this compound, the LUMO is primarily localized on the carbonyl carbon.

  • Partial Atomic Charge: The calculated partial charge on the carbonyl carbon atom directly correlates with its electrophilicity. A more positive charge leads to a stronger electrostatic attraction with an incoming nucleophile, lowering the activation barrier for the reaction.

While specific values vary with the computational model used, the trend is clear: factors that lower the LUMO energy or increase the positive partial charge on the carbonyl carbon will enhance the electrophilicity and reactivity of this compound.

Key Experimental Protocols

The high electrophilicity of this compound makes it a versatile reagent in common synthetic transformations.

Protocol: Friedel-Crafts Acylation of Benzene

This reaction forms benzophenone (B1666685) and is a classic example of electrophilic aromatic substitution, where the acylium ion generated from this compound acts as the electrophile.

Reagents and Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • This compound

  • Anhydrous Benzene (Caution: Carcinogen)

  • Concentrated HCl

  • Dichloromethane (DCM) or Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place anhydrous AlCl₃ (1.1-1.2 equivalents) and anhydrous benzene.[2][3] Cool the flask to 0-5°C in an ice-water bath.

  • Addition of this compound: Slowly add this compound (1 equivalent) dropwise from the dropping funnel with continuous stirring.[2] Maintain the temperature below 10°C to control the exothermic reaction and the evolution of HCl gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours or heat under reflux (approx. 60°C) for 30 minutes to ensure completion.[4]

  • Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[2][3]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane.[2]

  • Washing: Combine the organic layers and wash sequentially with water, a 5-10% NaOH solution (to remove unreacted this compound and benzoic acid), and finally with brine.[2]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[2]

  • Purification: Purify the crude benzophenone by recrystallization or column chromatography.

Friedel_Crafts_Workflow Experimental Workflow: Friedel-Crafts Acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Set up flask with AlCl₃ and Benzene B 2. Cool to 0-5°C A->B C 3. Add this compound dropwise B->C D 4. Stir at RT or Reflux C->D E 5. Quench with Ice/HCl D->E F 6. Extract with DCM E->F G 7. Wash Organic Layer F->G H 8. Dry and Evaporate G->H I 9. Purify Product H->I

Caption: Workflow for the Friedel-Crafts acylation of benzene.

Protocol: Esterification of a Primary Alcohol

This protocol describes the synthesis of an ester from this compound and a primary alcohol, such as benzyl (B1604629) alcohol, using a base to neutralize the HCl byproduct.

Reagents and Materials:

  • Primary Alcohol (e.g., Benzyl Alcohol)

  • This compound

  • Triethylamine (B128534) (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the primary alcohol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.[5]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of this compound: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the alcohol solution over 15-30 minutes with vigorous stirring.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[5]

  • Quenching: Upon completion, quench the reaction by adding 1 M HCl.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester product by column chromatography on silica (B1680970) gel or by recrystallization.

Esterification_Workflow Experimental Workflow: Esterification A 1. Dissolve Alcohol & Base in DCM B 2. Cool to 0°C A->B C 3. Add this compound Solution Dropwise B->C D 4. Stir at RT for 2-4h (Monitor by TLC) C->D E 5. Quench with 1M HCl D->E F 6. Extract & Wash E->F G 7. Dry & Concentrate F->G H 8. Purify Ester G->H

Caption: Workflow for the esterification of a primary alcohol.

Conclusion

The pronounced electrophilicity of this compound, driven by a powerful combination of inductive and resonance effects, establishes it as a cornerstone reagent in modern organic synthesis. A thorough understanding of its electronic properties, reaction kinetics, and mechanistic pathways is essential for its effective application in the synthesis of pharmaceuticals, dyes, and other high-value chemical entities. The protocols and data presented herein provide a robust foundation for researchers to leverage the synthetic potential of this versatile acylating agent.

References

Theoretical Calculations of Benzoyl Chloride Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzoyl chloride (C₆H₅COCl) is a pivotal acyl chloride used extensively in organic synthesis for the production of dyes, perfumes, pharmaceuticals, and resins.[1] Its utility stems from the high reactivity of the acyl chloride group, making it an excellent benzoylating agent. Understanding the nuances of its reactivity is critical for controlling reaction outcomes, optimizing yields, and designing novel synthetic pathways. This technical guide provides an in-depth analysis of the theoretical and computational approaches used to elucidate the reactivity of this compound, focusing on its reaction mechanisms, the influence of electronic effects, and the quantitative data derived from computational models.

The reactivity of this compound is characterized by its susceptibility to nucleophilic acyl substitution.[2] It readily reacts with water in a hydrolysis reaction to form benzoic acid and hydrochloric acid[1], with alcohols to yield esters, and with amines to produce amides.[1] It also participates in Friedel-Crafts acylation reactions with aromatic compounds to generate benzophenones.[1] Theoretical calculations, primarily employing Density Functional Theory (DFT) and ab initio methods, provide profound insights into the transition states, activation energies, and electronic factors governing these transformations.

Theoretical Frameworks for Assessing Reactivity

Computational chemistry offers a powerful toolkit for dissecting the electronic structure and predicting the chemical behavior of molecules like this compound.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that rationalizes chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3][4]

  • HOMO: The highest energy orbital containing electrons, which typically acts as a nucleophile or electron donor.[4][5]

  • LUMO: The lowest energy orbital devoid of electrons, which acts as an electrophile or electron acceptor.[4][5]

In the context of this compound's reactions with nucleophiles, the key interaction is between the HOMO of the nucleophile and the LUMO of this compound.[5] Computational studies show that the LUMO of this compound is primarily localized on the carbonyl carbon. This indicates that the carbonyl carbon is the most electrophilic site and the primary target for nucleophilic attack, initiating the acyl substitution reaction. FMO analysis allows chemists to predict the regioselectivity and feasibility of these reactions by examining the energies and spatial distributions of these frontier orbitals.[6]

FMO_Interaction cluster_nuc Nucleophile cluster_bcl This compound cluster_product Interaction nuc_homo HOMO product Bond Formation nuc_homo->product bcl_lumo LUMO (on C=O carbon) bcl_lumo->product

FMO diagram of nucleophilic attack on this compound.
Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It localizes the molecular orbitals into bonding orbitals, lone pairs, and anti-bonding orbitals, offering a chemically intuitive representation of the electronic structure. For this compound, NBO analysis can quantify the polarization of the C=O and C-Cl bonds, revealing the partial positive charge on the carbonyl carbon and confirming its electrophilicity. It also allows for the study of hyperconjugative interactions, such as the delocalization of lone-pair electron density from the oxygen or chlorine atoms into anti-bonding orbitals, which can influence the molecule's stability and reactivity.

Reaction Mechanisms: A Computational Perspective

The solvolysis (hydrolysis and alcoholysis) of this compound is one of its most fundamental reactions and has been the subject of numerous theoretical studies. The mechanism can vary significantly depending on the solvent and substituents on the aromatic ring, ranging from a direct displacement (Sₙ2-like) to a stepwise process involving a tetrahedral intermediate (carbonyl addition-elimination) or even an Sₙ1-like pathway through a benzoyl cation.[7][8][9]

Nucleophilic Acyl Substitution: The Consensus Mechanism

The most generally accepted mechanism for reactions like alcoholysis is a second-order process, first-order with respect to both the acid chloride and the alcohol.[10] This proceeds via a two-step addition-elimination pathway.

  • Nucleophilic Attack: The nucleophile (e.g., water or an alcohol) attacks the electrophilic carbonyl carbon. This leads to the formation of a high-energy, tetrahedral intermediate where the carbonyl carbon is sp³ hybridized.

  • Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is a good leaving group.

Computational studies using DFT can model this entire pathway, calculating the geometries and energies of the reactants, the tetrahedral intermediate, the transition states connecting them, and the final products.

Acyl_Substitution Reactants This compound + Nucleophile (Nu-H) TS1 Transition State 1 Reactants->TS1 Intermediate Tetrahedral Intermediate TS1->Intermediate Nucleophilic Attack TS2 Transition State 2 Intermediate->TS2 Products Acylated Product + HCl TS2->Products Chloride Elimination

General pathway for nucleophilic acyl substitution.
The Sₙ1/Sₙ2 Mechanistic Spectrum

In weakly nucleophilic but highly ionizing solvents, such as 97% hexafluoroisopropanol-water (97H), the reaction mechanism can shift towards an Sₙ1 pathway.[7][8] In this scenario, the C-Cl bond cleaves heterolytically to form a resonance-stabilized benzoyl cation intermediate, which is then rapidly trapped by the solvent.[7] Theoretical studies support this by calculating the heterolytic bond dissociation energies, which correlate with the observed solvolysis rates.[7][8]

Conversely, solvent effects on the hydrolysis and alcoholysis of this compound are also consistent with a direct displacement Sₙ2-like mechanism, which competes with the carbonyl addition pathway, especially in less aqueous media.[9] The actual operative mechanism is a continuum, and computational models are essential for predicting which pathway will dominate under specific conditions. For example, theoretical studies have shown that while this compound solvolysis can have Sₙ2 character, acetyl chloride is over 20-fold more sensitive to nucleophilic attack, highlighting mechanistic differences between acyl chlorides.[11][12]

Quantitative Data from Theoretical Calculations

Computational chemistry provides a wealth of quantitative data that underpins our understanding of this compound's structure and reactivity. DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) or aug-cc-pVTZ, are commonly employed.[13][14][15]

Table 1: Calculated Structural Parameters of this compound
ParameterCalculated ValueMethodReference
C=O Bond Length1.177 (3) ÅB3LYP/aug-cc-pVTZ[14][15]
C-Cl Bond Length1.790 Å (avg.)B3LYP/aug-cc-pVTZ[14][15]
CPh-C Bond Length1.485 Å (avg.)B3LYP/aug-cc-pVTZ[14][15]
Barrier to Rotation4.8 kcal/molHF/6-31G(d)[7][16]

Note: Experimental and calculated values show good agreement. The planar conformation is the preferred, lower-energy state.[7][16]

Table 2: Kinetic Data for this compound Solvolysis
ReactionSolventRate Constant (k)TemperatureReference
Alcoholysisn-Propanol0.0321 min⁻¹25 °C[10]
AlcoholysisAbsolute Ethanol0.0492 min⁻¹25 °C[10]
Hydrolysis95% Ethanol0.00949 min⁻¹25 °C[10]
Alcoholysis95% Ethanol0.0757 min⁻¹25 °C[10]

Note: These are pseudo-first-order rate constants obtained with a large excess of the alcohol solvent.[10]

Experimental Protocols for Kinetic Analysis

Theoretical calculations are often validated by experimental kinetic studies. A common method for monitoring the solvolysis of this compound is by measuring the increase in conductivity of the solution as hydrochloric acid, an ionic product, is formed.[10]

Protocol: Kinetic Study of this compound Alcoholysis via Conductometry

1. Materials and Apparatus:

  • This compound and substituted benzoyl chlorides

  • High-purity anhydrous alcohol (e.g., n-propanol, ethanol)

  • Conductivity meter with a dipping cell

  • Thermostatted reaction vessel or water bath (to maintain constant temperature, e.g., 25 ± 0.1 °C)

  • Volumetric flasks, pipettes, and syringes

  • Stopwatch

2. Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in a non-reactive, anhydrous solvent if necessary. The alcohol to be studied will serve as both the reactant and the solvent.

  • Temperature Equilibration: Place the alcohol in the thermostatted reaction vessel and allow it to equilibrate to the desired temperature. Place the conductivity probe in the alcohol.

  • Reaction Initiation: Using a syringe, rapidly inject a known, small volume of this compound into the alcohol with vigorous stirring to ensure immediate and uniform mixing. The concentration of the alcohol should be in large excess relative to the this compound to ensure pseudo-first-order kinetics.[10] Start the stopwatch at the moment of injection.

  • Data Acquisition: Record the resistance or conductivity of the solution at regular time intervals. The reaction is followed until there is no further significant change in conductivity, indicating the reaction has reached completion (the "infinite" reading).[10]

3. Data Analysis:

  • The rate of product formation is followed by the change in conductance.[10]

  • The pseudo-first-order rate constant (k) is determined by plotting ln(Rt - R∞) versus time (t), where Rt is the resistance at time t and R∞ is the resistance at completion. The slope of this line is -k.

  • Alternatively, if conductivity (G) is measured, plot ln(G∞ - Gt) versus time; the slope will be -k.

  • The applicability of Hammett's equation can be tested by plotting log(k) for various substituted benzoyl chlorides against the respective Hammett sigma (σ) values.[10]

Experimental_Workflow prep 1. Reagent Preparation (this compound, Anhydrous Alcohol) equil 2. Temperature Equilibration (Alcohol in Thermostatted Vessel) prep->equil init 3. Reaction Initiation (Inject this compound, Start Timer) equil->init acq 4. Data Acquisition (Record Conductivity vs. Time) init->acq analysis 5. Data Analysis (Plot ln(G∞ - Gt) vs. Time) acq->analysis result 6. Determine Rate Constant (k) (k = -slope) analysis->result

Workflow for a kinetic study of this compound solvolysis.

Conclusion

The reactivity of this compound is a multifaceted topic that has been significantly illuminated by theoretical and computational chemistry. Methods like DFT, FMO, and NBO analysis provide a detailed, quantitative framework for understanding its electronic structure, reaction mechanisms, and the factors that control its reactivity. These computational models, when coupled with rigorous experimental kinetic studies, offer a comprehensive picture that is invaluable for researchers, scientists, and professionals in drug development and chemical synthesis. The ability to theoretically predict how changes in substituents or solvent conditions will affect reaction pathways and rates is a powerful tool for the rational design of chemical processes.

References

An In-depth Technical Guide to Benzoyl Chloride Safety in a Research Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and information for the handling and use of benzoyl chloride in a research laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and mitigate the risks associated with this chemical.

Chemical and Physical Properties

This compound is a colorless to slightly yellow, fuming liquid with a pungent odor.[1] It is a combustible, corrosive, and water-reactive substance.[2][3]

PropertyValueReference
CAS Number98-88-4[2]
Molecular FormulaC₇H₅ClO[3]
Molecular Weight140.57 g/mol [4]
Boiling Point197 °C (387 °F)[1][4]
Melting Point-1 °C (30 °F)[1][4]
Flash Point72 °C (162 °F)[2][4]
Vapor Density4.9 (Air = 1)[4]
Specific Gravity1.21 (Water = 1)[4]
Water SolubilityDecomposes[1][4]
Odor Threshold0.044 ppm[5]

Hazard Identification and Toxicology

This compound is a hazardous substance that poses significant health risks. It is classified as corrosive, toxic, and a skin sensitizer.[3] The International Agency for Research on Cancer (IARC) classifies it as a probable carcinogen (Group 2A).[1]

Exposure RouteEffectsReference
Inhalation Toxic if inhaled.[6] Causes irritation and chemical burns to the respiratory tract, leading to coughing, wheezing, and shortness of breath.[4][7] Higher exposures can cause pulmonary edema, a medical emergency.[4] Symptoms may be delayed.[4][8][4][6][7]
Skin Harmful if absorbed through the skin.[2] Causes severe skin irritation, burns, redness, pain, and blistering.[2][8] May cause an allergic skin reaction.[9][2][8][9]
Eye Causes severe eye irritation and burns.[2] It is a lachrymator, meaning it causes tearing.[2] Contact can result in severe, deep burns.[8][2][8]
Ingestion Harmful if swallowed.[7] Causes severe and permanent damage to the digestive tract, with symptoms including a burning sensation, abdominal pain, and shock or collapse.[2][8][2][7][8]
Chronic This compound is considered a probable human carcinogen.[4] Laboratory experiments have shown mutagenic effects, and animal studies have reported the development of tumors upon skin contact.[2][2][4]
Exposure LimitsValueReference
OSHA PEL None established[4]
ACGIH TLV 0.5 ppm (Ceiling)[4]
NIOSH REL None established[4]
IDLH None established[4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.[5]

PPE CategorySpecificationsReference
Eye/Face Protection Chemical splash goggles and a face shield are required.[9][10][9][10]
Skin Protection Chemical-resistant gloves (e.g., Viton, Polyvinyl Alcohol).[4] Always consult the glove manufacturer's compatibility chart.[10] A flame-resistant lab coat, fully buttoned, is mandatory.[10] Wear impervious clothing and footwear.[5][4][5][10]
Respiratory Protection Work must be conducted in a certified chemical fume hood.[10] If a fume hood is not available or in case of inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is necessary.[1][1][10]

Safe Handling and Storage Protocols

Handling
  • Work Area: All work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[10]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapors or mists.[7]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6]

  • Water Reactivity: this compound reacts violently with water and steam, producing toxic hydrogen chloride gas.[4] It is crucial to prevent any contact with moisture.[7]

  • Hygiene: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory.[9]

Storage
  • Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[7][10]

  • Incompatibilities: Store away from incompatible materials such as moisture, strong bases, strong oxidizing agents, alcohols, and amines.[2] Do not store near alkaline substances.[2]

  • Segregation: Separate from food and feedstuffs.[8]

  • Labeling: The storage location and container must be clearly labeled with "Corrosive" and "Carcinogen".[10]

Emergency Procedures

Spills and Leaks
  • Evacuate and Secure: Immediately evacuate the spill area and restrict access.[3]

  • Emergency Contacts: Notify laboratory personnel and the institutional environmental health and safety (EH&S) department.[3]

  • Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: Use a spill kit with inert absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[11] DO NOT USE WATER OR COMBUSTIBLE MATERIALS. [4]

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.[3][11]

  • Decontamination: Decontaminate the spill area and all equipment used for cleanup.

First Aid

Immediate medical attention is crucial in all cases of exposure.[2]

Exposure TypeFirst Aid ProtocolReference
Inhalation Move the person to fresh air immediately.[7] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth).[7] Seek immediate medical attention.[7][7]
Skin Contact Immediately remove all contaminated clothing.[11] Flush the skin with copious amounts of water for at least 15-30 minutes.[2][4] Seek immediate medical attention.[2][2][4][11]
Eye Contact Immediately flush the eyes with large amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[4][4][9]
Ingestion DO NOT induce vomiting. [7] If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2][2][7]

Waste Disposal

All this compound waste, including contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[10] Waste containers must be clearly labeled.[12] For small residual amounts, a neutralization (quenching) procedure can be performed by trained personnel in a controlled environment.[12]

Risk Assessment and Response Workflow

The following diagram illustrates a logical workflow for assessing the risks and responding to incidents involving this compound in a research laboratory.

BenzoylChloride_Workflow cluster_planning Planning & Preparation cluster_execution Experimental Execution cluster_emergency Emergency Response start Start: Propose use of this compound risk_assessment Conduct Risk Assessment start->risk_assessment sds_review Review SDS & Literature risk_assessment->sds_review ppe_check Verify PPE Availability sds_review->ppe_check emergency_plan Establish Emergency Plan ppe_check->emergency_plan training Confirm Personnel Training emergency_plan->training approval Obtain PI/Safety Officer Approval training->approval approval->start Not Approved (Re-evaluate) safe_handling Proceed with Experiment (Safe Handling Protocols) approval->safe_handling Approved incident Incident Occurs (Spill, Exposure) approval->incident waste_collection Collect Hazardous Waste safe_handling->waste_collection safe_handling->incident decontamination Decontaminate Work Area waste_collection->decontamination end End of Procedure decontamination->end stop_work Stop Work Immediately incident->stop_work evacuate Evacuate & Alert Others stop_work->evacuate first_aid Administer First Aid evacuate->first_aid If Exposure spill_response Initiate Spill Response evacuate->spill_response If Spill report Report Incident to EH&S first_aid->report spill_response->report

Caption: this compound Risk Assessment and Response Workflow.

References

An In-Depth Technical Guide to the Solubility of Benzoyl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzoyl chloride in various organic solvents. Due to its high reactivity, particularly with protic solvents, careful consideration of solvent choice and handling procedures is paramount. This document consolidates available quantitative and qualitative solubility data, outlines a detailed experimental protocol for its determination, and provides visual representations of key experimental workflows.

Executive Summary

This compound is a vital reagent in organic synthesis, primarily utilized as a benzoylating agent. Its efficacy in chemical reactions is intrinsically linked to its solubility in the chosen solvent system. This guide establishes that this compound exhibits high solubility in a range of aprotic organic solvents, including ethers, chloroform, benzene, and carbon disulfide. Conversely, it reacts with protic solvents such as water and alcohols, precluding simple solubility measurements and necessitating the use of anhydrous conditions for any application where the integrity of the this compound is to be maintained. This document serves as a critical resource for chemists and researchers, enabling informed solvent selection and ensuring safe and effective experimental design.

Quantitative and Qualitative Solubility Data

The available data on the solubility of this compound is predominantly qualitative. While it is widely reported as being soluble or miscible in many common aprotic organic solvents, precise quantitative data across a range of temperatures is not extensively documented in readily accessible literature. The following table summarizes the available information. Researchers are advised to experimentally determine solubility for specific applications where precise concentrations are required.

SolventChemical FormulaPolaritySolubility at 25°CNotes
Aprotic Solvents
Diethyl Ether(C₂H₅)₂ONon-polarMiscible[1][2]Commonly used as a solvent for reactions involving this compound.
ChloroformCHCl₃Polar aproticSoluble/Sparingly Soluble[3][4]Sources vary, suggesting good but potentially limited solubility.
BenzeneC₆H₆Non-polarSoluble[3]A common solvent for Friedel-Crafts and other reactions.
Carbon TetrachlorideCCl₄Non-polarSoluble[2]
Carbon DisulfideCS₂Non-polarSoluble[3][4]
AcetoneCH₃COCH₃Polar aproticEasily Soluble[5][6]This compound is highly soluble in acetone.
AcetonitrileCH₃CNPolar aproticSlightly Soluble[4]
HexaneC₆H₁₄Non-polarLimited data availableExpected to be soluble based on the "like dissolves like" principle.
Ethyl AcetateCH₃COOC₂H₅Polar aproticLimited data availableExpected to be a suitable solvent.
Protic Solvents
WaterH₂OPolar proticReacts[4][7]Decomposes to form benzoic acid and hydrochloric acid.
EthanolC₂H₅OHPolar proticReacts[1]Reacts to form ethyl benzoate.
MethanolCH₃OHPolar proticReactsReacts to form methyl benzoate.
Isopropanol(CH₃)₂CHOHPolar proticReactsReacts to form isopropyl benzoate.

Experimental Protocol for Solubility Determination

Given the reactive nature of this compound, determining its solubility requires stringent anhydrous conditions and specific safety precautions. The following protocol is based on the isothermal shake-flask method, which is a reliable technique for determining the equilibrium solubility of a compound in a solvent.

3.1 Materials and Equipment

  • This compound (high purity)

  • Anhydrous organic solvent of choice (e.g., diethyl ether, chloroform)

  • Drying agent for solvent (e.g., molecular sieves)

  • Glass vials with PTFE-lined screw caps

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Gas-tight syringes and needles

  • Inert gas supply (e.g., nitrogen or argon)

  • Filtration apparatus (e.g., syringe filters with PTFE membrane)

  • Analytical instrumentation for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)

  • Standard laboratory glassware (dried in an oven)

  • Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, face shield, lab coat. All operations should be performed in a certified chemical fume hood.

3.2 Experimental Procedure

  • Solvent Preparation: Ensure the solvent is rigorously dried before use. Refluxing over an appropriate drying agent followed by distillation under an inert atmosphere is recommended. Store the dried solvent over molecular sieves.

  • Sample Preparation: In a dry, inert atmosphere (e.g., a glove box or under a stream of nitrogen), add an excess amount of this compound to a pre-weighed glass vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Add a known volume or mass of the anhydrous solvent to the vial. Tightly seal the vial with the PTFE-lined cap. Place the vial in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time intervals until the concentration of the dissolved this compound remains constant.

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a gas-tight syringe. To avoid drawing up solid particles, the syringe needle should be positioned in the upper portion of the liquid phase. Immediately filter the solution through a chemically inert syringe filter (e.g., 0.2 µm PTFE) into a pre-weighed volumetric flask. This step must be performed quickly to minimize temperature fluctuations.

  • Quantification: Dilute the filtered, saturated solution with the same anhydrous solvent to a concentration that falls within the linear range of the chosen analytical method. Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., HPLC, GC) to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

3.3 Safety Precautions

  • Work in a Fume Hood: All manipulations involving this compound must be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., Viton or butyl rubber), safety goggles, a face shield, and a lab coat.

  • Anhydrous Conditions: this compound reacts violently with water and moisture. Ensure all glassware is oven-dried and experiments are performed under an inert atmosphere.

  • Waste Disposal: Dispose of all chemical waste, including unused this compound and contaminated solvents, according to institutional and local regulations. This compound can be slowly neutralized by careful addition to a cold, stirred solution of sodium bicarbonate.

Visualizations

4.1 Signaling Pathway of this compound Reaction with Protic Solvents

G BC This compound (C₆H₅COCl) Intermediate Tetrahedral Intermediate BC->Intermediate Nucleophilic Attack Protic Protic Solvent (e.g., H₂O, ROH) Protic->Intermediate Products Products: Benzoic Acid (or Ester) + HCl Intermediate->Products Elimination of Cl⁻ G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Solvent Dry Anhydrous Solvent Mix Combine in Vial Solvent->Mix BCl Weigh Excess This compound BCl->Mix Shake Agitate at Constant Temperature (24-48h) Mix->Shake Settle Allow Excess Solid to Settle (2-4h) Shake->Settle Withdraw Withdraw Supernatant Settle->Withdraw Filter Filter (PTFE Syringe Filter) Withdraw->Filter Dilute Dilute Sample Filter->Dilute Quantify Quantify (HPLC/GC) Dilute->Quantify G BC This compound Aprotic Aprotic Solvent (e.g., Ether, Benzene) BC->Aprotic Dissolves Protic Protic Solvent (e.g., Water, Alcohol) BC->Protic Reacts Solution Stable Solution for Reaction/Use Aprotic->Solution Reaction Decomposition/Reaction (e.g., Hydrolysis, Esterification) Protic->Reaction

References

Spectroscopic Properties of Pure Benzoyl Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of pure benzoyl chloride (C₆H₅COCl). This compound is a pivotal acylating agent and a frequently used intermediate in the synthesis of pharmaceuticals, dyes, and peroxides. A thorough understanding of its spectroscopic characteristics is essential for reaction monitoring, quality control, and structural elucidation in various research and development applications. This document presents a detailed analysis of its infrared (IR), ultraviolet-visible (UV-Vis), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, complete with experimental protocols and data presented in a clear, comparative format.

Sample Preparation and Purification

Obtaining high-purity this compound is critical for acquiring accurate spectroscopic data, as impurities can lead to confounding signals and misinterpretation.

Purification Protocol: Commercial grade this compound can be purified by fractional distillation under reduced pressure. For technical grade material, a common purification method involves the following steps:

  • Dissolve the this compound in a suitable solvent such as diethyl ether or cyclohexane (B81311) to create a 50% solution.

  • Wash the solution with cold 5% aqueous sodium bicarbonate to remove acidic impurities like benzoic acid.

  • Dry the organic layer over a suitable drying agent, for instance, anhydrous calcium chloride (CaCl₂).

  • Remove the solvent under vacuum.

  • Finally, distill the this compound under reduced pressure to yield the purified product.

It is imperative to handle this compound in a fume hood due to its lachrymatory nature and reactivity with moisture.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group and the carbon-chlorine bond, as well as vibrations from the aromatic ring.

Experimental Protocol:

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Sample Preparation: The spectrum can be obtained from a neat liquid sample placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂) can be used in a liquid cell.

  • Data Acquisition: Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

Quantitative Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3070Weak-MediumC-H aromatic stretching
~1790StrongC=O stretching (carbonyl)
~1745MediumOvertone/combination band
~1595, ~1490, ~1450Medium-StrongC=C aromatic ring stretching
~1175StrongC-C stretching
~880StrongC-Cl stretching
~720, ~680StrongC-H out-of-plane bending

Note: Peak positions can vary slightly depending on the sample preparation method (neat vs. solution) and the solvent used.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by absorptions arising from the π-electron system of the benzene (B151609) ring and the carbonyl group.

Experimental Protocol:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as cyclohexane or ethanol. Quartz cuvettes with a 1 cm path length are used.

  • Data Acquisition: The spectrum is typically scanned from 200 to 400 nm.

Quantitative Data:

Solventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Transition
Cyclohexane~240~13,000π → π
Cyclohexane~280~1,000n → π

Note: The position and intensity of absorption bands can be influenced by the solvent polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of a molecule by providing information about the chemical environment of individual atoms.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A small amount of pure this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, proton decoupling is used to simplify the spectrum.

Quantitative Data:

¹H NMR (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.15Doublet of doublets2HH-2, H-6 (ortho)
~7.70Triplet of triplets1HH-4 (para)
~7.55Triplet of triplets2HH-3, H-5 (meta)

¹³C NMR (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~168C=O (carbonyl)
~135C-4 (para)
~133C-1 (ipso)
~130C-2, C-6 (ortho)
~129C-3, C-5 (meta)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is used to determine the molecular weight and deduce the structure.

Experimental Protocol:

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

  • Ionization Method: Electron Ionization (EI) is a common method for this compound.

  • Data Acquisition: The mass spectrum is recorded over a mass range of m/z 40-200.

Quantitative Data (Electron Ionization - MS):

m/zRelative IntensityAssignment
140/142Moderate[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
105100% (Base Peak)[C₆H₅CO]⁺ (Benzoyl cation)
77High[C₆H₅]⁺ (Phenyl cation)
51Moderate[C₄H₃]⁺

The fragmentation pattern is dominated by the loss of the chlorine atom to form the very stable benzoyl cation (m/z 105), which is the base peak. Subsequent fragmentation of the benzoyl cation leads to the formation of the phenyl cation (m/z 77) by loss of carbon monoxide.

Visualizations

SpectroscopicAnalysisWorkflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis PureBenzoylChloride Pure this compound IR IR Spectroscopy PureBenzoylChloride->IR Analysis UVVis UV-Vis Spectroscopy PureBenzoylChloride->UVVis Analysis NMR NMR Spectroscopy PureBenzoylChloride->NMR Analysis MS Mass Spectrometry PureBenzoylChloride->MS Analysis FunctionalGroups Functional Groups (C=O, C-Cl, C=C) IR->FunctionalGroups ElectronicTransitions Electronic Transitions (π→π, n→π) UVVis->ElectronicTransitions MolecularStructure Molecular Structure (Proton & Carbon Skeleton) NMR->MolecularStructure MolecularWeight Molecular Weight & Fragmentation Pattern MS->MolecularWeight

Caption: Experimental workflow for the spectroscopic analysis of pure this compound.

BenzoylChlorideFragmentation BenzoylChloride This compound [C₆H₅COCl]⁺˙ m/z 140/142 BenzoylCation Benzoyl Cation [C₆H₅CO]⁺ m/z 105 (Base Peak) BenzoylChloride->BenzoylCation - Cl˙ PhenylCation Phenyl Cation [C₆H₅]⁺ m/z 77 BenzoylCation->PhenylCation - CO C4H3 [C₄H₃]⁺ m/z 51 PhenylCation->C4H3 - C₂H₂

Caption: Mass spectrometry fragmentation pathway of this compound.

understanding the lachrymatory nature of benzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Lachrymatory Nature of Benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the chemical and physiological principles underlying the potent lachrymatory (tear-inducing) properties of this compound (C₆H₅COCl). The document details the compound's reactivity, its interaction with biological systems at the molecular level, and the established methodologies for assessing its effects.

Executive Summary

This compound is a widely used chemical intermediate characterized by its pungent odor and powerful irritant effects, particularly on the eyes and mucous membranes. Its lachrymatory nature stems from a dual-pronged assault on the sensory nerves of the cornea. This is driven by its high electrophilicity and its rapid hydrolysis. The parent molecule acts as a potent electrophile that directly activates Transient Receptor Potential Ankyrin 1 (TRPA1) ion channels, while its hydrolysis byproduct, hydrochloric acid (HCl), activates Transient Receptor Potential Vanilloid 1 (TRPV1) channels by lowering the local pH. This simultaneous activation of distinct nociceptive pathways results in a robust and immediate pain and tearing response.

Data Presentation: Physicochemical and Toxicological Properties

Quantitative data for this compound is summarized below. While specific lachrymatory threshold concentrations are not well-documented in publicly available literature, occupational exposure limits provide an indication of the concentrations at which irritant effects are a concern.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₇H₅ClO[1]
Molar Mass 140.57 g/mol [1]
Appearance Colorless, fuming liquid[1]
Odor Pungent, irritating[1]
Density 1.21 g/mL[1]
Boiling Point 197.2 °C[1]
Melting Point -1.0 °C[1]
Vapor Pressure 0.4 mmHg at 20 °C[2]
Water Solubility Decomposes/Reacts[2]
Flash Point 72 °C (162 °F)[1]

Table 2: Toxicological Data and Exposure Limits for this compound

ParameterValue / ObservationSpeciesReference
ACGIH Ceiling Limit 0.5 ppmHuman[3][4]
Sensory Irritation Olfactory changes, respiratory effects at 2 ppm for 1 minuteHuman[4]
Lethal Concentration (LC₅₀) 1,870 mg/m³ / 2 hrRat[4]
Primary Effect Lachrymator; corrosive to eyes, skin, and respiratory tractHuman/Animal[1][4][5]
Dermal Sensitization May cause skin sensitizationHuman/Animal[4]

Chemical Basis of Lachrymatory Action

The irritant properties of this compound are a direct consequence of its chemical reactivity. As an acyl chloride, it possesses a highly electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles.

Hydrolysis

In the presence of water, such as the moisture in the air or the aqueous tear film of the eye, this compound rapidly hydrolyzes. This reaction produces benzoic acid and hydrochloric acid (HCl). The resulting HCl causes a significant local decrease in pH, leading to a strong acidic environment.

Reaction with Biological Nucleophiles

The electrophilic carbonyl carbon of this compound reacts readily with nucleophilic residues on biological macromolecules. Of particular importance are the sulfhydryl (-SH) groups of cysteine residues found in various proteins, including ion channels on sensory neurons. This reaction, an acylation, results in the formation of a stable covalent bond, irreversibly altering the protein's structure and function.

Figure 1. Key chemical reactions of this compound leading to irritant species.

Physiological Mechanism: A Dual TRP Channel Activation

The sensation of pain and the reflex production of tears are initiated by the activation of nociceptive (pain-sensing) sensory neurons that densely innervate the cornea. These neurons belong to the trigeminal ganglion. The lachrymatory response to this compound is mediated primarily by the activation of two members of the Transient Receptor Potential (TRP) family of ion channels: TRPA1 and TRPV1.

  • Direct TRPA1 Activation : TRPA1 is known as a sensor for environmental irritants and is robustly activated by electrophilic compounds.[6][7] The electrophilic this compound molecule directly attacks and covalently modifies nucleophilic cysteine residues on the intracellular domain of the TRPA1 channel.[8][9] This modification forces a conformational change in the channel, causing it to open.

  • Indirect TRPV1 Activation : TRPV1 is a polymodal sensor best known for its activation by heat and capsaicin (B1668287), the active component of chili peppers. It is also a crucial sensor of acidic conditions (pH < 6).[10][11] The HCl produced from this compound hydrolysis rapidly lowers the pH of the tear film, leading to the potent activation of TRPV1 channels.

The opening of both TRPA1 and TRPV1 channels leads to a rapid influx of cations (primarily Ca²⁺ and Na⁺) into the sensory neuron. This influx depolarizes the cell membrane, generating an action potential that propagates along the trigeminal nerve to the brainstem. In the brainstem, the signal is processed, and an efferent reflex arc is initiated via the parasympathetic nervous system. This causes the lacrimal gland to secrete tears in an attempt to dilute and wash away the irritant.

G BZCL This compound (on corneal surface) H2O Tear Film (H₂O) BZCL->H2O Hydrolysis TRPA1 TRPA1 Channel (on Trigeminal Nerve Ending) BZCL->TRPA1 Electrophilic Attack (Covalent Modification) HCl Hydrochloric Acid (HCl) → Low pH H2O->HCl TRPV1 TRPV1 Channel (on Trigeminal Nerve Ending) HCl->TRPV1 Proton Activation Ca_Influx Ca²⁺ / Na⁺ Influx TRPA1->Ca_Influx TRPV1->Ca_Influx Depolarization Neuron Depolarization (Action Potential) Ca_Influx->Depolarization Trigeminal Trigeminal Nerve (Afferent Signal) Depolarization->Trigeminal Brainstem Brainstem Processing Trigeminal->Brainstem Parasympathetic Parasympathetic Nerve (Efferent Signal) Brainstem->Parasympathetic LacrimalGland Lacrimal Gland Parasympathetic->LacrimalGland Stimulation Tears Lachrymation (Tear Production) LacrimalGland->Tears

Figure 2. Signaling pathway of this compound-induced lachrymation.

Experimental Protocols for Assessment

Evaluating the lachrymatory and irritant potential of chemicals like this compound requires specialized assays. Methodologies range from traditional in vivo models to modern in vitro techniques that provide mechanistic insights.

In Vitro Mechanistic Assay: Calcium Imaging of TRP Channel Activation

This protocol details a common method to determine if a chemical activates TRP channels by measuring changes in intracellular calcium concentrations in cultured sensory neurons or channel-expressing cell lines.

I. Objective: To quantify the activation of TRPA1 and/or TRPV1 channels by this compound by measuring intracellular calcium ([Ca²⁺]i) influx.

II. Materials:

  • Cells: Primary cultured trigeminal ganglion neurons (from rodents) or HEK293 cells stably transfected with human TRPA1 or TRPV1.

  • Culture Medium: DMEM/F-12, supplemented with Fetal Bovine Serum (FBS), penicillin/streptomycin, and nerve growth factor (for neurons).

  • Calcium Indicator: Fura-2 AM or Fluo-4 AM fluorescent dyes.

  • Reagents: this compound, Pluronic F-127, DMSO, ionomycin (B1663694) (positive control), capsaicin (TRPV1 agonist), allyl isothiocyanate (AITC, TRPA1 agonist), capsazepine (B1668289) (TRPV1 antagonist), HC-030031 (TRPA1 antagonist).

  • Buffers: Hanks' Balanced Salt Solution (HBSS) or similar physiological saline.

  • Equipment: Fluorescence microscope with a perfusion system, digital camera, and image analysis software.

III. Methodology:

  • Cell Culture: Plate cells onto glass-bottomed culture dishes and grow to ~70-80% confluency. For primary neurons, use within 24-48 hours of plating.

  • Dye Loading: a. Prepare a loading solution of 2-5 µM Fura-2 AM (or Fluo-4 AM) with 0.02% Pluronic F-127 in HBSS. b. Aspirate culture medium from the cells, wash once with HBSS. c. Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. d. Wash cells 2-3 times with HBSS to remove extracellular dye and allow 15-30 minutes for de-esterification.

  • Compound Preparation: a. Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMSO. b. Prepare serial dilutions in HBSS to achieve the desired final test concentrations immediately before use due to hydrolysis.

  • Calcium Imaging: a. Mount the culture dish on the microscope stage and continuously perfuse with HBSS. b. Select a field of view and record baseline fluorescence for 1-2 minutes. c. Switch the perfusion to the this compound solution and record the cellular response for 2-5 minutes. d. Perfuse with a positive control (e.g., 50 mM KCl to depolarize all neurons, or a known channel agonist like capsaicin) to confirm cell viability and responsiveness. e. (Optional) To confirm channel specificity, pre-incubate cells with a specific antagonist (e.g., capsazepine for TRPV1) for 10-15 minutes before applying this compound.

  • Data Analysis: a. Measure the fluorescence intensity of individual cells over time. b. For Fura-2, calculate the ratio of fluorescence emitted at 510 nm when excited at 340 nm versus 380 nm. For Fluo-4, use the change in fluorescence intensity (ΔF) relative to baseline (F₀), expressed as ΔF/F₀. c. A positive response is defined as an increase in [Ca²⁺]i significantly above baseline noise. d. Generate dose-response curves and calculate the EC₅₀ value (the concentration that elicits a half-maximal response).

G cluster_0 Experimental Workflow: In Vitro Calcium Imaging arrow N1 Culture Neurons or TRP-expressing Cells on Glass-bottom Dish N2 Load Cells with Calcium-sensitive Dye (e.g., Fura-2 AM) N1->N2 N3 Wash and Incubate for Dye De-esterification N2->N3 N4 Acquire Baseline Fluorescence Reading N3->N4 N5 Apply this compound via Perfusion System N4->N5 N6 Record Changes in Intracellular Calcium N5->N6 N7 Apply Positive Control (e.g., KCl, Ionomycin) N6->N7 N8 Analyze Data: - Calculate ΔF/F₀ or Ratio - Generate Dose-Response Curve N7->N8

Figure 3. Workflow for assessing TRP channel activation via calcium imaging.

In Vivo Ocular Irritancy Assessment: The Draize Test (OECD TG 405)

The Draize rabbit eye test is the historical benchmark for assessing ocular irritation, though its use is declining due to animal welfare concerns and the availability of alternative methods.[12][13][14]

I. Objective: To determine the potential of a substance to cause irritation and damage to the cornea, iris, and conjunctiva.

II. Principle: A single dose of the test substance is applied to one eye of a conscious albino rabbit, with the untreated eye serving as a control. Ocular lesions are scored at specified intervals.[15]

III. Methodology Summary:

  • Animal Model: Healthy, adult albino rabbits are used.

  • Procedure: a. The test substance (typically 0.1 mL of liquid or 100 mg of solid) is instilled into the conjunctival sac of one eye.[12] The other eye remains untreated. b. The eyelids are held shut for approximately one second.

  • Observation and Scoring: a. Eyes are examined at 1, 24, 48, and 72 hours after application.[16] Observations may continue for up to 21 days to assess reversibility. b. Lesions of the cornea (opacity), iris (inflammation), and conjunctiva (redness, swelling, discharge) are scored according to a standardized scale (e.g., 0-4 for corneal opacity).[12][16] c. An overall score is calculated to classify the substance's irritation potential.

  • Ethical Considerations and Alternatives: The Draize test is criticized for its subjectivity and potential to cause significant pain and distress.[13][17] Regulatory bodies now strongly recommend a weight-of-evidence approach, prioritizing in vitro and ex vivo data. Validated alternatives include the Bovine Corneal Opacity and Permeability (BCOP) test (OECD 437) and tests using Reconstructed Human Corneal Epithelium (RhCE) models (OECD 492).[18][19]

Conclusion

The lachrymatory nature of this compound is a classic example of structure-activity relationships in toxicology. Its potent irritant effect is not due to a single mechanism but is a synergistic chemical assault on the ocular sensory system. The electrophilicity of the acyl chloride group drives covalent modification of the TRPA1 ion channel, while its hydrolysis to hydrochloric acid provides a potent stimulus for the acid-sensing TRPV1 channel. This dual activation ensures a rapid and powerful neuronal response, leading to the characteristic pain, blinking, and profuse tearing associated with exposure. Understanding this detailed molecular mechanism is critical for developing appropriate safety protocols, designing less hazardous chemical alternatives, and advancing therapeutic strategies for ocular pain and inflammation.

References

A Technical Guide to the Core Chemical Reactions of Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoyl chloride (C₆H₅COCl) is a pivotal acyl chloride that serves as a cornerstone in organic synthesis. Its high reactivity, stemming from the electrophilic carbonyl carbon and the good leaving group ability of the chloride ion, makes it an essential reagent for introducing the benzoyl group into a wide array of molecules. This technical guide provides an in-depth exploration of the key chemical reactions involving this compound, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers in their synthetic endeavors.

Acylation of Arenes: The Friedel-Crafts Reaction

The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds and synthesizing aryl ketones.[1] In this electrophilic aromatic substitution reaction, this compound reacts with an aromatic compound, such as benzene (B151609), in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to produce benzophenones and their derivatives.[2][3][4]

The reaction proceeds through the formation of a highly electrophilic acylium ion (C₆H₅CO⁺) generated from the interaction between this compound and the Lewis acid catalyst.[1][5][6] This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a monoacylated product.[1] Unlike Friedel-Crafts alkylation, the acylation reaction is not prone to polysubstitution because the resulting ketone is less reactive than the starting aromatic compound.[6]

Quantitative Data: Friedel-Crafts Acylation
ReactantCatalystSolventTemperature (°C)TimeYield (%)Reference
BenzeneAlCl₃Carbon Tetrachloride10-15Not Specified80-89[7]
BenzeneAlCl₃-Reflux (60)30 minNot Specified[8]
AmylbenzeneAlCl₃Methylene Chloride20-251 hr55[9]
Experimental Protocol: Synthesis of Benzophenone[7]
  • Apparatus Setup: A 5-liter three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The top of the condenser is connected to a gas absorption trap to handle the evolving hydrogen chloride.

  • Reaction Mixture Preparation: The flask is charged with 2.5 kg (18.7 moles) of anhydrous aluminum chloride and 1 liter (10.2 moles) of dry carbon tetrachloride. The flask is then cooled in an ice bath.

  • Initiation of Reaction: With stirring, once the temperature of the carbon tetrachloride drops to 10–15°C, 50 cc of dry, thiophene-free benzene is added at once. The reaction commences immediately, indicated by the evolution of hydrogen chloride and a rise in temperature. Salt is added to the ice bath for more effective cooling.

  • Addition of this compound: A solution of 480 g (3.4 moles) of this compound in 750 cc. (8.5 moles) of dry, thiophene-free benzene is added dropwise from the funnel over two to three hours. The reaction mixture is maintained at a temperature of 5–10°C.

  • Completion of Reaction: After the addition is complete, the cooling bath is removed, and the mixture is stirred for about three hours, during which it comes to room temperature.

  • Work-up: The stirrer is restarted, and about 500 cc of water is slowly added with external cooling. The excess carbon tetrachloride is removed by heating on a steam bath, followed by steam distillation to remove the remaining carbon tetrachloride and hydrolyze the benzophenone (B1666685) dichloride to benzophenone.

  • Purification: The crude benzophenone is extracted with two 200-cc portions of benzene. The benzene solution is washed with 100 cc of 10% sodium hydroxide (B78521) solution, then with water, and finally dried with calcium chloride. The benzene is removed by distillation, and the benzophenone is distilled under reduced pressure, yielding 490–550 g (80–89% of the theoretical amount based on the benzene) of product boiling at 187–190°/15 mm.

Reaction Workflow: Friedel-Crafts Acylation

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_process Process cluster_products Products BenzoylChloride This compound Mixing Mixing and Cooling (5-10°C) BenzoylChloride->Mixing Benzene Benzene Benzene->Mixing AlCl3 AlCl₃ (Catalyst) AlCl3->Mixing Reaction Electrophilic Aromatic Substitution Mixing->Reaction Dropwise Addition Workup Hydrolysis and Extraction Reaction->Workup Reaction Completion HCl HCl Reaction->HCl Purification Distillation Workup->Purification Benzophenone Benzophenone Purification->Benzophenone

Caption: General workflow for the Friedel-Crafts acylation of benzene with this compound.

Acylation of Alcohols and Phenols: Esterification

This compound readily reacts with alcohols and phenols to form the corresponding benzoate (B1203000) esters.[3][10] This nucleophilic acyl substitution is a common method for synthesizing a wide variety of esters.[2] The reaction with alcohols is often vigorous at room temperature, producing the ester and hydrogen chloride gas.[11] For phenols, the reaction can be facilitated by first converting the phenol (B47542) to the more nucleophilic phenoxide ion using a base like sodium hydroxide.[11] The use of a base is common in these reactions to neutralize the HCl byproduct and drive the reaction to completion.[12]

Quantitative Data: Esterification Reactions
Alcohol/PhenolBaseSolventTemperature (°C)TimeYield (%)Reference
Benzyl AlcoholTriethylamine (B128534)Dichloromethane (B109758)0 to RT2-4 hoursNot Specified[12]
PhenolAqueous NaOHDichloromethane or Diethyl EtherRoom Temperature15-30 minNot Specified[12]
MethanolNoneNone (Neat)1005 min99 (Conversion)[13]
EthanolNoneNone (Neat)805 min>95 (Conversion)[13]
Isopropyl AlcoholNoneNone (Neat)1205 min>95 (Conversion)[13]
p-CresolZinc dustSolvent-free25Not SpecifiedExcellent[14]
Experimental Protocol: Esterification of a Primary Alcohol (e.g., Benzyl Alcohol)[13]
  • Preparation: In a clean, dry round-bottom flask, dissolve the alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM. Add the this compound solution dropwise to the alcohol solution over 15-30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.

  • Purification: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Reaction Mechanism: Base-Catalyzed Esterification

Esterification_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Deprotonation Alcohol R'-OH Intermediate1 Tetrahedral Intermediate Alcohol->Intermediate1 attacks BenzoylChloride C₆H₅COCl BenzoylChloride->Intermediate1 Intermediate1_2 Tetrahedral Intermediate Ester C₆H₅COOR' Intermediate1_2->Ester Chloride Cl⁻ Intermediate1_2->Chloride leaves ProtonatedEster Protonated Ester FinalEster Ester ProtonatedEster->FinalEster ProtonatedBase Protonated Base ProtonatedEster->ProtonatedBase Base Base Base->FinalEster removes H⁺

Caption: Mechanism of base-catalyzed esterification of an alcohol with this compound.

Acylation of Amines: The Schotten-Baumann Reaction

The reaction of this compound with primary or secondary amines to form amides is known as the Schotten-Baumann reaction.[15][16][17][18] This reaction is typically carried out in the presence of an aqueous base, such as sodium hydroxide, which serves to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[16][19] The Schotten-Baumann conditions refer to this biphasic aqueous-organic system.[16] This method is widely used in organic synthesis, including in the preparation of peptides.[15][20]

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the this compound, forming a tetrahedral intermediate.[15][17][20] The intermediate then collapses, expelling the chloride ion, and a proton is removed by the base to yield the final amide product.[17]

Quantitative Data: Schotten-Baumann Reaction
AmineBaseSolventTemperature (°C)TimeYield (%)Reference
Aniline (B41778)10% aq. NaOHWaterNot Specified15 minNot Specified[17]
L-proline10% aq. NaOHWater0-101-2 hoursHigh (Not specified)[21]
L-prolineNaHCO₃Water/PEG-400Room Temperature~15 min stirring, then overnight~80[21]
Biogenic amines2M NaOHWater/AcetonitrileRoom Temperature10 minNot Specified[22]
Experimental Protocol: Synthesis of Benzanilide[18]
  • Preparation: In a 100 mL Erlenmeyer flask, add 2.5 mL (2.6 g) of aniline followed by 25 mL of 10% aqueous NaOH solution.

  • Addition of this compound: Gradually add 3.5 mL (4.3 g) of this compound dropwise with vigorous shaking for 1 minute after each addition.

  • Reaction: After the addition of this compound is complete, tightly cork the flask and shake it vigorously for 15 minutes. The completion of the reaction can be determined by the absence of the characteristic smell of this compound.

  • Isolation: The benzanilide (B160483) product will precipitate as a white solid. Filter the solid and wash it multiple times with water.

  • Purification: Recrystallize the crude product from boiling alcohol to obtain pure benzanilide.

Logical Relationship: Schotten-Baumann Reaction

Schotten_Baumann cluster_inputs Inputs cluster_reaction_conditions Reaction Conditions cluster_outputs Outputs Amine Primary or Secondary Amine BiphasicSystem Biphasic System (Aqueous/Organic) Amine->BiphasicSystem BenzoylChloride This compound BenzoylChloride->BiphasicSystem Base Aqueous Base (e.g., NaOH) Base->BiphasicSystem VigorousStirring Vigorous Stirring BiphasicSystem->VigorousStirring leads to Amide Amide Product VigorousStirring->Amide yields HCl_neutralized Neutralized HCl (e.g., NaCl + H₂O) VigorousStirring->HCl_neutralized byproduct

Caption: Logical flow of the Schotten-Baumann reaction.

Hydrolysis

This compound reacts vigorously with water to produce benzoic acid and hydrochloric acid.[2][10][23] This reaction is a classic example of nucleophilic acyl substitution where water acts as the nucleophile. The high reactivity of this compound with moisture necessitates careful handling and storage under anhydrous conditions.[2] The kinetics of this hydrolysis have been studied under various conditions, and it is known to be catalyzed by tertiary amines such as pyridine.[24] The mechanism of hydrolysis in aqueous acetone (B3395972) has been suggested to proceed via a bimolecular Sₙ2 mechanism in acetone-rich solvents and an Sₙ1 mechanism in water-rich solvents.[24]

Quantitative Data: Hydrolysis Kinetics
Solvent SystemCatalystTemperature (°C)Rate Constant (k)MechanismReference
Water-DioxanePyridine25Not specified (strongest catalytic effect)-[24]
Water-Dioxane3-Methyl Pyridine25Not specified (strong catalytic effect)-[24]
Water-DioxaneQuinoline25Not specified (weakest catalytic effect)-[24]
Aqueous Acetone-Not specified-Sₙ2 (acetone-rich) / Sₙ1 (water-rich)[24]
Experimental Protocol: Study of Hydrolysis Kinetics[25]

This protocol is adapted for the purpose of studying the reaction kinetics and not for synthesis.

  • Reagent Preparation: Prepare working solutions of this compound in dioxane and a solution of water with a tertiary amine catalyst (e.g., pyridine) in another pycnometer. All solvents should be freshly prepared and anhydrous where specified.

  • Reaction Setup: The kinetic study is carried out in a temperature-controlled oven at 298.15 ± 0.01 K.

  • Initiation: 5 mL of the this compound solution is placed into reaction flasks. The reaction is initiated by adding the water/catalyst solution.

  • Monitoring: The progress of the reaction can be followed by various analytical techniques, such as titration of the produced hydrochloric acid or spectroscopic methods, to determine the concentration of this compound over time.

  • Data Analysis: The rate constants are determined by analyzing the change in concentration of the reactant or product as a function of time.

Signaling Pathway: Hydrolysis of this compound

Hydrolysis_Pathway BC Benzoyl Chloride TI Tetrahedral Intermediate BC->TI Nucleophilic Attack H2O Water H2O->TI BA Benzoic Acid TI->BA Collapse of Intermediate HCl Hydrochloric Acid TI->HCl Elimination of HCl

Caption: Simplified pathway for the hydrolysis of this compound.

Conclusion

This compound is a versatile and highly reactive reagent that plays a crucial role in the synthesis of a wide range of organic compounds, including ketones, esters, and amides. The key reactions—Friedel-Crafts acylation, esterification, the Schotten-Baumann reaction, and hydrolysis—are fundamental transformations in organic chemistry. A thorough understanding of their mechanisms, optimal reaction conditions, and experimental protocols is essential for researchers and professionals in the field of drug development and chemical synthesis to effectively utilize this compound as a synthetic tool. The quantitative data and detailed procedures provided in this guide serve as a valuable resource for the practical application of these important reactions.

References

Methodological & Application

Schotten-Baumann Reaction: Application Notes and Protocols for Benzoyl Chloride-Mediated Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Schotten-Baumann reaction, named after German chemists Carl Schotten and Eugen Baumann, is a robust and widely utilized method for the synthesis of amides and esters.[1] This reaction involves the acylation of primary or secondary amines and alcohols with acyl chlorides or anhydrides in the presence of an aqueous base.[1][2] The use of benzoyl chloride as the acylating agent, a process often referred to as benzoylation, is a common application of this reaction, yielding valuable benzamide (B126) and benzoate (B1203000) derivatives.[3][4]

These benzoylated products are significant scaffolds in medicinal chemistry and drug development, appearing in a wide array of pharmaceutical agents.[5] The Schotten-Baumann conditions typically employ a two-phase system, consisting of an organic solvent for the reactants and an aqueous phase containing a base, such as sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct generated during the reaction.[6] This neutralization is critical as it drives the reaction equilibrium towards the formation of the desired product.[7]

Reaction Mechanism

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The reaction can be broadly categorized into two main pathways depending on the nucleophile: the synthesis of amides from amines and the synthesis of esters from alcohols/phenols.

Amide Synthesis (e.g., Benzoylation of an Amine)
  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate.[2]

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • Deprotonation: The aqueous base (e.g., hydroxide ion) removes a proton from the nitrogen atom, neutralizing the positive charge and yielding the final amide product. The base also neutralizes the HCl formed.[7]

Ester Synthesis (e.g., Benzoylation of a Phenol)
  • Deprotonation of Nucleophile: In the case of less nucleophilic alcohols or phenols, the aqueous base first deprotonates the hydroxyl group to form a more potent nucleophile, the alkoxide or phenoxide ion.[3]

  • Nucleophilic Attack: The resulting alkoxide or phenoxide ion then attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, eliminating the chloride ion to form the final ester product.[8]

Schotten_Baumann_Mechanism cluster_amide Amide Synthesis cluster_ester Ester Synthesis Amine R-NH₂ Tetrahedral_Amide Tetrahedral Intermediate Amine->Tetrahedral_Amide Nucleophilic Attack BenzoylChloride Ph-COCl BenzoylChloride->Tetrahedral_Amide Amide R-NH-CO-Ph Tetrahedral_Amide->Amide -Cl⁻, -H⁺ Phenol R-OH Phenoxide R-O⁻ Phenol->Phenoxide + OH⁻ Tetrahedral_Ester Tetrahedral Intermediate Phenoxide->Tetrahedral_Ester Nucleophilic Attack BenzoylChloride_Ester Ph-COCl BenzoylChloride_Ester->Tetrahedral_Ester Ester R-O-CO-Ph Tetrahedral_Ester->Ester -Cl⁻ Experimental_Workflow cluster_protocol General Experimental Workflow start Start reagents Combine Amine/Phenol and aq. NaOH start->reagents add_benzoyl Slowly Add This compound reagents->add_benzoyl react Vigorous Stirring/ Shaking add_benzoyl->react precipitate Formation of Solid Product react->precipitate filter Filter and Wash with Cold Water precipitate->filter recrystallize Recrystallize from Hot Ethanol filter->recrystallize dry Dry and Characterize (Yield, M.P.) recrystallize->dry end End dry->end

References

Application Notes and Protocols: Friedel-Crafts Acylation of Arenes with Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones. These ketones are valuable intermediates in the manufacturing of a wide array of therapeutic agents and other high-value organic molecules. The reaction of an arene with benzoyl chloride, in the presence of a Lewis acid catalyst, is a classic example of this transformation, leading to the formation of benzophenone (B1666685) and its derivatives. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the successful application of this versatile reaction.

Reaction Principle and Mechanism

The Friedel-Crafts acylation proceeds through a well-established three-step mechanism.[1] First, the Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), activates the this compound by coordinating to the chlorine atom. This coordination enhances the electrophilicity of the carbonyl carbon, leading to the formation of a highly reactive acylium ion.[2] The acylium ion is resonance-stabilized, which advantageously prevents the carbocation rearrangements that can complicate Friedel-Crafts alkylations.[1][3]

In the second step, the electron-rich π-system of the arene attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2] This step temporarily disrupts the aromaticity of the ring. Finally, a weak base, typically the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final aryl ketone product.[4] The catalyst is regenerated in this final step.[4]

Data Presentation: Reaction Parameters and Yields

The efficiency of the Friedel-Crafts acylation is influenced by several factors, including the nature of the arene, the choice of catalyst, the solvent, and the reaction conditions. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Friedel-Crafts Acylation of Various Arenes with this compound

AreneCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Benzene (B151609)AlCl₃Benzene (excess)<10 then reflux0.5High[1][5]
Toluene (B28343)AlCl₃Dichloromethane (B109758)Room Temp.-High[1]
AnisoleFeCl₃Dichloromethane-0.17-[6]
AnisoleCu(OTf)₂[bmim][BF₄]Room Temp.1-[6]
AnisoleZeolite ZSM-5----[6]
Various ArenesCholine chloride:zinc chloride (1:2)---Good[7]

Note: "High" yield is indicated where specific percentages were not provided in the source but the reaction was reported as efficient. "-" indicates that the specific data was not provided in the cited source.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and successful implementation of the Friedel-Crafts acylation. Below are representative experimental protocols for the acylation of benzene and a substituted arene.

Protocol 1: Synthesis of Benzophenone from Benzene and this compound

This protocol outlines the classic procedure for the acylation of benzene.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene

  • This compound

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (or other suitable organic solvent)

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)[8]

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place anhydrous aluminum chloride (e.g., 4.0 g, 30 mmol) and anhydrous benzene (e.g., 20 mL).[1] It is crucial that all glassware is dry and the reagents are anhydrous as aluminum chloride reacts with water.[8] Cool the flask in an ice-water bath.

  • Addition of this compound: Slowly add this compound (e.g., 3.3 mL, 30 mmol) dropwise from the dropping funnel with continuous stirring.[1] The rate of addition should be controlled to maintain a gentle evolution of HCl gas.[1]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15 minutes.[8] Subsequently, heat the mixture under reflux (around 60°C) for approximately 30 minutes to ensure the reaction goes to completion.[5]

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.[1] This step decomposes the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with dichloromethane.[1][8]

  • Washing: Combine the organic extracts and wash them with a 10% NaOH solution to remove any unreacted this compound and benzoic acid, followed by a wash with water until the washings are neutral.[1]

  • Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation.[1][8]

  • Purification: The crude product can be further purified by distillation or recrystallization.[8]

Protocol 2: Synthesis of 4-Methylbenzophenone from Toluene and this compound

This protocol illustrates the synthesis of a substituted benzophenone, highlighting the directing effects of substituents on the aromatic ring.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Toluene

  • This compound

  • Dichloromethane (CH₂Cl₂)

  • Ice and water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

Procedure:

  • Reaction Setup: To a stirred solution of toluene (1 equivalent) in dichloromethane at room temperature, add anhydrous aluminum chloride (1.1 equivalents).[1]

  • Addition of this compound: Slowly add this compound (1 equivalent) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cautiously pour the reaction mixture into a beaker containing ice and water.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.[1]

  • Washing: Combine the organic layers and wash with water and then with brine.[1]

  • Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-methylbenzophenone.[1]

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Friedel-Crafts acylation of arenes with this compound.

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Product Formation BenzoylChloride This compound AcyliumIon Acylium Ion (Electrophile) (Resonance Stabilized) BenzoylChloride->AcyliumIon + AlCl₃ AlCl3_1 AlCl₃ (Lewis Acid) AlCl4_minus AlCl₄⁻ Arene Arene (Nucleophile) AcyliumIon->Arene Attack SigmaComplex Arenium Ion (Sigma Complex) (Resonance Stabilized) Arene->SigmaComplex SigmaComplex->SigmaComplex_ref Deprotonation ArylKetone Aryl Ketone (Product) HCl HCl AlCl3_2 AlCl₃ (Regenerated) SigmaComplex_ref->ArylKetone + AlCl₄⁻

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dry Glassware & Anhydrous Reagents Setup Assemble Reaction Apparatus (Flask, Condenser, Dropping Funnel) Start->Setup Charge Charge Flask with Arene and Lewis Acid Setup->Charge Cool Cool in Ice Bath Charge->Cool Add Slowly Add this compound Cool->Add Stir Stir at Room Temp. then Reflux Add->Stir Quench Quench with Ice/HCl Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (NaOH, H₂O) Extract->Wash Dry Dry with Na₂SO₄/MgSO₄ Wash->Dry Evaporate Remove Solvent (Rotary Evaporation) Dry->Evaporate Purify Purify Product (Distillation/Chromatography) Evaporate->Purify

Caption: General Experimental Workflow.

Applications in Drug Development

The Friedel-Crafts acylation is a powerful tool for the synthesis of key intermediates in drug development.[9][10] Aryl ketones, the products of this reaction, are precursors to a multitude of bioactive molecules. For example, the benzophenone scaffold is present in various pharmaceuticals. Furthermore, the ketone functionality can be readily transformed into other functional groups, such as alcohols and alkanes, providing access to a diverse range of molecular architectures for drug discovery programs. The reaction's reliability and scalability make it a valuable asset in the production of pharmaceutical ingredients.[11]

Limitations

Despite its utility, the Friedel-Crafts acylation has some limitations. The reaction is generally not successful with strongly deactivated aromatic rings, such as nitrobenzene.[12] Additionally, aromatic rings containing amino groups (NH₂, NHR, NR₂) are unsuitable substrates as the lone pair of electrons on the nitrogen atom coordinates with the Lewis acid catalyst, deactivating the ring.[12] Polyacylation is generally not an issue, as the introduction of the first acyl group deactivates the aromatic ring towards further substitution.[3]

References

Application Notes and Protocols: Synthesis of Benzoyl Peroxide from Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoyl peroxide is a widely utilized organic compound, serving as a radical initiator in polymer synthesis, a bleaching agent, and a key active ingredient in dermatological treatments, particularly for acne.[1][2] Its synthesis is a fundamental procedure in organic chemistry. The most common and commercially viable method involves the reaction of benzoyl chloride with hydrogen peroxide in an alkaline medium.[1][3] This reaction is an example of a Schotten-Baumann reaction, where an acid chloride reacts with a nucleophile (in this case, the hydroperoxide anion) in the presence of a base.[4][5][6] These application notes provide detailed protocols and quantitative data for the synthesis of benzoyl peroxide from this compound.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of this compound with the perhydroxyl anion, which is generated in situ from hydrogen peroxide and a base, typically sodium hydroxide (B78521).

Overall Reaction: 2 C₆H₅COCl + H₂O₂ + 2 NaOH → (C₆H₅CO)₂O₂ + 2 NaCl + 2 H₂O

Experimental Protocols

This section details the methodology for the laboratory-scale synthesis of benzoyl peroxide.

Protocol 1: Synthesis using Sodium Hydroxide

This protocol is a common method for preparing benzoyl peroxide under alkaline conditions.[1][3]

Materials:

  • This compound (C₆H₅COCl)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ice

Equipment:

  • Four-necked round-bottom flask

  • Mechanical stirrer

  • Two dropping funnels

  • Thermometer

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Beakers

Procedure:

  • Preparation of Sodium Hydroxide Solution: Prepare a 4 M solution of sodium hydroxide by dissolving the required amount of NaOH pellets in cold deionized water.

  • Reaction Setup: Place the four-necked flask in an ice bath. Equip the flask with a mechanical stirrer, a thermometer, and two dropping funnels.

  • Initial Charge: Add the 30% hydrogen peroxide solution to the reaction flask. Begin stirring and cool the solution to between 5 and 8°C.

  • Reagent Addition: Add the this compound and the 4 M sodium hydroxide solution dropwise and simultaneously from the two separate dropping funnels. Maintain the temperature of the reaction mixture between 5 and 10°C throughout the addition.[7] The benzoyl peroxide will precipitate as a white solid.

  • Reaction Completion: After the addition is complete, continue stirring the mixture for approximately one hour while maintaining the low temperature.

  • Isolation: Isolate the crude benzoyl peroxide by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any soluble impurities, such as sodium chloride and unreacted sodium hydroxide.

  • Drying: Dry the product. Caution: Pure benzoyl peroxide is potentially explosive and sensitive to shock and heat.[1] It is often stored and used as a paste with water to reduce the explosion hazard. For laboratory purposes, it can be dried in a vacuum desiccator at room temperature.

Protocol 2: Synthesis using Ammonium (B1175870) Bicarbonate

This method utilizes a milder base, which can offer advantages in terms of safety and reaction control.[8][9]

Materials:

  • This compound (C₆H₅COCl)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Ammonium bicarbonate (NH₄HCO₃)

  • Lauryl sodium sulfate (B86663) (optional, as a surfactant)[8]

  • Deionized water

  • Ethanol (B145695) (for washing)

Equipment:

  • Reactor or round-bottom flask with stirring

  • Dropping funnel

  • Thermometer

  • Büchner funnel and flask

Procedure:

  • Initial Charge: Add 30% hydrogen peroxide to the reactor.

  • Base Addition: Add ammonium bicarbonate to the stirred hydrogen peroxide solution. A surfactant like lauryl sodium sulfate can also be added at this stage.[8]

  • This compound Addition: Slowly add this compound dropwise to the mixture while maintaining the reaction temperature between 20-30°C.[9]

  • Reaction Time: Allow the reaction to proceed for 2.5 to 4 hours with continuous stirring.[8][9]

  • Filtration: After the reaction is complete, filter the resulting solid product.

  • Washing: Wash the filter cake first with a mixture of ethanol and water, followed by several washes with deionized water.[9]

  • Drying: Dry the final product carefully, keeping in mind the safety precautions for organic peroxides.

Data Presentation

The following table summarizes quantitative data from various published synthesis methods.

This compoundHydrogen Peroxide (30%)BaseBase QuantityTemperatureTimeProduct YieldPurityReference
50 kgNot SpecifiedSodium Hydroxide15.65 kg-5 to 5°C1 h54 kgNot Specified[10]
14 kg14 kgAmmonium Bicarbonate8.7 kg15 to 25°C4 hNot SpecifiedNot Specified[8]
15 kg15 kgAmmonium Bicarbonate9.3 kg20°C2.5 hNot Specified>99.5%[9]
283.8 gNot SpecifiedSodium Hydroxide (30%)267 g7°C5 h218.5 g (90.29%)99.73%[7]
283.8 gNot SpecifiedPotassium Hydroxide (30%)337.3 g5°C6 h211.2 g (87.27%)99.41%[7]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of benzoyl peroxide from this compound.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Final Product prep_h2o2 Prepare H₂O₂ and Base Solution reaction_vessel Reaction Vessel (Cooled, 0-10°C) prep_h2o2->reaction_vessel Charge prep_bzcl Measure This compound addition Slow Simultaneous Addition of Reagents prep_bzcl->addition stirring Stir for 1-4 hours addition->stirring filtration Vacuum Filtration stirring->filtration washing Wash with Cold Water filtration->washing drying Careful Drying washing->drying product Benzoyl Peroxide (White Solid) drying->product

Caption: Workflow for Benzoyl Peroxide Synthesis.

References

Application Notes: Using Benzoyl Chloride for Alcohol Protection in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoyl (Bz) group is a robust and versatile protecting group for alcohols, widely employed in multi-step organic synthesis. It is introduced by converting an alcohol into a benzoate (B1203000) ester. The benzoyl group is favored for its high stability under a wide range of conditions, including acidic media, and its straightforward removal via basic hydrolysis.[1] This makes it an excellent choice when subsequent reactions require acidic conditions or when other protecting groups, such as silyl (B83357) ethers, might be too labile. Benzoyl chloride is the most common reagent for this transformation due to its high reactivity and availability.[2]

Key Advantages:

  • Stability: Stable to acidic conditions, some oxidizing and reducing agents.

  • Crystallinity: Benzoylated derivatives are often crystalline, facilitating purification.

  • Chromatophoric: The phenyl ring acts as a UV chromophore, simplifying reaction monitoring by TLC and HPLC.

  • Orthogonality: Can be removed under basic conditions while acid-labile groups (e.g., Boc, Trityl) or hydrogenolysis-labile groups (e.g., Bn, Cbz) remain intact.

Reaction Mechanisms and Logical Flow

Mechanism of Benzoylation

The protection of an alcohol with this compound typically proceeds via nucleophilic acyl substitution. A base, such as pyridine (B92270) or triethylamine, is used to neutralize the HCl byproduct. Often, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is added to accelerate the reaction, especially for sterically hindered alcohols. DMAP acts as a superior acyl transfer agent by forming a highly reactive N-benzoylpyridinium intermediate.

Benzoylation Mechanism Mechanism of DMAP-Catalyzed Benzoylation cluster_byproduct Byproduct Neutralization BzCl This compound (PhCOCl) Intermediate N-Benzoyl-DMAP Intermediate (Highly Reactive) BzCl->Intermediate + DMAP DMAP DMAP Product Benzoyl Protected Alcohol (R-OBz) Intermediate->Product + R-OH Alcohol Alcohol (R-OH) HCl HCl Salt Pyridinium Chloride HCl->Salt + Pyridine Pyridine Pyridine (Base)

Caption: DMAP-catalyzed benzoylation mechanism.

Decision Workflow for Using Benzoyl Protection

Choosing the correct protecting group is critical for the success of a synthetic route. The following workflow illustrates the decision-making process for selecting the benzoyl group.

Decision Workflow Decision Workflow for Benzoyl Group Selection start Is alcohol protection needed? node_acid Will subsequent steps involve acidic conditions? start->node_acid Yes node_base Will subsequent steps involve strong bases/nucleophiles? node_acid->node_base Yes (Bz is stable) avoid_bz Consider alternative (e.g., Silyl, Benzyl) node_acid->avoid_bz No (More labile groups like Silyl might be simpler) node_h2 Will subsequent steps involve catalytic hydrogenolysis? node_base->node_h2 No (Bz is stable) node_base->avoid_bz Yes (Bz is base-labile) use_bz Use Benzoyl (Bz) Group node_h2->use_bz Yes (Bz is stable) node_h2->use_bz No

Caption: Logical workflow for selecting benzoyl protection.

Experimental Protocols

Protocol 1: General Procedure for Benzoylation of Primary and Secondary Alcohols

This protocol is a standard method for protecting primary and secondary alcohols using this compound with pyridine as a base and DMAP as a catalyst.

Materials:

  • Alcohol (1.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Pyridine

  • Pyridine (2.0-3.0 equiv)

  • This compound (1.2-1.5 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.05-0.1 equiv)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the alcohol (1.0 equiv) and DMAP (0.1 equiv) in anhydrous DCM or pyridine in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (2.0 equiv), followed by the dropwise addition of this compound (1.2 equiv).

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Quench the reaction by slowly adding water or 1 M HCl.

    • If DCM was used as the solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove pyridine and DMAP), saturated NaHCO₃, and brine.

    • If pyridine was the solvent, remove it under reduced pressure, then dissolve the residue in ethyl acetate (B1210297) and perform the washes as described above.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Deprotection of Benzoate Esters via Basic Hydrolysis (Saponification)

This is a robust method for cleaving the benzoate ester to regenerate the free alcohol.

Materials:

  • Benzoyl-protected alcohol (1.0 equiv)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • 1 M or 2 M Sodium Hydroxide (NaOH) solution

  • 1 M HCl solution

  • Ethyl Acetate or DCM for extraction

Procedure:

  • Dissolve the benzoate ester (1.0 equiv) in a suitable solvent such as methanol, THF, or a mixture of THF/water.

  • Add an excess of aqueous NaOH solution (e.g., 2-4 equivalents in 1 M or 2 M concentration).

  • Stir the mixture at room temperature or heat to reflux (typically 40-70 °C) to accelerate the reaction.

  • Monitor the reaction by TLC until the starting ester is fully consumed (typically 1-6 hours).[3]

  • Work-up:

    • Cool the reaction mixture to room temperature and remove any organic solvent (MeOH, THF) under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of ~2-3 with 1 M HCl. The deprotected alcohol and benzoic acid may precipitate.

    • Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by silica gel column chromatography to separate the desired alcohol from benzoic acid.

Data Presentation: Reaction Yields

The following tables summarize typical yields for the protection and deprotection of various alcohols.

Table 1: Benzoylation of Various Alcohols

Substrate (Alcohol Type) Reagents & Conditions Time (h) Yield (%) Reference(s)
Benzyl (B1604629) Alcohol (Primary) BzCl, CuO (cat.), neat, RT 1.5 95
Cyclohexanol (Secondary) BzCl, CuO (cat.), neat, RT 2.5 92
tert-Butanol (Tertiary) BzCl, CuO (cat.), neat, RT 3.0 90
Benzyl β-D-glucopyranoside deriv. (Secondary) BzCl, DMAP, Pyridine, 0 °C to RT 12 98 [4]
1,2-Octanediol (Primary OH) 1-Benzoylimidazole, DBU, MeCN, 50 °C 8 89 [5]

| Phenol | BzCl, 10% aq. NaOH | 0.25 | >90 (Typical) |[6] |

Table 2: Deprotection of Benzoate Esters

Substrate (Benzoate Ester) Reagents & Conditions Time (h) Yield (%) Reference(s)
Methyl Benzoate NaOH, MeOH/H₂O, Reflux 4 95-99 [3]
Vanillin Benzoate PhSH, K₂CO₃, NMP, 100 °C 0.75 92 [1]

| 2-Naphthyl Benzoate | PhSH, K₂CO₃, NMP, Reflux | 0.5 | ~100 |[1] |

General Experimental Workflow Diagram

This diagram outlines the typical laboratory steps for a benzoyl protection reaction.

Experimental Workflow General Workflow for Benzoyl Protection start Start setup Dissolve Alcohol & DMAP (cat.) in Anhydrous Solvent start->setup cool Cool to 0 °C (Ice Bath) setup->cool add_reagents Add Base (Pyridine) then this compound cool->add_reagents react Stir and Monitor by TLC add_reagents->react quench Quench Reaction (e.g., add 1M HCl) react->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Dry (Na₂SO₄) & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Isolated Product purify->end

References

Application Notes and Protocols for the Benzoylation of Primary Amines with Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylation, the process of introducing a benzoyl group (C₆H₅CO-) into a molecule, is a fundamental and widely utilized transformation in organic synthesis. When applied to primary amines, this reaction yields N-substituted benzamides, a class of compounds with significant importance in the pharmaceutical industry, materials science, and as stable derivatives for the characterization of primary amines. The reaction is typically carried out using benzoyl chloride as the benzoylating agent in the presence of a base to neutralize the hydrochloric acid byproduct. The most common method for this transformation is the Schotten-Baumann reaction, which is renowned for its operational simplicity and generally high yields.[1][2]

These application notes provide detailed protocols for the benzoylation of various primary amines, including aromatic, aliphatic, and amino acid substrates. The information is intended to guide researchers in the efficient synthesis, purification, and characterization of benzoylated products.

Reaction Mechanism

The benzoylation of a primary amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom, typically by a base, to yield the corresponding N-substituted benzamide.[3][4]

Data Presentation

The following tables summarize the reaction conditions and outcomes for the benzoylation of various primary amines.

Table 1: Benzoylation of Substituted Aromatic Primary Amines

EntryPrimary AmineProductYield (%)Melting Point (°C)Reference
1Aniline (B41778)Benzanilide (B160483)92164[5]
22-Methylaniline2-Methylbenzanilide76142[5]
33-Methylaniline3-Methylbenzanilide91125[5]
44-Methylaniline4-Methylbenzanilide89157[5]
52-Chloroaniline2-Chlorobenzanilide9599[5]
63-Chloroaniline3-Chlorobenzanilide76121[5]
74-Chloroaniline4-Chlorobenzanilide95191[5]
83-Nitroaniline3-Nitrobenzanilide69156[5]
94-Methoxyaniline4-Methoxybenzanilide92153–154[5]

Table 2: Benzoylation of Aliphatic and Other Primary Amines

EntryPrimary AmineProductYield (%)Melting Point (°C)Reference
1n-PropylamineN-Propylbenzamide7084-85[6]
2BenzylamineN-Benzylbenzamide75105-106[6]
3Glycine (B1666218)Benzoyl glycine (Hippuric Acid)~80-90187-189[7]

Experimental Protocols

The following are detailed methodologies for the benzoylation of representative primary amines.

Protocol 1: Synthesis of Benzanilide from Aniline (Aromatic Amine)

This protocol is a classic example of the Schotten-Baumann reaction.

Materials:

  • Aniline

  • This compound

  • 10% (w/v) Sodium hydroxide (B78521) (NaOH) solution

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel)

  • Magnetic stirrer

Procedure:

  • In a 100 mL Erlenmeyer flask, combine 2.5 mL of aniline and 25 mL of 10% aqueous NaOH solution.

  • While vigorously stirring the mixture, add 3.5 mL of this compound portion-wise over approximately 10 minutes.

  • After the addition is complete, stopper the flask and continue to shake vigorously for an additional 15-20 minutes. The reaction is complete when the odor of this compound is no longer detectable.

  • A white solid precipitate of benzanilide will form.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid thoroughly with cold water.

  • Purify the crude benzanilide by recrystallization from hot ethanol.

  • Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

  • Determine the yield and melting point of the purified product.

Protocol 2: Synthesis of N-Propylbenzamide from n-Propylamine (Aliphatic Amine)

This protocol details the benzoylation of a primary aliphatic amine.

Materials:

  • n-Propylamine

  • This compound

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, separatory funnel)

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve n-propylamine (1.0 mmol) in 10 mL of dichloromethane.

  • Add 10 mL of 10% aqueous NaOH solution to the flask.

  • Cool the mixture in an ice bath and add this compound (1.2 mmol) dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Protocol 3: Synthesis of Benzoyl glycine (Hippuric Acid) from Glycine (Amino Acid)

This protocol demonstrates the benzoylation of an amino acid.[8]

Materials:

  • Glycine

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • This compound

  • Concentrated Hydrochloric acid (HCl)

  • Congo red indicator paper

  • Standard laboratory glassware

Procedure:

  • Dissolve 0.5 g of glycine in 5 mL of 10% NaOH solution in a conical flask.

  • Add 1 mL of this compound in two portions to the glycine solution, shaking vigorously after each addition until the this compound has reacted.

  • After the reaction is complete, cool the solution in an ice bath and carefully acidify with concentrated HCl until the solution is acidic to Congo red paper.

  • A white crystalline precipitate of benzoyl glycine will form.

  • Collect the product by vacuum filtration, wash with cold water, and drain well.

  • The crude product can be recrystallized from boiling water to yield pure benzoyl glycine.

Characterization of Products

The synthesized benzamides can be characterized using various spectroscopic techniques and by their physical properties.

Table 3: Spectroscopic Data for Representative Benzamides

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (KBr, cm⁻¹)
Benzanilide 7.85-7.88 (m, 2H), 7.80 (br s, 1H, NH), 7.62-7.65 (m, 2H), 7.50-7.56 (m, 1H), 7.42-7.48 (m, 2H), 7.35-7.40 (m, 2H), 7.15-7.20 (m, 1H)165.7, 138.0, 134.9, 131.8, 129.1, 128.8, 127.0, 124.5, 120.3~3300 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1530 (N-H bend, Amide II)
N-Propylbenzamide 7.71-7.76 (m, 2H), 7.42-7.47 (m, 3H), 6.20 (br s, 1H, NH), 3.34-3.39 (m, 2H), 1.60-1.65 (m, 2H), 0.96 (t, J = 7.4 Hz, 3H)[6]167.8, 134.8, 131.3, 128.5, 126.8, 41.9, 22.9, 11.5~3290 (N-H stretch), ~1635 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II)

Mandatory Visualization

Benzoylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis A Primary Amine Solution D Combine Amine and Base A->D B Aqueous Base (e.g., 10% NaOH) B->D C This compound E Add this compound (portion-wise/dropwise) C->E D->E F Stir/Shake Vigorously (15-120 min) E->F G Precipitation of Crude Product F->G H Vacuum Filtration G->H I Wash with Cold Water H->I J Collect Crude Benzamide I->J K Recrystallization (e.g., from Ethanol or Water) J->K L Collect Purified Crystals K->L M Dry Product L->M N Determine Yield M->N O Measure Melting Point M->O P Spectroscopic Characterization (NMR, IR) M->P

Caption: Experimental workflow for the benzoylation of primary amines.

References

Application Notes and Protocols: Preparation of Benzoate Esters from Phenols and Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the synthesis of benzoate (B1203000) esters from phenols and benzoyl chloride. The primary method described is the Schotten-Baumann reaction, a reliable and widely used method for the acylation of alcohols and phenols.[1][2]

Theoretical Background: The Schotten-Baumann Reaction

The synthesis of benzoate esters from phenols and this compound is typically achieved through the Schotten-Baumann reaction.[3] This reaction involves the acylation of a phenol (B47542) with an acid chloride in the presence of a base.[1][2] The base, typically aqueous sodium hydroxide (B78521), plays a crucial role in the reaction.[4] Firstly, it deprotonates the phenol to form a more nucleophilic phenoxide ion.[3][4] Secondly, it neutralizes the hydrochloric acid (HCl) byproduct that is formed during the reaction, driving the equilibrium towards the product side.[5]

The overall reaction is as follows:

C₆H₅OH (Phenol) + C₆H₅COCl (this compound) --(NaOH)--> C₆H₅COOC₆H₅ (Phenyl Benzoate) + HCl

The mechanism of the Schotten-Baumann reaction proceeds in a few key steps.[4] The reaction begins with the deprotonation of the phenol by the base to form the highly reactive phenoxide ion.[4] This phenoxide ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.[3] This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating the chloride ion as a leaving group to form the final ester product, phenyl benzoate.[1][4]

Quantitative Data Summary

The following table summarizes various reported conditions and yields for the synthesis of benzoate esters from phenols and this compound.

Phenol DerivativeBenzoylating AgentCatalyst/BaseSolventReaction TimeTemperature (°C)Yield (%)Reference
PhenolThis compound10% NaOHWater15-30 minRoom Temp (with cooling)Not specified[3][6][7]
PhenolThis compound2.0 M NaOHWater15 minNot specifiedNot specified[8]
PhenolThis compoundTiO₂None (Solvent-free)30 min2592
PhenolThis compoundAlCl₃None (Solvent-free)10 min3093[9]
PhenolBenzoic AnhydrideVarious basesNot specifiedNot specifiedNot specifiedOptimized[10]

Experimental Protocol: Synthesis of Phenyl Benzoate

This protocol details the preparation of phenyl benzoate from phenol and this compound using the Schotten-Baumann method.[11]

3.1. Materials and Reagents:

  • Phenol (C₆H₅OH)[7][11]

  • This compound (C₆H₅COCl)[7][11]

  • 10% (w/v) Sodium hydroxide (NaOH) solution[7][11]

  • Ethanol (for recrystallization)[3][6]

  • Cold water

  • Erlenmeyer flask with a stopper[3][7]

  • Measuring cylinder

  • Funnel and filter paper

  • Beaker

  • Ice bath

3.2. Safety Precautions:

  • Phenol: Toxic and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]

  • This compound: Lachrymatory (causes tears) and should be handled with care in a well-ventilated fume hood.[6]

  • The reaction can be exothermic; cooling may be necessary.

3.3. Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 1.0 g of phenol in 15 mL of 10% sodium hydroxide solution.[3][7][11]

  • To this solution, add 2 mL of this compound in small portions while vigorously shaking the flask.[3][6] The flask should be securely stoppered during shaking.[7]

  • Continue to shake the mixture vigorously for approximately 15 to 30 minutes.[3][6][7] The smell of this compound should disappear upon completion of the reaction.[7] During this process, occasional cooling of the flask in an ice bath may be necessary to control the reaction temperature.[6]

  • After vigorous shaking, the solid phenyl benzoate will precipitate out of the solution.[3][6] It is important to ensure the solution is alkaline at the end of the reaction. If not, a pellet of solid sodium hydroxide can be added, and the mixture shaken again.[6]

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and salts.[6][8]

  • The crude phenyl benzoate can be purified by recrystallization from ethanol.[3][6][7]

3.4. Characterization:

The purity of the synthesized phenyl benzoate can be assessed by techniques such as Thin Layer Chromatography (TLC) and by determining its melting point.[6] The theoretical melting point of phenyl benzoate is 162 °C.[7]

Diagrams

4.1. Reaction Mechanism

Schotten_Baumann_Mechanism cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Ester Formation Phenol Phenol (C₆H₅OH) Phenoxide Phenoxide Ion (C₆H₅O⁻) Phenol->Phenoxide + OH⁻ NaOH NaOH H2O H₂O BenzoylChloride This compound (C₆H₅COCl) Phenoxide->BenzoylChloride Nucleophilic Attack Tetrahedral_Intermediate Tetrahedral Intermediate BenzoylChloride->Tetrahedral_Intermediate PhenylBenzoate Phenyl Benzoate (C₆H₅COOC₆H₅) Tetrahedral_Intermediate->PhenylBenzoate Elimination of Cl⁻ Chloride Cl⁻

Caption: Schotten-Baumann reaction mechanism for phenyl benzoate synthesis.

4.2. Experimental Workflow

Experimental_Workflow cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation and Purification cluster_analysis Analysis Dissolve_Phenol Dissolve Phenol in NaOH(aq) Add_Benzoyl_Chloride Add this compound Dissolve_Phenol->Add_Benzoyl_Chloride Shake_Vigorously Shake Vigorously (15-30 min) with cooling Add_Benzoyl_Chloride->Shake_Vigorously Precipitation Precipitation of Phenyl Benzoate Shake_Vigorously->Precipitation Filtration Filter and Wash with Water Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Characterization Characterization (TLC, MP) Recrystallization->Characterization

Caption: Experimental workflow for the synthesis of phenyl benzoate.

References

Application Notes and Protocols: Benzoyl Chloride in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoyl chloride (C₆H₅COCl) is a highly reactive acyl chloride that serves as a versatile reagent in organic and polymer chemistry. Its utility in polymer synthesis stems from its ability to readily react with nucleophiles such as amines and alcohols, forming robust amide and ester linkages, respectively. This reactivity is harnessed in various polymerization techniques, including interfacial polymerization for the synthesis of polyamides and polyesters, and in the post-polymerization functionalization of polymers to impart desired properties. This document provides detailed application notes and experimental protocols for the use of this compound in these key areas of polymer synthesis.

Interfacial Polymerization of Polyamides

Interfacial polymerization is a type of step-growth polymerization where the reaction occurs at the interface of two immiscible liquids. This technique is particularly well-suited for the synthesis of high molecular weight polyamides at room temperature. The reaction of a diamine with a diacyl chloride, such as a derivative of this compound, is a classic example.

Application Note:

The synthesis of aromatic polyamides, or aramids, using this compound derivatives is of significant interest due to the exceptional thermal and mechanical properties of these polymers. For instance, reacting aromatic diamines with isophthaloyl chloride or terephthaloyl chloride (di-substituted benzoyl chlorides) yields high-performance polymers. The choice of monomers and reaction conditions allows for the tuning of polymer properties such as solubility and glass transition temperature.

Quantitative Data for Aromatic Polyamide Synthesis
Diamine MonomerDiacyl Chloride MonomerSolvent SystemPolymer Inherent Viscosity (dL/g)Glass Transition Temperature (°C)Reference
4-[4-(1-methyl-1-phenylethyl)phenoxy]-1,3-diamino benzeneIsophthaloyl chlorideNMP/CaCl₂0.45237[1]
4-[4-(1-methyl-1-phenylethyl)phenoxy]-1,3-diamino benzeneTerephthaloyl chlorideNMP/CaCl₂0.52254[1]
4-{4-[(4-methylphenyl)sulphonyl]phenoxy}-1,3-diamino benzeneIsophthaloyl chlorideNMP/CaCl₂0.48245[1]
4-{4-[(4-methylphenyl)sulphonyl]phenoxy}-1,3-diamino benzeneTerephthaloyl chlorideNMP/CaCl₂0.61251[1]
p-Phenylenediamine (PPD)Terephthaloyl chloride (TC)NMP/CaCl₂6.7-[2]

NMP: N-Methyl-2-pyrrolidone

Experimental Protocol: Synthesis of Nylon 6,10 via Unstirred Interfacial Polymerization[3][4][5][6]

This protocol describes the synthesis of Nylon 6,10 from hexamethylenediamine (B150038) and sebacoyl chloride (a derivative of a dicarboxylic acid, conceptually similar to using a di-substituted this compound for aromatic polyamides).

Materials:

  • Hexamethylenediamine (1,6-diaminohexane)

  • Sebacoyl chloride

  • Sodium hydroxide (B78521) (NaOH)

  • Hexane

  • Distilled water

  • Beakers (250 mL)

  • Forceps

  • Glass rod

Procedure:

  • Prepare the Aqueous Phase: In a 250 mL beaker, dissolve 2.2 g of hexamethylenediamine and 1.5 g of NaOH in 50 mL of distilled water. Stir until all solids have dissolved.

  • Prepare the Organic Phase: In a separate 250 mL beaker, dissolve 3.0 mL of sebacoyl chloride in 100 mL of hexane.

  • Establish the Interface: Carefully and slowly pour the sebacoyl chloride solution on top of the hexamethylenediamine solution. To minimize mixing, the organic phase can be poured down the side of the beaker or through a funnel with its tip just above the aqueous surface. An immediate formation of a polymer film will be observed at the interface of the two layers.

  • Polymer Extraction: Using forceps, gently grasp the center of the polymer film and pull it upwards out of the beaker. A continuous rope of Nylon 6,10 will be formed as the monomers diffuse to the interface and react.

  • Washing and Drying: The polymer rope should be washed thoroughly with water and then with ethanol (B145695) to remove any unreacted monomers and by-products. The washed polymer is then allowed to air dry or can be dried in a vented oven at approximately 80°C.

Logical Relationship: Interfacial Polymerization of Polyamides

Interfacial_Polymerization cluster_aqueous Aqueous Phase cluster_organic Organic Phase Diamine Diamine (e.g., Hexamethylenediamine) Interface Liquid-Liquid Interface Diamine->Interface Base Base (e.g., NaOH) Base->Interface Diacyl_Chloride Diacyl Chloride (e.g., Sebacoyl Chloride) Diacyl_Chloride->Interface Polymer Polyamide Formation (Nylon 6,10) Interface->Polymer Polycondensation Byproduct HCl (neutralized by base) Polymer->Byproduct

Caption: Workflow for interfacial polymerization of polyamides.

Synthesis of Polyesters via Interfacial Polycondensation

Similar to polyamide synthesis, polyesters can be synthesized via interfacial polymerization by reacting a diol with a diacyl chloride. This compound derivatives are commonly used as the diacyl chloride monomer.

Application Note:

The interfacial polycondensation technique allows for the synthesis of a variety of linear aliphatic-aromatic polyesters. The properties of the resulting polyesters, such as yield and color, are dependent on the specific diol and diacyl chloride used. This method is advantageous as it can be carried out at room temperature, avoiding thermal degradation of the polymer.

Quantitative Data for Polyester (B1180765) Synthesis[7]
Diol MonomerDiacyl Chloride MonomerPolymer Yield (%)
Bisphenol-AAdipoyl chloride67
Bisphenol-ASebacoyl chloride86
ResorcinolAdipoyl chloride45
ResorcinolSebacoyl chloride64
1,5-Dihydroxy naphthaleneAdipoyl chloride20
1,5-Dihydroxy naphthaleneSebacoyl chloride32
Experimental Protocol: General Procedure for Polyester Synthesis by Interfacial Polycondensation[7]

Materials:

  • Aromatic diol (e.g., Bisphenol-A)

  • Aliphatic diacid chloride (e.g., Sebacoyl chloride)

  • Chloroform

  • Water

  • Phase transfer catalyst (e.g., citramide)

  • Stirring apparatus

Procedure:

  • Prepare Solutions: Prepare a solution of the aromatic diol in water and a solution of the diacid chloride in chloroform.

  • Set up Reaction: In a reaction vessel equipped with a stirrer, create a two-phase system with the aqueous diol solution and the organic diacid chloride solution.

  • Add Catalyst: Add a phase transfer catalyst to the reaction mixture.

  • Polymerization: Stir the mixture vigorously at a controlled temperature (e.g., 30°C) to facilitate the reaction at the interface.

  • Isolation: After the reaction is complete, the polyester product can be isolated, washed, and dried.

Polymer Functionalization with this compound

This compound can be used to modify existing polymers to introduce benzoyl groups, which can alter the polymer's properties or provide a reactive handle for further modifications.

Application Note:

The functionalization of polymers like syndiotactic polystyrene (sPS) with benzoyl groups can significantly impact their thermal properties. The incorporation of benzoyl groups tends to decrease the melting point and degree of crystallinity while increasing the glass transition temperature. This modification can be achieved through a Friedel-Crafts acylation reaction.

Quantitative Data for Benzoylation of Syndiotactic Polystyrene[8]
Reaction Time (h)Degree of Benzoylation (mol%)Glass Transition Temp (°C)Melting Temp (°C)
0 (unmodified sPS)0100270
115.3115265
325.8125260
536.4135255
Experimental Protocol: Benzoylation of Syndiotactic Polystyrene[8]

Materials:

  • Syndiotactic polystyrene (sPS)

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Carbon disulfide (CS₂)

  • Methanol (B129727)

  • Stirring apparatus

Procedure:

  • Dispersion: Disperse syndiotactic polystyrene in carbon disulfide in a reaction flask.

  • Catalyst and Reagent Addition: Add anhydrous aluminum chloride (catalyst) and this compound to the dispersion.

  • Reaction: Stir the reaction mixture at a controlled temperature for a specified duration to achieve the desired degree of functionalization.

  • Quenching and Precipitation: Quench the reaction by adding methanol, which will also precipitate the functionalized polymer.

  • Purification: Filter the benzoylated sPS and wash it thoroughly with methanol to remove any unreacted reagents and catalyst residues.

  • Drying: Dry the final product under vacuum.

Experimental Workflow: Polymer Functionalization

Polymer_Functionalization Start Start: Polymer (e.g., Polystyrene) Dispersion Disperse Polymer in Solvent (e.g., CS₂) Start->Dispersion Reaction Add this compound and Catalyst (AlCl₃) Dispersion->Reaction Stirring Stir at Controlled Temperature and Time Reaction->Stirring Quenching Quench Reaction and Precipitate Polymer (e.g., with Methanol) Stirring->Quenching Purification Filter and Wash Functionalized Polymer Quenching->Purification Drying Dry Under Vacuum Purification->Drying End End: Functionalized Polymer Drying->End

Caption: Workflow for the functionalization of a polymer with this compound.

Conclusion

This compound is a valuable and versatile reagent in polymer synthesis, enabling the creation of high-performance polymers and the tailored modification of existing ones. The protocols and data presented herein provide a foundation for researchers to explore the use of this compound in developing novel polymeric materials for a wide range of applications, from advanced engineering plastics to materials for drug delivery systems. Careful control of reaction conditions is crucial for achieving desired polymer properties and ensuring the safety and success of the synthetic procedures.

References

Application Notes and Protocols for the Synthesis of Local Anesthetics Using Benzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of several common local anesthetics, including procaine (B135), tetracaine (B1683103), piperocaine (B86926), and cyclomethycaine (B90308), utilizing benzoyl chloride and its derivatives. The methodologies described are based on established chemical principles, primarily the Schotten-Baumann reaction, and are intended to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction: The Role of this compound in Local Anesthetic Synthesis

This compound and its substituted analogs are pivotal reagents in the synthesis of a significant class of local anesthetics, primarily the amino ester type. The general structure of these anesthetics consists of a lipophilic aromatic moiety derived from a benzoic acid derivative, an intermediate ester linkage, and a hydrophilic amino group. This structural arrangement is crucial for their pharmacological activity, enabling them to reversibly block nerve impulse conduction by inhibiting voltage-gated sodium channels.

The ester linkage is typically formed through the acylation of a suitable amino alcohol with a this compound derivative. A common and efficient method for this transformation is the Schotten-Baumann reaction, which is performed under basic conditions to neutralize the hydrogen chloride byproduct generated during the reaction. This method is widely applicable and allows for the synthesis of a diverse range of local anesthetics with varying potency, onset, and duration of action, depending on the specific substituents on the aromatic ring and the structure of the amino alcohol.

This document outlines detailed experimental procedures for the synthesis of key local anesthetics, presents quantitative data in a comparative format, and provides visual representations of the synthetic pathways.

Experimental Protocols

Synthesis of Procaine Hydrochloride

Procaine is synthesized via a two-step process involving the esterification of 4-nitrothis compound with 2-(diethylamino)ethanol (B1670525), followed by the reduction of the nitro group.

Step 1: Synthesis of 2-(Diethylamino)ethyl 4-nitrobenzoate (B1230335)

  • Reaction: 4-Nitrothis compound is reacted with 2-(diethylamino)ethanol to form the corresponding ester.

  • Procedure: A detailed protocol for a similar synthesis suggests that the reaction can be carried out in a suitable solvent like xylene. In a reaction vessel, 46.4 g (0.278 mol) of p-nitrobenzoic acid and 31 g (0.264 mol) of N,N-diethylethanolamine are heated to reflux in 150 ml of xylene to facilitate esterification and remove water. After cooling, the mixture is washed with a 5% NaOH solution. The resulting nitrocaine in xylene solution can be used directly in the next step. A patent (CN1233620C) reports a yield of 73.4% for this step.

Step 2: Synthesis of Procaine (Reduction of the Nitro Group)

  • Reaction: The nitro group of 2-(diethylamino)ethyl 4-nitrobenzoate is reduced to an amino group.

  • Procedure: The nitrocaine xylene solution from the previous step is subjected to catalytic hydrogenation. For instance, 120 mL of the nitrocaine xylene solution is mixed with 130 mL of xylene and 5.3 g of wet Raney nickel catalyst in a reactor. The mixture is heated to 130°C under a hydrogen pressure of 3.0 MPa. The reaction progress is monitored until completion.[1]

  • Work-up and Purification: After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude procaine. The procaine base can be further purified by recrystallization. To obtain the hydrochloride salt, the base is dissolved in a suitable solvent and treated with hydrochloric acid.

Synthesis of Tetracaine Hydrochloride

The synthesis of tetracaine involves a multi-step process starting from p-nitrothis compound.

Step 1: Synthesis of 2-(Dimethylamino)ethyl 4-nitrobenzoate

  • Reaction: p-Nitrothis compound is reacted with 2-(dimethylamino)ethanol.

  • Procedure: To a solution of 2.4 g (0.027 mol) of 2-dimethylamino-1-ethanol in 50 ml of dichloromethane (B109758) at 0°C, 5.0 g (0.027 mol) of p-nitrothis compound is added. The reaction mixture is stirred for 2 hours at this temperature.[2]

  • Work-up and Purification: After the reaction, 50 ml of water is added, and the layers are separated. The organic layer is washed twice with a saturated sodium bicarbonate solution, dried, and concentrated to yield 6.2 g (96.9% yield) of 2-(dimethylamino)ethyl 4-nitrobenzoate as a yellow oil.[2]

Step 2: Reduction to 2-(Dimethylamino)ethyl 4-aminobenzoate (B8803810)

  • Reaction: The nitro group of the intermediate is reduced to an amine.

  • Procedure: A common method for this reduction is catalytic hydrogenation using a catalyst such as palladium on carbon in a suitable solvent like ethanol (B145695).

Step 3: N-Alkylation to form Tetracaine

  • Reaction: The amino group of 2-(dimethylamino)ethyl 4-aminobenzoate is alkylated with 1-bromobutane.

  • Procedure: A mixture of 5.0 g (0.024 mol) of 2-(dimethylamino)ethyl 4-aminobenzoate, 3.3 g (0.024 mol) of 1-bromobutane, and 10.0 g (0.072 mol) of potassium carbonate in 50 mL of N,N-dimethylformamide is heated to 50°C and stirred for 5 hours.[2]

  • Work-up and Purification: The reaction mixture is filtered, and the filtrate is extracted with dichloromethane. The combined organic extracts are concentrated to dryness to give 5.3 g (82.8% yield) of tetracaine as a white solid.[2]

Step 4: Formation of Tetracaine Hydrochloride

  • Reaction: Tetracaine base is reacted with hydrochloric acid.

  • Procedure: 5.0 g (0.019 mol) of tetracaine is dissolved in 60 mL of ethyl acetate, and 1.6 mL of concentrated hydrochloric acid is added dropwise with stirring. The mixture is stirred for 30 minutes, and the resulting solid is stirred overnight.[2]

  • Work-up and Purification: The solid is collected by filtration and dried in a vacuum oven at 40°C to give 5.4 g (94.7% yield) of tetracaine hydrochloride as a white solid.[2]

Synthesis of Piperocaine Hydrochloride (Representative Protocol)

Piperocaine can be synthesized by the esterification of 3-(2-methylpiperidino)-1-propanol with this compound. A plausible preceding step is the formation of 3-chloropropyl benzoate (B1203000) from this compound.

Step 1: Synthesis of 3-Chloropropyl Benzoate

  • Reaction: this compound is reacted with 3-chloro-1-propanol (B141029).

  • Representative Procedure (based on Schotten-Baumann conditions): In a reaction flask, dissolve 3-chloro-1-propanol in a suitable organic solvent such as dichloromethane. Add an aqueous solution of sodium hydroxide (B78521). Cool the mixture in an ice bath and add this compound dropwise with vigorous stirring. The reaction is typically complete within an hour.

  • Work-up and Purification: Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure to obtain 3-chloropropyl benzoate.

Step 2: Synthesis of Piperocaine

  • Reaction: 3-Chloropropyl benzoate is reacted with 2-methylpiperidine (B94953).

  • Procedure: A mixture of 3-chloropropyl benzoate and an excess of 2-methylpiperidine is heated, possibly in a suitable solvent, to facilitate the nucleophilic substitution.

  • Work-up and Purification: After the reaction, the excess amine is removed, and the product is isolated and purified, for example, by distillation under reduced pressure.

Step 3: Formation of Piperocaine Hydrochloride

  • Reaction: Piperocaine base is reacted with hydrochloric acid.

  • Procedure: The purified piperocaine base is dissolved in a suitable solvent like ether or ethanol, and a solution of hydrogen chloride in the same or a compatible solvent is added to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Synthesis of Cyclomethycaine Sulfate (B86663) (Representative Protocol)

Cyclomethycaine is synthesized by the esterification of 3-(2-methylpiperidino)-1-propanol with p-cyclohexyloxythis compound.

Step 1: Synthesis of p-Cyclohexyloxybenzoic Acid

  • Reaction: p-Hydroxybenzoic acid is reacted with a cyclohexyl halide (e.g., cyclohexyl bromide) under basic conditions (Williamson ether synthesis).

  • Representative Procedure: Dissolve p-hydroxybenzoic acid in a suitable solvent like ethanol or DMF and add a base such as sodium hydroxide or potassium carbonate to form the phenoxide. Add cyclohexyl bromide and heat the mixture to reflux for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is acidified to precipitate the p-cyclohexyloxybenzoic acid, which is then collected by filtration and can be recrystallized.

Step 2: Synthesis of p-Cyclohexyloxythis compound

  • Reaction: p-Cyclohexyloxybenzoic acid is reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride.

  • Representative Procedure: Gently reflux a mixture of p-cyclohexyloxybenzoic acid and an excess of thionyl chloride for 1-2 hours.

  • Work-up and Purification: The excess thionyl chloride is removed by distillation, and the resulting p-cyclohexyloxythis compound can be purified by vacuum distillation.

Step 3: Synthesis of Cyclomethycaine

  • Reaction: p-Cyclohexyloxythis compound is reacted with 3-(2-methylpiperidino)-1-propanol.

  • Representative Procedure (based on Schotten-Baumann conditions): In a two-phase system of an organic solvent (e.g., dichloromethane) and aqueous sodium hydroxide, the amino alcohol is reacted with the acid chloride. The acid chloride, dissolved in the organic solvent, is added dropwise to the stirred mixture of the amino alcohol and aqueous base.

  • Work-up and Purification: The organic layer is separated, washed, dried, and the solvent is evaporated to yield cyclomethycaine base.

Step 4: Formation of Cyclomethycaine Sulfate

  • Reaction: Cyclomethycaine base is reacted with sulfuric acid.

  • Procedure: The purified cyclomethycaine base is dissolved in a suitable solvent, and a stoichiometric amount of sulfuric acid is added to form the sulfate salt, which can then be isolated.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of the discussed local anesthetics.

Table 1: Synthesis of Procaine Intermediates and Final Product

StepReactantsProductSolventCatalyst/ReagentConditionsYieldPurityReference
Esterificationp-Nitrobenzoic acid, 2-(diethylamino)ethanol2-(Diethylamino)ethyl 4-nitrobenzoateXylene-Reflux73.4%-[1]
Reduction2-(Diethylamino)ethyl 4-nitrobenzoate, H₂ProcaineXyleneRaney Ni130°C, 3.0 MPa83.5%98.0%[1]

Table 2: Synthesis of Tetracaine Intermediates and Final Product

StepReactantsProductSolventReagentConditionsYieldPurityReference
Esterificationp-Nitrothis compound, 2-(dimethylamino)ethanol2-(Dimethylamino)ethyl 4-nitrobenzoateDichloromethane-0°C, 2h96.9%-[2]
N-Alkylation2-(Dimethylamino)ethyl 4-aminobenzoate, 1-bromobutaneTetracaineDMFK₂CO₃50°C, 5h82.8%-[2]
Salt FormationTetracaine, HClTetracaine HydrochlorideEthyl AcetateConc. HClRT, 30 min94.7%-[2]

Table 3: Physicochemical Properties of Synthesized Local Anesthetics

Local AnestheticMolecular Formula (Base)Molecular Weight (Base, g/mol )Melting Point (°C)Solubility
Procaine HydrochlorideC₁₃H₂₀N₂O₂236.31153-156Soluble in water and alcohol.
Tetracaine HydrochlorideC₁₅H₂₄N₂O₂264.36149Soluble in water, slightly soluble in ethanol.
Piperocaine HydrochlorideC₁₆H₂₃NO₂261.36172-175Soluble in water and alcohol.
Cyclomethycaine SulfateC₂₂H₃₃NO₃359.50165.5-167.5Soluble in water, alcohol, and chloroform.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflows for the local anesthetics described.

Procaine_Synthesis cluster_step1 Step 1: Esterification cluster_step2 Step 2: Reduction cluster_step3 Step 3: Salt Formation 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride Nitrocaine 2-(Diethylamino)ethyl 4-nitrobenzoate (Nitrocaine) 4-Nitrobenzoyl_Chloride->Nitrocaine + 2-(Diethylamino)ethanol 2-Diethylaminoethanol 2-(Diethylamino)ethanol Procaine_Base Procaine (Base) Nitrocaine->Procaine_Base H₂, Raney Ni Procaine_HCl Procaine Hydrochloride Procaine_Base->Procaine_HCl + HCl

Caption: Synthetic pathway for Procaine Hydrochloride.

Tetracaine_Synthesis cluster_step1 Step 1: Esterification cluster_step2 Step 2: Reduction cluster_step3 Step 3: N-Alkylation cluster_step4 Step 4: Salt Formation p-Nitrobenzoyl_Chloride p-Nitrobenzoyl Chloride Intermediate_Ester 2-(Dimethylamino)ethyl 4-nitrobenzoate p-Nitrobenzoyl_Chloride->Intermediate_Ester + 2-(Dimethylamino)ethanol 2-Dimethylaminoethanol 2-(Dimethylamino)ethanol Intermediate_Amine 2-(Dimethylamino)ethyl 4-aminobenzoate Intermediate_Ester->Intermediate_Amine Reduction (e.g., H₂/Pd-C) Tetracaine_Base Tetracaine (Base) Intermediate_Amine->Tetracaine_Base + 1-Bromobutane, K₂CO₃ 1-Bromobutane 1-Bromobutane Tetracaine_HCl Tetracaine Hydrochloride Tetracaine_Base->Tetracaine_HCl + HCl

Caption: Synthetic pathway for Tetracaine Hydrochloride.

Piperocaine_Synthesis cluster_step1 Step 1: Esterification cluster_step2 Step 2: Amination cluster_step3 Step 3: Salt Formation Benzoyl_Chloride This compound Chloropropyl_Benzoate 3-Chloropropyl Benzoate Benzoyl_Chloride->Chloropropyl_Benzoate + 3-Chloro-1-propanol 3-Chloro-1-propanol 3-Chloro-1-propanol Piperocaine_Base Piperocaine (Base) Chloropropyl_Benzoate->Piperocaine_Base + 2-Methylpiperidine 2-Methylpiperidine 2-Methylpiperidine Piperocaine_HCl Piperocaine Hydrochloride Piperocaine_Base->Piperocaine_HCl + HCl

Caption: Synthetic pathway for Piperocaine Hydrochloride.

Cyclomethycaine_Synthesis cluster_step1 Step 1: Ether Synthesis cluster_step2 Step 2: Acid Chloride Formation cluster_step3 Step 3: Esterification cluster_step4 Step 4: Salt Formation p-Hydroxybenzoic_Acid p-Hydroxybenzoic Acid p-Cyclohexyloxybenzoic_Acid p-Cyclohexyloxybenzoic Acid p-Hydroxybenzoic_Acid->p-Cyclohexyloxybenzoic_Acid + Cyclohexyl Bromide, Base Cyclohexyl_Bromide Cyclohexyl Bromide Acid_Chloride p-Cyclohexyloxybenzoyl Chloride p-Cyclohexyloxybenzoic_Acid->Acid_Chloride + SOCl₂ Cyclomethycaine_Base Cyclomethycaine (Base) Acid_Chloride->Cyclomethycaine_Base + Amino Alcohol, Base Amino_Alcohol 3-(2-Methylpiperidino)- 1-propanol Cyclomethycaine_Sulfate Cyclomethycaine Sulfate Cyclomethycaine_Base->Cyclomethycaine_Sulfate + H₂SO₄

Caption: Synthetic pathway for Cyclomethycaine Sulfate.

References

Application Notes and Protocols: The Role of Benzoyl Chloride in Dye and Pigment Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoyl chloride (C₆H₅COCl) is a highly versatile and reactive organochlorine compound that serves as a crucial intermediate in the synthesis of a wide array of organic molecules.[1][2] Its utility stems from its ability to readily introduce a benzoyl group (-COC₆H₅) into various substrates, a process known as benzoylation. This reactivity makes it an indispensable reagent in the manufacturing of numerous commercial products, including pharmaceuticals, polymers, and, notably, a vibrant spectrum of dyes and pigments.[1][3] In the dye and pigment industry, this compound is a key building block for several major classes of colorants, including azo dyes, anthraquinone (B42736) dyes, and vat dyes.[1][4] The introduction of the benzoyl group can be a critical step in forming the chromophore, the part of the molecule responsible for its color, or in modifying the dye's properties, such as its lightfastness, solubility, and affinity for textile fibers.[5]

This document provides detailed application notes and experimental protocols for the use of this compound in dye and pigment synthesis, with a focus on the Schotten-Baumann reaction, a widely employed method for benzoylation.

Key Applications of this compound in Dye Synthesis

This compound's primary role in dye manufacturing is as a benzoylating agent. The benzoyl group can be introduced onto amino or hydroxyl groups within a dye precursor molecule. This functionalization can have several important consequences for the final dye molecule:

  • Chromophore Formation: The benzoyl group can be an integral part of the dye's chromophoric system. By extending the conjugated system of the molecule, it can shift the absorption of light to longer wavelengths, resulting in deeper and more intense colors.

  • Modification of Dye Properties: Benzoylation can be used to fine-tune the properties of a dye. For instance, it can increase the molecule's size and planarity, which can enhance its affinity for textile fibers and improve its wash fastness. It can also influence the dye's solubility in different solvents and its resistance to fading upon exposure to light.

  • Intermediate for Further Reactions: The benzoylated dye intermediate can serve as a substrate for subsequent chemical transformations, allowing for the construction of more complex dye structures with desired properties.

Data Presentation: Benzoylation Reactions in Dye Synthesis

The following tables summarize quantitative data from representative benzoylation reactions in the synthesis of various dye intermediates.

Table 1: Benzoylation of Aminoanthraquinones

ReactantBenzoylating AgentSolventTemperature (°C)Reaction TimeProductYield (%)Reference
alpha-amino-anthraquinoneThis compoundmono-chloro-benzene1301 hour1-benzoylamino-anthraquinoneNot specified[6]
1,5-diaminoanthraquinone2-alkoxythis compoundCH₂Cl₂Reflux9 hours1,5-bis(2-alkoxybenzamido)anthraquinoneNot specified
1,4-diaminoanthraquinone2-alkoxythis compoundCH₂Cl₂Reflux9 hours1-amino-4-(2-alkoxybenzamido)anthraquinoneNot specified
1-aminoanthraquinone2-alkoxythis compoundCH₂Cl₂Reflux9 hours1-(2-alkoxybenzamido)anthraquinone50-60

Table 2: Benzoylation in Azo Dye Synthesis

ReactantBenzoylating AgentSolventTemperature (°C)Reaction TimeProductYield (%)Reference
Amino-disazo compoundp-nitro-benzoyl chlorideWater65-70Not specifiedNitro-benzoyl-amino-disazo compoundNot specified[7]
2-amino-5-naphthol-7-sulfonic acid (J-acid)3,5-dinitro this compoundWater80Not specifiedN-(3,5-dinitrobenzoyl)-J-acidNot specified[8]

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in dye synthesis.

Protocol 1: Synthesis of 1-Benzoylamino-4-chloro-anthraquinone

This protocol is based on a patented method for the preparation of an anthraquinone dye intermediate.

Materials:

  • alpha-amino-anthraquinone (technical grade)

  • This compound

  • mono-chloro-benzene

  • Chlorine gas

  • Sodium carbonate

Procedure:

  • Suspend 100 parts of technical alpha-amino-anthraquinone in 200 parts of mono-chloro-benzene in a reaction vessel equipped with a stirrer and a heating mantle.

  • Heat the suspension to 130°C.

  • Slowly add 65 parts of this compound to the heated suspension. Control the addition rate to prevent excessive foaming.

  • Maintain the reaction mixture at 130°C with continuous agitation for 1 hour after the addition of this compound is complete.

  • Add an additional 400 parts of mono-chloro-benzene to the reaction mixture.

  • Adjust the temperature to 90-95°C.

  • Bubble a slow stream of chlorine gas through the suspension. Monitor the reaction progress by analyzing samples for the desired chlorine content.

  • Once the desired level of chlorination is achieved, add sufficient sodium carbonate to neutralize the reaction mixture.

  • Remove the mono-chloro-benzene solvent by steam distillation.

  • Isolate the final product, 1-benzoyl-amino-4-chloro-anthraquinone, by filtration.

Protocol 2: General Procedure for the Benzoylation of Amines (Schotten-Baumann Reaction)

This protocol provides a general method for the benzoylation of an aromatic amine, a common step in the synthesis of azo and other dye classes.

Materials:

Procedure:

  • In a 100 mL Erlenmeyer flask, combine 2.5 mL (2.6 g) of aniline with 25 mL of 10% aqueous NaOH solution.

  • While vigorously shaking the flask, add 3.5 mL (4.3 g) of this compound dropwise. Shake for approximately 1 minute after each addition.

  • After the complete addition of this compound, securely stopper the flask and shake it vigorously for 15 minutes.

  • The benzoyl derivative may precipitate as a white solid.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to purify it.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and experimental processes described in this document.

Schotten_Baumann_Reaction Schotten-Baumann Reaction Mechanism Amine Amine (R-NH₂) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack BenzoylChloride This compound (Ph-COCl) BenzoylChloride->Intermediate Base Base (e.g., NaOH) HCl HCl Base->HCl Neutralization Amide Amide (R-NH-CO-Ph) Intermediate->Amide Elimination of Cl⁻ Salt Salt (NaCl) HCl->Salt Water H₂O HCl->Water

Caption: Mechanism of the Schotten-Baumann reaction for amide synthesis.

Dye_Synthesis_Workflow General Workflow for Dye Synthesis using this compound Start Start: Select Dye Precursor Benzoylation Benzoylation with this compound (e.g., Schotten-Baumann Reaction) Start->Benzoylation Intermediate Isolate Benzoylated Intermediate Benzoylation->Intermediate Coupling Azo Coupling or Other Modification Intermediate->Coupling FinalDye Final Dye Molecule Intermediate->FinalDye Direct use Coupling->FinalDye Purification Purification (e.g., Recrystallization, Chromatography) FinalDye->Purification Characterization Characterization (e.g., Spectroscopy, Chromatography) Purification->Characterization End End: Purified Dye Characterization->End

Caption: A generalized experimental workflow for synthesizing dyes using this compound.

References

Synthesis of N-Substituted Amides via Benzoylation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of N-substituted amides using benzoyl chloride as the acylating agent. The primary method described is the Schotten-Baumann reaction, a robust and widely used procedure for the formation of amide bonds. These notes are intended to guide researchers in academic and industrial settings, particularly in the fields of medicinal chemistry and drug development, where the amide functional group is a cornerstone of molecular design.

Introduction

This protocol provides a comprehensive overview of the synthesis of N-substituted amides using this compound, including detailed experimental procedures, data on reaction yields with various substrates, and a visual representation of the experimental workflow.

Reaction Mechanism and Principles

The synthesis of N-substituted amides from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism.[3] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion and a proton to form the stable amide product. The presence of a base is crucial to neutralize the liberated hydrochloric acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]

Data Presentation: Reaction Yields

The following tables summarize the yields of N-substituted amides obtained from the reaction of various primary and secondary amines with this compound and its derivatives under Schotten-Baumann or related conditions.

Table 1: Synthesis of N-Aryl Benzamides

EntryAmineThis compound DerivativeReaction TimeYield (%)Reference
1Aniline (B41778)This compound15 min92
24-FluoroanilineThis compound15 min94
34-ChloroanilineThis compound20 min95
44-BromoanilineThis compound20 min93
5o-ToluidineThis compound15 min90
6m-ToluidineThis compound15 min92
7p-ToluidineThis compound15 min94
82,4-DimethylanilineThis compound20 min90
94-MethoxyanilineThis compound15 min96
102-AminobenzonitrileThis compound30 min88

Table 2: Synthesis of N-Alkyl and N-Heterocyclic Benzamides

EntryAmineThis compound DerivativeReaction TimeYield (%)Reference
1BenzylamineThis compound15 min95
2DibenzylamineThis compound30 min90
3MorpholineThis compound20 min94
41-PhenylpiperazineThis compound25 min92
5PyrrolidineThis compound20 min93
6ImidazoleThis compound5 min96[5]
7PyrazoleThis compound10 min92[5]
8IndoleThis compound15 min85[5]
9CarbazoleThis compound20 min88[5]

Experimental Protocols

The following are generalized protocols for the synthesis of N-substituted amides using this compound. Researchers should optimize these conditions based on the specific substrates being used.

Protocol 1: General Schotten-Baumann Synthesis of N-Phenylbenzamide

This protocol describes the synthesis of N-phenylbenzamide from aniline and this compound.

Materials:

  • Aniline (2.6 g, 2.5 mL)

  • 10% Aqueous Sodium Hydroxide (B78521) (NaOH) solution (25 mL)

  • This compound (4.3 g, 3.5 mL)

  • Ethanol (B145695) (for recrystallization)

  • 100 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • In a 100 mL Erlenmeyer flask, combine aniline (2.5 mL) and 10% aqueous NaOH solution (25 mL).[3]

  • Cool the mixture in an ice bath with stirring.

  • Add this compound (3.5 mL) dropwise from a dropping funnel over a period of 10-15 minutes with vigorous stirring.[3]

  • After the addition is complete, stopper the flask and continue to shake or stir vigorously for an additional 15 minutes. The smell of this compound should disappear upon completion of the reaction.[3]

  • A white solid precipitate of N-phenylbenzamide will form.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with several portions of cold water.[3]

  • Purify the crude product by recrystallization from boiling ethanol to obtain pure N-phenylbenzamide.

  • Dry the purified crystals and determine the yield and melting point.

Protocol 2: Synthesis of N-Substituted Amides in an Organic Solvent

This protocol is suitable for amines that may have lower solubility in the aqueous phase of the traditional Schotten-Baumann reaction.

Materials:

Procedure:

  • Dissolve the amine (1.0 mmol) and triethylamine (1.1 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add this compound (1.0 mmol) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-substituted amide.

  • Purify the product by column chromatography on silica (B1680970) gel or by recrystallization.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-substituted amides using this compound under Schotten-Baumann conditions.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_amine Dissolve Amine in Aqueous Base (e.g., NaOH) add_benzoyl Slowly Add this compound to Amine Solution with Vigorous Stirring at 0°C prep_amine->add_benzoyl prep_benzoyl Prepare this compound prep_benzoyl->add_benzoyl react Stir/Shake for 15-60 min at Room Temperature add_benzoyl->react filter Filter Crude Product react->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Appropriate Solvent (e.g., Ethanol) wash->recrystallize dry Dry Purified Product recrystallize->dry yield Calculate Yield dry->yield characterize Characterize Product (e.g., MP, NMR, IR) dry->characterize

Caption: General workflow for N-substituted amide synthesis.

Troubleshooting and Safety Precautions

  • Hydrolysis of this compound: this compound is sensitive to moisture and will hydrolyze to benzoic acid. Ensure all glassware is dry and handle the reagent in a fume hood. The reaction should be performed relatively quickly after the addition of this compound to the aqueous basic solution to minimize this side reaction.

  • Exothermic Reaction: The reaction of this compound with amines is often exothermic. Slow, dropwise addition of the acyl chloride and cooling the reaction mixture in an ice bath are crucial to control the reaction temperature.

  • Safety: this compound is corrosive and a lachrymator. Amines can be toxic and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

By following these detailed protocols and considering the provided data, researchers can effectively synthesize a wide range of N-substituted amides for various applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Benzoylation Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing benzoic acid, a common byproduct, from benzoylation reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is benzoic acid a common impurity in benzoylation reactions?

Benzoic acid is a frequent byproduct in benzoylation reactions due to several reasons. It can be present in the starting benzoyl chloride reagent through hydrolysis upon exposure to atmospheric moisture. Additionally, during the reaction workup, any remaining this compound will hydrolyze to form benzoic acid.[1]

Q2: What are the primary methods for removing benzoic acid from a benzoylation reaction mixture?

The most common and effective methods for removing benzoic acid include:

  • Acid-Base Extraction: This technique exploits the acidic nature of benzoic acid to separate it from the neutral benzoylated product.[2][3][4]

  • Recrystallization: This method is ideal for purifying solid benzoylated products, leveraging differences in solubility between the product and benzoic acid.[5][6][7][8]

  • Column Chromatography: This chromatographic technique separates compounds based on their polarity, offering a high degree of purification.[1][9]

Q3: How do I choose the best purification method for my experiment?

The choice of purification method depends on several factors, including the physical state of your product (solid or liquid), its stability, and the desired level of purity. The table below provides a general guideline for selecting the appropriate method.

Data Presentation: Comparison of Purification Methods

Method Best Suited For Advantages Disadvantages Typical Purity
Acid-Base Extraction Liquid or solid products soluble in an organic solvent immiscible with water.Fast, simple, and effective for removing large quantities of acidic impurities.May not be sufficient to remove all traces of benzoic acid; potential for emulsion formation.Good to High
Recrystallization Solid products.Can yield very pure crystalline products.[5][6]Product loss in the mother liquor; requires finding a suitable solvent.High to Very High
Column Chromatography Liquid or solid products.Capable of separating compounds with very similar properties, leading to very high purity.More time-consuming and requires larger volumes of solvent compared to extraction.Very High

Troubleshooting Guides

Issue 1: After washing my organic layer with a basic solution, I still see benzoic acid in my NMR spectrum.

  • Possible Cause: Incomplete extraction. This could be due to insufficient mixing, an insufficient amount of base, or the use of a weak base that does not fully deprotonate the benzoic acid.[1] It's also possible that residual this compound in the organic phase is hydrolyzing to benzoic acid after the wash.[1]

  • Solution:

    • Repeat the wash: Wash the organic layer one or two more times with a saturated solution of a strong base like sodium bicarbonate or a dilute solution of sodium hydroxide (B78521).[1] Ensure vigorous shaking of the separatory funnel (with proper venting) to maximize the surface area between the organic and aqueous layers.[2]

    • Stir with base: For stubborn cases, stirring the reaction mixture with a saturated sodium bicarbonate solution for a few hours can be effective.[1]

    • Check pH: After the basic wash, check the pH of the aqueous layer to ensure it is basic. This confirms that enough base was used to neutralize all the benzoic acid.[3]

Issue 2: My desired product is precipitating out during the basic wash.

  • Possible Cause: Your benzoylated product may have some acidic or phenolic functional groups that are also reacting with the base, rendering it more water-soluble.

  • Solution:

    • Use a weaker base: Switch from a strong base like sodium hydroxide to a weaker one like sodium bicarbonate. Sodium bicarbonate is generally sufficient to deprotonate carboxylic acids without affecting less acidic protons.[4]

    • Perform a careful neutralization: If the product is amphoteric, careful control of the pH during extraction is crucial.

Issue 3: I am losing a significant amount of my solid product during recrystallization.

  • Possible Cause: The chosen recrystallization solvent may be too good at dissolving your product, even at low temperatures. Alternatively, too much solvent may have been used.[6]

  • Solution:

    • Solvent selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][10] You may need to screen several solvents or use a solvent mixture.

    • Minimize solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[10]

    • Cooling process: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and can improve recovery.[6][7]

Experimental Protocols

Protocol 1: Removal of Benzoic Acid by Acid-Base Extraction

This protocol describes the separation of a neutral benzoylated product from benzoic acid using a basic wash.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Transfer: Transfer the solution to a separatory funnel.

  • First Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the bicarbonate solution should be about one-third to one-half the volume of the organic layer.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from carbon dioxide evolution.[2]

  • Separation: Allow the layers to separate. The aqueous layer, containing sodium benzoate, is typically the bottom layer if using a chlorinated solvent, or the top layer if using a less dense solvent like diethyl ether. Drain the aqueous layer.

  • Repeat: Repeat the wash with fresh sodium bicarbonate solution.

  • Final Wash: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified product.[11]

Protocol 2: Purification by Recrystallization

This protocol is for the purification of a solid benzoylated product contaminated with benzoic acid.

  • Solvent Selection: Choose a solvent in which the desired product is highly soluble at elevated temperatures and poorly soluble at room temperature, while benzoic acid is relatively soluble at all temperatures or can be removed in a prior step. Water can often be a good choice for recrystallizing benzoic acid itself, but for separating it from a product, an organic solvent is typically used.[5][6][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid.[6][10] Add more solvent in small portions until the solid is completely dissolved.[5]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Crystals of the purified product should form. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6][7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing the dissolved benzoic acid.

  • Drying: Dry the purified crystals in a vacuum oven or air dry to remove residual solvent.

Visualizations

experimental_workflow_extraction start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve transfer Transfer to Separatory Funnel dissolve->transfer add_base Add Saturated NaHCO3(aq) transfer->add_base shake Shake and Vent add_base->shake separate Separate Layers shake->separate aqueous_layer Aqueous Layer (Sodium Benzoate) separate->aqueous_layer Discard organic_layer Organic Layer (Product) separate->organic_layer wash_brine Wash with Water and Brine organic_layer->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Workflow for Acid-Base Extraction.

experimental_workflow_recrystallization start Crude Solid Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash mother_liquor Mother Liquor (Contains Benzoic Acid) filter->mother_liquor Discard dry Dry Crystals wash->dry product Purified Crystalline Product dry->product

Caption: Workflow for Recrystallization.

References

preventing hydrolysis of benzoyl chloride during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the hydrolysis of benzoyl chloride during your chemical reactions, ensuring high yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a problem?

This compound is highly reactive and can readily react with water in a process called hydrolysis. This reaction produces benzoic acid and hydrochloric acid (HCl).[1] The formation of benzoic acid as a byproduct can complicate the purification of your desired product and ultimately lower the overall yield of your reaction.[2]

Q2: Under what conditions is this compound hydrolysis accelerated?

The hydrolysis of this compound is accelerated by several factors, including:

  • Presence of Water: Even trace amounts of moisture in your reagents or solvents can lead to significant hydrolysis.

  • Elevated Temperatures: Increasing the reaction temperature will increase the rate of hydrolysis.

  • Presence of Bases: While bases are often required to neutralize the HCl byproduct of the main reaction, aqueous basic solutions can promote the hydrolysis of this compound.[3]

Q3: How can I minimize the hydrolysis of this compound in my reaction?

To minimize hydrolysis, it is crucial to control the reaction conditions carefully:

  • Use Anhydrous Solvents: Employing anhydrous (dry) solvents is one of the most effective ways to prevent hydrolysis.[4]

  • Work Under an Inert Atmosphere: Conducting your reaction under an inert atmosphere, such as nitrogen or argon, will help to exclude atmospheric moisture.[4]

  • Control Temperature: Whenever possible, run your reaction at a low temperature to slow down the rate of hydrolysis.

  • Use a Non-Aqueous Base: If a base is required to scavenge the HCl produced, consider using a non-aqueous organic base like pyridine (B92270) or triethylamine (B128534) in an anhydrous solvent.[5]

Q4: I'm performing a Schotten-Baumann reaction in a biphasic system with an aqueous base. How can I prevent hydrolysis in this case?

The Schotten-Baumann reaction is a classic example where the desired reaction (acylation of an amine or alcohol) competes with the hydrolysis of this compound.[6] To favor the desired reaction:

  • Vigorous Stirring: Ensure vigorous mixing of the two phases to maximize the interfacial area where the reaction occurs. This allows the amine or alcohol to react with the this compound before it has a chance to hydrolyze.[2]

  • Slow Addition of this compound: Add the this compound to the reaction mixture slowly and in a controlled manner. This keeps the instantaneous concentration of this compound low, reducing the likelihood of hydrolysis.[2]

  • Maintain Optimal pH: The pH of the aqueous layer should be kept sufficiently high (typically around 10-12) to neutralize the generated HCl and keep the amine deprotonated and nucleophilic.[3]

Q5: How can I remove benzoic acid from my final product if hydrolysis has occurred?

If your product is contaminated with benzoic acid, you can typically remove it with an aqueous basic wash.[7]

  • Dissolve your crude product in a water-immiscible organic solvent.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH).[8]

  • The basic solution will convert the benzoic acid into its water-soluble sodium salt, which will be extracted into the aqueous layer.

  • Separate the organic layer, dry it over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), and then remove the solvent.[5]

Troubleshooting Guide: Low Yield and Benzoic Acid Byproduct

This guide will help you troubleshoot a common issue: an unexpectedly low yield of your desired product with a significant amount of benzoic acid detected as a byproduct.

TroubleshootingWorkflow start Low Yield & Benzoic Acid Contamination Detected check_reagents 1. Check Reagents & Solvents for Water Content start->check_reagents check_conditions 2. Review Reaction Conditions check_reagents->check_conditions Reagents are dry dry_solvents Action: Use freshly dried solvents. Dry reagents if necessary. check_reagents->dry_solvents Moisture suspected inert_atmosphere Action: Run reaction under an inert atmosphere (N2 or Ar). check_reagents->inert_atmosphere Moisture suspected check_workup 3. Evaluate Workup Procedure check_conditions->check_workup Conditions optimal temp_control Action: Lower reaction temperature. Add this compound at 0°C. check_conditions->temp_control High temperature used base_choice Action: If anhydrous, use a non-aqueous base (e.g., pyridine). If biphasic, ensure vigorous stirring and slow addition. check_conditions->base_choice Base addition/type issue basic_wash Action: Perform additional washes with saturated NaHCO3 or dilute NaOH. check_workup->basic_wash Inefficient purification resolve Problem Resolved check_workup->resolve Workup is effective dry_solvents->check_conditions inert_atmosphere->check_conditions temp_control->check_workup base_choice->check_workup basic_wash->resolve

Caption: Troubleshooting workflow for low yield due to this compound hydrolysis.

Data Presentation

The rate of hydrolysis of this compound is highly dependent on the solvent system. The following table summarizes the pseudo-first-order rate constants (k) for the hydrolysis of this compound in different aqueous solvent mixtures at 25°C.

Solvent SystemWater Content (% v/v)Rate Constant (k) in min⁻¹
Water-Acetone6.220.0042[9]
95% Ethanol (B145695)5.00.00949[9]

Note: The rate of alcoholysis in 95% ethanol is significantly faster (k = 0.0757 min⁻¹) than hydrolysis.[9] In pure water, the hydrolysis half-life of this compound is approximately 16 seconds.[1]

Experimental Protocols

Protocol 1: Anhydrous Esterification of a Primary Alcohol

This protocol describes a general procedure for the esterification of a primary alcohol with this compound under anhydrous conditions to minimize hydrolysis.[5]

Materials:

  • Primary alcohol (e.g., benzyl (B1604629) alcohol)

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous triethylamine (TEA) or pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary alcohol (1.0 equivalent) and anhydrous triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath with stirring.

  • In a separate dry flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

  • Add the this compound solution dropwise to the alcohol solution over 15-30 minutes while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Schotten-Baumann Synthesis of an Amide

This protocol details the synthesis of an amide from a primary amine and this compound using the Schotten-Baumann reaction conditions.[10][11]

Materials:

  • Primary amine (e.g., aniline)

  • This compound

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Erlenmeyer flask or round-bottom flask, magnetic stirrer

Procedure:

  • In a flask, dissolve the primary amine (1.0 equivalent) in DCM.

  • To this solution, add the 10% aqueous NaOH solution (2.0-3.0 equivalents) to create a biphasic mixture.

  • Cool the mixture to 0-5°C in an ice bath and stir vigorously.

  • Add this compound (1.05 equivalents) dropwise to the rapidly stirred mixture over a period of 30 minutes. Ensure the temperature remains below 5°C.

  • After the addition, allow the mixture to warm to room temperature and continue to stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting amine is consumed. The smell of this compound should also dissipate.

  • Once complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with 1 M HCl, followed by water, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The resulting crude amide can be purified by recrystallization, typically from ethanol or an ethanol/water mixture.[10]

References

Technical Support Center: Friedel-Crafts Acylation with Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in Friedel-Crafts acylation reactions using benzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield or reaction failure in a Friedel-Crafts acylation?

Low yields in Friedel-Crafts acylation can stem from several critical factors:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water in the reaction system will react with and deactivate the catalyst. It is imperative to use strictly anhydrous conditions, including oven-dried glassware and anhydrous reagents.[1]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst, not just catalytic amounts.[2] This is because the ketone product forms a stable complex with the catalyst, effectively sequestering it from the reaction cycle.[2]

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution. Aromatic substrates with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are deactivated and may not react efficiently or at all.[3][4]

  • Sub-optimal Temperature: Reaction temperature is a crucial parameter. Some reactions require heating to proceed at a reasonable rate, while excessively high temperatures can promote side reactions and decomposition.[3]

  • Poor Reagent Quality: The purity of the this compound and the aromatic substrate is essential. Impurities can lead to the formation of byproducts and interfere with the primary reaction.[3]

Q2: I'm observing multiple products. What could they be?

While Friedel-Crafts acylation is less prone to polysubstitution than alkylation, it can still occur, particularly with highly activated aromatic rings (e.g., phenols, anisole).[3][5] The acyl group is deactivating, which typically prevents a second acylation.[6] However, if the starting material is sufficiently reactive, di-acylation may be observed. Other possibilities include isomeric products if the aromatic ring has multiple available positions for substitution or byproducts from reactions with impurities.

Q3: Can I use substrates with amine (-NH₂) or hydroxyl (-OH) groups?

No, aromatic compounds with amine or hydroxyl groups are generally unsuitable for Friedel-Crafts acylation. These functional groups have lone pairs of electrons that readily react with the Lewis acid catalyst.[7][8] This forms a complex that deactivates the aromatic ring so strongly that the acylation reaction cannot proceed.[7][8]

Q4: Why is a full equivalent or more of the Lewis acid catalyst needed?

Both the this compound (the acylating agent) and the resulting benzophenone (B1666685) product (the ketone) can form complexes with the Lewis acid catalyst. This complexation removes the catalyst from the reaction, preventing it from activating more this compound. Therefore, at least a stoichiometric amount is required to drive the reaction to completion.[5]

Troubleshooting Guide

This section addresses specific issues that can lead to poor experimental outcomes.

Issue / Observation Potential Cause Recommended Solution
Reaction does not start or proceeds very slowly 1. Inactive catalyst due to moisture.[1]2. Aromatic ring is too deactivated.[3][4]3. Low reaction temperature.[9]1. Ensure all glassware is oven-dried. Use fresh, anhydrous AlCl₃ and anhydrous solvents.2. Check the substituents on the aromatic ring. The reaction will likely fail with groups like -NO₂ or -CF₃.[2]3. Gradually increase the reaction temperature and monitor by TLC.
Low yield of desired product 1. Insufficient catalyst.[2]2. Premature quenching of the reaction.3. Poor quality or wet reagents.[3]1. Use at least 1.1 equivalents of AlCl₃. For some substrates, a larger excess may be needed.2. Monitor the reaction progress using TLC until the starting material is consumed.3. Use freshly distilled this compound and purified, dry aromatic substrate.
Formation of multiple spots on TLC 1. Polyacylation on a highly activated ring.[5]2. Isomeric products.3. Side reactions due to high temperature.[3]1. Use a large excess of the aromatic substrate to favor mono-acylation.2. The directing effects of substituents on the ring will determine isomer distribution. Purification by chromatography may be necessary.3. Run the reaction at the lowest feasible temperature.
Dark, tarry reaction mixture 1. Reaction temperature is too high.2. Polymerization or decomposition side reactions.[10]1. Maintain careful temperature control, especially during the initial addition of reagents.2. Consider a milder Lewis acid catalyst or different solvent. Ensure starting materials are pure.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Benzene with this compound

This protocol is a general guideline and should be adapted based on the specific aromatic substrate and laboratory conditions.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • This compound

  • Anhydrous Benzene (or other aromatic substrate)

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Carbon Disulfide (CS₂))

  • Hydrochloric Acid (HCl), concentrated

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the system from atmospheric moisture with drying tubes (e.g., CaCl₂). The entire setup should be under an inert atmosphere (e.g., Nitrogen or Argon).[4]

  • Catalyst Suspension: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in the chosen anhydrous solvent (e.g., CH₂Cl₂). Cool the suspension to 0°C in an ice bath.[9]

  • This compound Addition: Add this compound (1.0 equivalent) dropwise to the cooled AlCl₃ suspension via the dropping funnel over 15-20 minutes with vigorous stirring.[4]

  • Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in a minimal amount of the anhydrous solvent and add this solution dropwise to the reaction mixture at 0°C over 30 minutes.[9]

  • Reaction: Allow the reaction to stir at room temperature. The reaction time can vary from 1-2 hours to several hours. Monitor the progress by Thin Layer Chromatography (TLC).[9][11]

  • Workup (Quenching): Once the reaction is complete, cool the flask in an ice bath. Very carefully and slowly, pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[4][9]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with the solvent (e.g., CH₂Cl₂).[9]

  • Washing: Combine the organic extracts. Wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.[9]

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography.[9]

Visual Guides

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Product Yield CheckCatalyst Check Catalyst Condition & Stoichiometry Start->CheckCatalyst CheckSubstrate Evaluate Aromatic Substrate Start->CheckSubstrate CheckConditions Review Reaction Conditions Start->CheckConditions CatalystMoist Is Catalyst/System Anhydrous? CheckCatalyst->CatalystMoist SubstrateDeactivated Does Substrate have Strong EWGs? CheckSubstrate->SubstrateDeactivated TempOptimal Was Temperature Optimized? CheckConditions->TempOptimal CatalystAmount Is Catalyst Stoichiometric (>=1 eq)? CatalystMoist->CatalystAmount Yes Sol_Dry Solution: Use Fresh Anhydrous Catalyst & Flame-Dried Glassware CatalystMoist->Sol_Dry No Sol_Amount Solution: Increase Catalyst Loading CatalystAmount->Sol_Amount No Sol_Substrate Problem: Substrate is Unsuitable SubstrateDeactivated->Sol_Substrate Yes Sol_Temp Solution: Adjust Temperature (Heat or Cool as needed) TempOptimal->Sol_Temp No

Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.

Catalyst-Product Complexation Pathway

CatalystComplexation Reactants This compound + AlCl₃ Acylium Acylium Ion [Ph-C=O]⁺ Reactants->Acylium Activation Product Product Ketone Acylium->Product Electrophilic Attack Aromatic Aromatic Ring Aromatic->Product Electrophilic Attack Complex Product-AlCl₃ Complex (Inactive Catalyst) Product->Complex Complexation AlCl3_2 Additional AlCl₃ AlCl3_2->Reactants Required for Stoichiometry

Caption: The role of the Lewis acid and its deactivating complexation with the product.

References

Technical Support Center: Optimizing Schotten-Baumann Benzoylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of the Schotten-Baumann benzoylation reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the Schotten-Baumann benzoylation in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My Schotten-Baumann reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I fix this?

  • Answer: Low or no yield in a Schotten-Baumann reaction can stem from several factors. A primary concern is the activity of your reagents. Benzoyl chloride is susceptible to hydrolysis if exposed to moisture, so it is crucial to use a fresh or recently distilled supply and ensure all glassware is thoroughly dried.[1] Another common issue is insufficient base. The reaction generates hydrochloric acid, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][2] At least one equivalent of base is necessary to neutralize this acid.[1] For the biphasic Schotten-Baumann reaction, verifying the concentration of the aqueous sodium hydroxide (B78521) solution is essential.[1]

Issue 2: Presence of Multiple Products or Lack of Selectivity

  • Question: My reaction is producing multiple products, indicating a lack of selectivity. How can I favor the desired N-benzoylation?

  • Answer: Lack of selectivity often arises when the substrate contains multiple nucleophilic sites, such as hydroxyl groups, which can also react with this compound.[1] To enhance chemoselectivity for N-benzoylation, you can try lowering the reaction temperature.[1] Alternatively, using a less reactive benzoylating agent, such as benzoic anhydride, can provide better control.[1] If the substrate has multiple amine sites, over-benzoylation can be a problem.[1] In cases with highly reactive hydroxyl groups, protecting the hydroxyl group prior to the benzoylation may be the most effective strategy.[1]

Issue 3: Difficult Product Isolation and Workup

  • Question: I am having difficulty with the workup. An emulsion has formed, and separating my product is challenging. What should I do?

  • Answer: Emulsion formation is a frequent issue in the biphasic Schotten-Baumann reaction.[1] To break the emulsion, you can add a small amount of brine (a saturated aqueous solution of NaCl).[1] If the emulsion persists, filtering the entire mixture through a pad of Celite can be an effective solution.[1] If the issue is poor separation of the product from unreacted starting material due to similar polarities, consider derivatizing the unreacted starting material to alter its polarity, or explore different chromatography systems, such as an alternative solvent system or reverse-phase chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Schotten-Baumann reaction?

A1: The Schotten-Baumann reaction is a method for synthesizing amides from primary or secondary amines and acid chlorides, or esters from alcohols and acid chlorides.[2][3] It is typically conducted under biphasic conditions with an aqueous base, such as sodium hydroxide, which serves to neutralize the hydrochloric acid byproduct generated during the reaction.[3] This neutralization is crucial as it drives the reaction equilibrium towards the product.[4]

Q2: What is the role of the base in the Schotten-Baumann reaction?

A2: The base plays two critical roles. Firstly, it neutralizes the hydrochloric acid that is formed, which prevents the protonation of the amine nucleophile.[2][5] An amine that has been protonated is no longer nucleophilic and cannot react with the acid chloride.[1][2] Secondly, for less reactive nucleophiles like phenols, the base can deprotonate them to generate a more potent nucleophile, such as a phenoxide ion, which significantly accelerates the reaction rate.[2]

Q3: Can I use a base other than sodium hydroxide?

A3: Yes, while aqueous sodium hydroxide is common, other bases can be used.[3][5] Pyridine is a frequently used alternative and can sometimes act as a superior catalyst, converting acyl chlorides into more powerful acylating agents.[5] The choice of base can depend on the specific substrate and desired reaction conditions.[1]

Q4: Why is this compound used instead of benzoic acid?

A4: Acyl chlorides like this compound are significantly more reactive than their corresponding carboxylic acids. The carbonyl carbon in an acyl chloride is much more electrophilic due to the electron-withdrawing effect of the chlorine atom, which is also an excellent leaving group.[2] Attempting to react a carboxylic acid directly with an amine would primarily result in an acid-base reaction, forming a salt rather than the desired amide.[2]

Q5: Are there ways to make the Schotten-Baumann reaction "greener" or more efficient?

A5: Yes, modern adaptations of the Schotten-Baumann reaction focus on improving its environmental footprint and efficiency. Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, while improving yields and resulting in cleaner reactions.[1] Additionally, performing the reaction under continuous flow conditions can suppress undesired side reactions like the hydrolysis of the acid chloride.[6]

Data Presentation

Table 1: Effect of Amine Substrate on Yield under Ultrasonic Conditions

AmineReaction Time (minutes)Yield (%)
Aniline2098
4-Methylaniline2096
4-Nitroaniline3592
4-Aminophenol2595 (N-acylated)
Benzylamine2096
Diphenylamine3092
Conditions: 1 mmol amine, 1 mmol this compound, ultrasonication at 28 kHz, 25-30 °C.[1]

Table 2: Comparison of Yields for Hindered Amines

Amine DerivativeYield (%)
Dimethylaniline analogs (less hindered)84
Diisopropylaniline derivatives (more hindered)41
Note: Illustrates the impact of steric hindrance on reaction yield.[3]

Experimental Protocols

Protocol 1: General Procedure for Schotten-Baumann Benzoylation of an Amine

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolution: In an Erlenmeyer flask, dissolve the amine (1.0 equivalent) in a suitable organic solvent such as dichloromethane (B109758) (DCM) or diethyl ether.[1] Add an equal volume of a 10% aqueous sodium hydroxide (NaOH) solution.[1]

  • Addition of this compound: While vigorously stirring the biphasic mixture, add this compound (1.1 - 1.5 equivalents) dropwise.[1] To manage the initial exothermic reaction, this addition can be performed at room temperature or in an ice bath.[1]

  • Reaction: After the addition is complete, continue to stir the mixture vigorously for 15-30 minutes.[1]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). If the reaction is slow, it can be left to stir for several hours at room temperature.[1]

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted this compound, and finally with brine.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can then be purified by recrystallization or column chromatography as needed.[1]

Visualizations

Schotten_Baumann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Amine in Organic Solvent + 10% aq. NaOH add_benzoyl_chloride Add this compound (dropwise, vigorous stirring) reagents->add_benzoyl_chloride Biphasic Mixture stir Stir 15-30 min (monitor by TLC) add_benzoyl_chloride->stir separation Separate Organic Layer stir->separation Reaction Complete washing Wash (Acid, Base, Brine) separation->washing isolation Dry & Concentrate washing->isolation purification Purify (Recrystallization/Chromatography) isolation->purification product product purification->product Final Product Troubleshooting_Yield start Low or No Yield inactive_reagents Check Reagent Activity start->inactive_reagents Potential Cause insufficient_base Check Base Stoichiometry & Concentration start->insufficient_base Potential Cause inactive_reagents_solution Use fresh/distilled this compound. Ensure dry glassware. inactive_reagents->inactive_reagents_solution Solution insufficient_base_solution Use at least 1 equivalent of base. Verify concentration of aq. NaOH. insufficient_base->insufficient_base_solution Solution poor_nucleophile Is the Amine Protonated? insufficient_base->poor_nucleophile poor_nucleophile_solution Ensure sufficient base is present to neutralize generated HCl. poor_nucleophile->poor_nucleophile_solution Solution

References

Technical Support Center: Purification of Crude Benzoyl Chloride by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude benzoyl chloride via distillation.

Troubleshooting Guide

This section addresses specific issues that may arise during the distillation process in a question-and-answer format.

Question: My this compound is decomposing or polymerizing in the distillation flask, resulting in a dark, sticky residue and low yield. What is happening?

Answer: Thermal decomposition is a common issue, often indicated by darkening of the liquid and the evolution of Hydrogen Chloride (HCl) gas.[1][2] This is typically caused by:

  • High Temperatures: Distilling at atmospheric pressure (boiling point ~197°C) can be too harsh, promoting decomposition.[3]

  • Contaminants: Traces of metals, particularly iron salts, can catalyze the decomposition and polymerization of this compound.[4]

  • Residual Acid: The presence of acidic impurities from the synthesis process can accelerate decomposition at high temperatures.

Solution:

  • Use Vacuum Distillation: Perform the distillation under reduced pressure to significantly lower the boiling point and minimize thermal stress.[5]

  • Ensure Glassware is Clean: Use meticulously clean, dry glassware to avoid metal contaminants.

  • Neutralize Before Distilling: Wash the crude this compound with a cold, dilute base (e.g., 5% sodium bicarbonate solution) to remove acidic impurities. Subsequently, dry the washed product with an anhydrous salt like CaCl₂ or Na₂SO₄ before distillation.[6][7]

Question: During distillation, I'm observing significant HCl gas evolution. Why is this occurring and how can I prevent it?

Answer: The evolution of HCl gas is a direct sign of decomposition or hydrolysis.[1][2]

  • Hydrolysis: Any moisture present in the crude material or the distillation apparatus will react with this compound to form benzoic acid and HCl.[8]

  • Decomposition: As mentioned above, high temperatures can cause this compound to break down, releasing HCl.[4]

Solution:

  • Thoroughly Dry Crude Product: Before distillation, ensure the crude this compound is free of water. Use a suitable drying agent after any aqueous washing steps.

  • Use Dry Glassware: All components of the distillation apparatus must be completely dry. Oven-drying the glassware is recommended.

  • Lower the Distillation Temperature: Employ vacuum distillation to keep the temperature as low as possible.

Question: The final distilled product is not colorless or it darkens upon standing. What is the cause?

Answer: A colored product or one that darkens over time suggests the presence of impurities or ongoing slow decomposition.

  • Incomplete Purification: Some high-boiling colored impurities may have co-distilled.

  • Presence of Catalysts: Trace impurities like aluminum chloride (AlCl₃) can cause darkening.[6]

  • Acid Contamination: Residual acidic species can lead to instability.

Solution:

  • Improve Fractionation: Use a fractional distillation column (e.g., a Vigreux column) to achieve better separation from impurities.

  • Pre-treatment: For stubborn impurities, a more rigorous pre-treatment may be necessary. One method involves adding a small amount of toluene (B28343) and AlCl₃ to the crude product, letting it stand overnight, and then performing a high-vacuum distillation (1-2mm Hg).[6]

  • Proper Storage: Store the purified this compound in a tightly sealed, dry, amber glass bottle under an inert atmosphere (like nitrogen or argon) to protect it from moisture and light.[9]

Troubleshooting Workflow Diagram

G Troubleshooting Distillation Issues problem Problem Observed (e.g., Low Yield, Darkening, Gas Evolution) cause1 High Distillation Temperature problem->cause1 Decomposition? cause2 Water Contamination problem->cause2 HCl Gas? cause3 Acidic Impurities problem->cause3 Polymerization? cause4 Metal Contaminants problem->cause4 Darkening? solution1 Implement Vacuum Distillation cause1->solution1 solution2 Use Dry Glassware & Drying Agents (e.g., Na₂SO₄) cause2->solution2 solution3 Pre-wash with 5% NaHCO₃ Solution cause3->solution3 solution4 Ensure Clean Glassware; Avoid Metal Spatulas cause4->solution4

Caption: A workflow for diagnosing and solving common this compound distillation problems.

Frequently Asked Questions (FAQs)

1. What is the boiling point of this compound? The boiling point is highly dependent on pressure. It is crucial to use reduced pressure to avoid decomposition.[3]

2. Why is vacuum distillation the recommended method for purification? Vacuum distillation lowers the boiling point of this compound, allowing the purification to occur at a temperature that minimizes thermal decomposition and the formation of undesirable byproducts.[5] Distillation is generally carried out at temperatures from 80° to 130° C under pressures from 20 to 150 mbar.[5]

3. What are the common impurities found in crude this compound? Crude this compound may contain unreacted starting materials and byproducts from its synthesis. Common impurities include benzoic acid, benzotrichloride, benzyl (B1604629) benzoate, various phenylbenzoic acids, and residual chlorinating agents.[5]

4. How should I handle and store purified this compound safely? this compound is corrosive, a lachrymator (causes tears), and reacts with water.[8] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[10] Store the purified liquid in a tightly sealed container in a dry, well-ventilated area, away from moisture.[9]

5. Can I use standard boiling chips for the distillation? It is recommended to avoid porous porcelain or silicon-carbide boiling chips as they can sometimes promote decomposition.[6] A magnetic stirrer or a capillary bubbler for admitting a fine stream of inert gas (like nitrogen) are preferred methods to ensure smooth boiling under vacuum.

Data Presentation Tables

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₇H₅ClO
Molar Mass140.57 g/mol [11]
AppearanceColorless, fuming liquid[8]
Density~1.211 g/mL at 20-25°C[3][12]
Melting Point-1.0 °C[3][11]
Flash Point72 °C[3]
Refractive Index (n²⁰/D)~1.553[12]

Table 2: Boiling Point of this compound at Various Pressures

PressureBoiling PointReference(s)
1013 mbar (760 mmHg)197.2 - 198 °C[12][13]
20 - 150 mbar80 - 130 °C[5]
~16 mbar (12 mmHg)78 - 80 °C[14]
4 mmHgNot specified, fractional distillation performed[6]
1 - 2 mmHgNot specified, fractional distillation performed[6]

Experimental Protocol: Vacuum Distillation of Crude this compound

This protocol outlines a general procedure for purification.

1. Pre-treatment: Neutralization and Washing

  • Dissolve the crude this compound (e.g., 300 mL) in a suitable organic solvent like benzene (B151609) (200 mL) or diethyl ether in a separatory funnel. This step aids in efficient washing.

  • Carefully add cold 5% sodium bicarbonate (NaHCO₃) solution in portions (e.g., 2 x 100 mL). Swirl gently and vent the funnel frequently to release CO₂ gas produced during neutralization.

  • Shake the funnel, separate the aqueous layer, and discard it.

2. Drying the Organic Phase

  • Transfer the washed organic layer to an Erlenmeyer flask.

  • Add an anhydrous drying agent, such as calcium chloride (CaCl₂) or sodium sulfate (B86663) (Na₂SO₄).[6][7] Swirl the flask and let it stand until the liquid is clear.

  • Filter the solution to remove the drying agent.

3. Solvent Removal

  • Remove the bulk of the low-boiling solvent (benzene or ether) using a rotary evaporator.

4. Fractional Vacuum Distillation

  • Assemble a dry fractional distillation apparatus suitable for vacuum operation. A short Vigreux column is often sufficient.

  • Transfer the crude, dry this compound into the distillation flask. Add a magnetic stir bar.

  • Slowly apply vacuum, ensuring the system is stable at the desired pressure (e.g., 20-40 mbar).

  • Begin heating the distillation flask gently using a heating mantle.

  • Discard any initial low-boiling fraction (forerun).

  • Collect the main fraction of pure this compound at the expected boiling temperature for the applied pressure (refer to Table 2).

  • Stop the distillation before the flask is completely dry to prevent the concentration of potentially unstable high-boiling residues.

5. Storage

  • Transfer the collected, colorless distillate to a clean, dry, and appropriately labeled storage bottle with a tight-fitting cap. For long-term stability, flushing the bottle with an inert gas is recommended.

FAQ Logic Diagram

G center Purification of Crude this compound properties Key Properties center->properties procedure Purification Procedure center->procedure issues Common Issues center->issues safety Safety & Handling center->safety bp Boiling Point vs. Pressure properties->bp impurities Common Impurities properties->impurities pretreatment Pre-treatment (Wash/Dry) procedure->pretreatment distillation Vacuum Distillation procedure->distillation storage Proper Storage procedure->storage decomposition Decomposition & Polymerization issues->decomposition gas HCl Gas Evolution issues->gas color Product Discoloration issues->color hazards Hazards (Corrosive, Lachrymator) safety->hazards ppe Required PPE safety->ppe

Caption: A logical map of frequently asked questions about this compound purification.

References

Technical Support Center: Managing HCl Byproduct in Reactions with Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical synthesis involving benzoyl chloride. The focus is on the effective management of the hydrochloric acid (HCl) byproduct generated during these reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to manage the HCl byproduct in benzoylation reactions?

Q2: What are the most common methods for removing or neutralizing HCl in these reactions?

  • Use of Organic Amine Bases: Tertiary amines like pyridine (B92270), triethylamine (B128534) (TEA), or N,N-diisopropylethylamine (DIPEA) are frequently used.

  • Aqueous Inorganic Bases (Schotten-Baumann conditions): An aqueous solution of a base like sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO3) is used in a biphasic system.[2][3][4]

  • Polymer-Supported Scavengers: These are solid-phase reagents with basic functional groups that can be easily filtered off after the reaction.

Q3: How do I choose the appropriate base for my reaction?

A3: The choice of base depends on several factors, including the reactivity and sensitivity of your substrates and products to the base, the reaction solvent, and the desired work-up procedure.

  • Pyridine and other aromatic amines can also act as nucleophilic catalysts, potentially accelerating the reaction.

  • Triethylamine (TEA) is a stronger base than pyridine but is also more nucleophilic, which can sometimes lead to side reactions with highly reactive acylating agents.[5]

  • N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is a sterically hindered, non-nucleophilic base, making it a good choice when the nucleophilicity of the scavenger is a concern.[5]

  • Aqueous NaOH or NaHCO3 are cost-effective and are used in the Schotten-Baumann reaction, which is particularly useful for acylating amines and alcohols that are soluble in organic solvents.[2][3][4]

Q4: Can I run a benzoylation reaction without a base?

A4: While it is possible in some cases, it is generally not recommended. In the absence of a base, the generated HCl will protonate the starting amine or alcohol, effectively stopping the reaction after a maximum of 50% conversion (as half of the nucleophile is consumed as a salt). However, some studies have reported successful benzoylation of amines in neat (solvent-free) conditions without a base, with the reaction driven by the removal of HCl gas.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Incomplete HCl neutralization: The nucleophile has been protonated by the generated HCl, rendering it unreactive. 2. Hydrolysis of this compound: Presence of water in the reaction mixture can hydrolyze the this compound to benzoic acid.1. Ensure sufficient base: Use at least one equivalent of the base. For amine nucleophiles, it is common to use a slight excess. If using an aqueous base, ensure the pH of the aqueous layer remains basic throughout the reaction. 2. Use anhydrous conditions: Ensure all glassware is dry and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a salt precipitate that is difficult to filter The hydrochloride salt of the amine base (e.g., triethylamine hydrochloride) may have some solubility in the reaction solvent.Change the solvent: Choose a solvent in which the hydrochloride salt is less soluble to promote complete precipitation, allowing for easier filtration. Alternatively, switch to an aqueous work-up to dissolve the salt.
Product is contaminated with the amine base (e.g., pyridine, triethylamine) The amine base was used in excess and was not completely removed during the work-up.Aqueous acid wash: During the work-up, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate the excess amine base, making it water-soluble and allowing for its removal into the aqueous phase.
Formation of an emulsion during aqueous work-up High concentration of salts or the presence of a co-solvent that increases the mutual solubility of the organic and aqueous phases.Add brine: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine). This can help to break the emulsion by increasing the ionic strength of the aqueous phase. Filter through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to break the emulsion.
Product is contaminated with benzoic acid Hydrolysis of unreacted this compound during the aqueous work-up.Aqueous base wash: Wash the organic layer with a dilute aqueous base solution (e.g., 5% NaHCO3 or 1M NaOH). This will deprotonate the benzoic acid, forming the water-soluble sodium benzoate (B1203000) salt, which will be extracted into the aqueous layer.

Data Presentation

The choice of an HCl scavenger can significantly impact the yield of the benzoylation reaction. The following tables provide a summary of reported yields for the benzoylation of amines under different conditions.

Table 1: Yields of Benzanilides from the Reaction of Anilines with this compound without a Base [3]

Substrate (Aniline Derivative)ProductYield (%)Reaction Time (min)
Aniline (B41778)Benzanilide (B160483)923
2-Methylaniline2-Methylbenzanilide763
4-Chloroaniline4-Chlorobenzanilide953
4-Methoxyaniline4-Methoxybenzanilide925

Reaction conditions: Neat (solvent-free).

Table 2: Comparison of Pyridine and Triethylamine as Catalysts in the Synthesis of 4-benzoyloxy-3-methoxycinnamic acid [6]

CatalystProduct Yield (%)
Pyridine65.3
Triethylamine (TEA)71.8

Note: In this specific synthesis, the stronger basicity of TEA was suggested to contribute to the higher yield.

Experimental Protocols

Protocol 1: Benzoylation of Benzylamine (B48309) using Pyridine as an HCl Scavenger

This protocol describes the benzoylation of benzylamine with this compound using pyridine to neutralize the HCl byproduct.

Materials:

  • Benzylamine

  • This compound

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add this compound (1.05 eq) dropwise to the cooled solution via a dropping funnel over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours or until the reaction is complete (monitor by TLC).

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x volume of organic layer) to remove excess pyridine, followed by saturated aqueous NaHCO3 solution (1 x volume of organic layer) to remove any benzoic acid, and finally with brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Benzoylation of Aniline under Schotten-Baumann Conditions

This protocol details the synthesis of benzanilide from aniline and this compound using an aqueous sodium hydroxide solution to neutralize the HCl byproduct.[2]

Materials:

  • Aniline

  • This compound

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Cold water

  • Ethanol (B145695) (for recrystallization)

  • Erlenmeyer flask, magnetic stirrer, Buchner funnel

Procedure:

  • In a 250 mL Erlenmeyer flask, combine aniline (2.5 mL) and 25 mL of 10% aqueous NaOH solution.

  • With vigorous stirring, add this compound (3.5 mL) portion-wise over approximately 10 minutes.

  • After the addition is complete, stopper the flask and shake or stir vigorously for 15-20 minutes, or until the odor of this compound is no longer apparent.

  • A solid precipitate of benzanilide will form. Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid product thoroughly with cold water to remove any remaining NaOH and sodium benzoate.

  • Recrystallize the crude benzanilide from ethanol to obtain the purified product.

Protocol 3: HCl Scavenging using a Polymer-Supported Amine

This protocol provides a general procedure for using a polymer-supported amine scavenger to remove HCl in a benzoylation reaction.

Materials:

  • Substrate (amine or alcohol)

  • This compound

  • Polymer-supported scavenger (e.g., polymer-bound tris(2-aminoethyl)amine (B1216632) or aminomethyl polystyrene)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Filtration apparatus (e.g., sintered glass funnel)

Procedure:

  • In a dry round-bottom flask, dissolve the substrate (1.0 eq) in the chosen anhydrous solvent.

  • Add the polymer-supported scavenger (typically 1.5-2.0 eq relative to the this compound).

  • Stir the suspension and add this compound (1.05 eq) dropwise at room temperature or 0 °C.

  • Allow the reaction to stir at room temperature for 2-16 hours, monitoring the progress by TLC.

  • Upon completion of the reaction, filter the reaction mixture to remove the polymer-supported scavenger and its hydrochloride salt.

  • Wash the resin on the filter with a small amount of the reaction solvent.

  • Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product.

  • Further purification by recrystallization or column chromatography may be performed if necessary.

Visualizations

Diagram 1: General Workflow for Benzoylation with an Amine Base Scavenger

Workflow1 A Dissolve Substrate and Amine Base in Anhydrous Solvent B Cool to 0 °C A->B C Add this compound Dropwise B->C D Reaction at Room Temperature C->D E Aqueous Work-up (Acid, Base, Brine Washes) D->E F Dry Organic Layer E->F G Solvent Removal F->G H Purification G->H

Caption: Workflow for benzoylation using an amine base as an HCl scavenger.

Diagram 2: Schotten-Baumann Reaction Workflow

Workflow2 A Combine Substrate and Aqueous Base B Add this compound A->B C Vigorous Stirring/Shaking B->C D Precipitation of Product C->D E Filtration D->E F Wash with Water E->F G Recrystallization F->G H Pure Product G->H

Caption: Workflow for a typical Schotten-Baumann benzoylation reaction.

Diagram 3: Logical Relationship of HCl Scavenging Methods

LogicDiagram cluster_scavengers HCl Scavenger Type cluster_workup Typical Work-up Organic Base Organic Base Aqueous Wash Aqueous Wash Organic Base->Aqueous Wash requires Inorganic Base Inorganic Base Inorganic Base->Aqueous Wash requires Polymer-Supported Polymer-Supported Filtration & Evaporation Filtration & Evaporation Polymer-Supported->Filtration & Evaporation allows for Benzoylation Reaction Benzoylation Reaction Benzoylation Reaction->Organic Base Generates HCl Benzoylation Reaction->Inorganic Base Generates HCl Benzoylation Reaction->Polymer-Supported Generates HCl

Caption: Relationship between HCl scavenger type and subsequent work-up procedure.

References

Technical Support Center: Troubleshooting Ester Synthesis with Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common issues encountered during the esterification of alcohols and phenols with benzoyl chloride, a process frequently utilized in research and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Product Yield

Q1: My reaction yield is very low or I'm not getting any product. What are the common causes?

A: Low or no yield in this compound esterifications is a frequent issue, often stemming from several key factors:

  • Hydrolysis of this compound: this compound is highly reactive towards water. Any moisture in the reaction setup, including wet glassware, non-anhydrous solvents, or atmospheric moisture, will convert the this compound to benzoic acid, which will not participate in the esterification.[1][2] It is crucial to use thoroughly dried glassware and anhydrous solvents.[1][2] Using a fresh bottle or recently distilled batch of this compound is also recommended as it can react with moisture over time.[1]

  • Incomplete Reaction: The reaction may not have proceeded to completion. This can be addressed by increasing the reaction time or gently heating the mixture.[1] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[2]

  • Poor Nucleophilicity of the Alcohol: The reactivity of alcohols in this reaction follows the order: primary > secondary > tertiary.[3] Sterically hindered secondary and tertiary alcohols react much slower.[3][4] For phenols, which are less reactive than aliphatic alcohols, converting the phenol (B47542) to its more nucleophilic phenoxide salt with a base like sodium hydroxide (B78521) is beneficial.[1][5]

Q2: I am working with a sterically hindered alcohol and getting a very low yield. How can I improve this?

A: Esterification with sterically hindered alcohols presents a significant challenge due to the reduced nucleophilicity of the alcohol and steric shielding of the acyl chloride.[4] To drive the reaction to completion, consider the following:

  • Use a Nucleophilic Catalyst: Catalysts like 4-Dimethylaminopyridine (DMAP) or 1-Methylimidazole (MI) can activate the this compound by forming a highly reactive acylpyridinium or acylimidazolium intermediate.[4]

  • Employ a Stronger Base: A non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can be used with a nucleophilic catalyst to promote the reaction.[4]

  • Alternative Esterification Methods: For particularly challenging cases, consider specialized methods like the Yamaguchi esterification, which is designed for synthesizing esters from sterically hindered substrates.[4]

Issue 2: Presence of Impurities in the Final Product

Q3: My final product is contaminated with a significant amount of benzoic acid. Why is this happening and how can I remove it?

A: Benzoic acid is the most common impurity and its presence is almost always due to the hydrolysis of this compound.[1][2] This can happen either before the reaction due to moisture or during the work-up if the reaction is quenched while unreacted this compound is still present.[1]

  • Prevention: The best strategy is prevention. Ensure strict anhydrous conditions throughout the reaction.[1]

  • Removal during Work-up: During the work-up procedure, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2][6] These weak bases will react with the acidic benzoic acid to form a water-soluble sodium benzoate (B1203000) salt, which will move into the aqueous layer and can be separated.[6] Be cautious when adding the base as it will generate CO₂ gas.[7]

Q4: How do I choose the right base for my reaction?

A: The base plays a crucial role in neutralizing the HCl byproduct, which drives the reaction to completion.[8]

  • For Primary and Secondary Alcohols: A tertiary amine base like pyridine (B92270) or triethylamine is commonly used in an anhydrous organic solvent.[2][3] Pyridine can also act as a nucleophilic catalyst.[3]

  • For Phenols (Schotten-Baumann Conditions): The classic Schotten-Baumann reaction uses an aqueous base, such as 10% sodium hydroxide (NaOH), in a biphasic system.[9][10] This deprotonates the phenol to the more reactive phenoxide ion, facilitating the reaction.[5][8]

Data Presentation

The choice of base and reaction conditions significantly impacts product yield. The following table summarizes representative data for the esterification of alcohols and phenols under different conditions.

Alcohol/Phenol SubstrateBaseSolventReaction Time (h)Yield (%)
Primary Alcohol (e.g., Benzyl Alcohol)PyridineDichloromethane (B109758) (DCM)2 - 4> 90
Secondary Alcohol (e.g., Isopropanol)Triethylamine / DMAPDichloromethane (DCM)4 - 870 - 85
Phenol10% Sodium Hydroxide (aq)Dichloromethane / Water0.5 - 1> 95
Sterically Hindered AlcoholDIPEA / DMAPToluene2 - 1260 - 80

Table adapted from representative Schotten-Baumann and catalyzed reactions. Yields are illustrative and can vary based on specific substrates and precise conditions.[4][8]

Experimental Protocols

Protocol 1: General Esterification of a Primary/Secondary Alcohol

This protocol is a standard procedure for reacting a simple alcohol with this compound in the presence of an organic base.

  • Preparation: In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM).[2][4] For less reactive alcohols, a catalytic amount of DMAP (0.1 equivalents) can be added.[4]

  • Reaction Initiation: Cool the flask in an ice bath (0 °C).[1] Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours, monitoring progress by TLC.[2][8]

  • Work-up: Quench the reaction by adding 1 M HCl.[8] Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[2][8]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[8]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure ester.[8]

Protocol 2: Esterification of a Phenol (Schotten-Baumann Conditions)

This protocol is suitable for the esterification of phenols using a biphasic system.[8]

  • Preparation: Dissolve the phenol (1.0 equivalent) in an aqueous solution of 10% sodium hydroxide (2.0 equivalents).[10]

  • Reaction: To this vigorously stirred solution, add this compound (1.1 equivalents) dropwise at room temperature. A solid precipitate of the ester may form. Continue stirring for 15-30 minutes.[5][8]

  • Work-up: After the reaction is complete (monitored by TLC), if a solid has formed, it can be collected by vacuum filtration, washed with water, and then a cold, dilute sodium bicarbonate solution. If the product is an oil, extract the mixture with an organic solvent (e.g., diethyl ether).[7]

  • Isolation and Purification: Wash the collected solid or the organic extract with water and brine, dry over an anhydrous salt, and remove the solvent.[8] The crude product can then be purified, typically by recrystallization.[7]

Visualizations

Troubleshooting Workflow for Low Ester Yield

The following diagram outlines a logical workflow for diagnosing and solving common causes of low yield in this compound esterifications.

TroubleshootingWorkflow Start Low Ester Yield CheckHydrolysis Impurity Check: Benzoic Acid Present? Start->CheckHydrolysis CheckAlcohol Substrate Check: Alcohol Sterically Hindered or a Phenol? CheckHydrolysis->CheckAlcohol No Sol_Anhydrous Solution: - Use anhydrous solvents/glassware - Use fresh this compound CheckHydrolysis->Sol_Anhydrous Yes CheckCompletion Reaction Check: Incomplete Conversion by TLC? CheckAlcohol->CheckCompletion Primary/Secondary Alcohol Sol_Catalyst Solution: - Add DMAP as a catalyst - Use stronger non-nucleophilic base (DIPEA) CheckAlcohol->Sol_Catalyst Hindered Alcohol Sol_Phenoxide Solution for Phenols: - Use Schotten-Baumann conditions (aq. NaOH) CheckAlcohol->Sol_Phenoxide Phenol CheckCompletion->Start No, check other issues (e.g., workup loss) Sol_TimeTemp Solution: - Increase reaction time - Gently heat the reaction CheckCompletion->Sol_TimeTemp Yes Sol_BaseWash Purification: - Wash organic layer with sat. NaHCO3 Sol_Anhydrous->Sol_BaseWash Also aids purification

Caption: A troubleshooting flowchart for low yield ester synthesis.

General Experimental Workflow

This diagram illustrates the typical sequence of steps from reaction setup to the final purified product.

ExperimentalWorkflow Prep 1. Reagent & Glassware Prep (Anhydrous Conditions) Reaction 2. Reaction Setup (Alcohol, Base, Solvent) Prep->Reaction Addition 3. This compound Addition (Dropwise at 0 °C) Reaction->Addition Stir 4. Reaction Monitoring (Stir at RT, Monitor by TLC) Addition->Stir Workup 5. Aqueous Work-up (Quench, Wash with Acid/Base/Brine) Stir->Workup Isolate 6. Isolation (Dry & Concentrate) Workup->Isolate Purify 7. Purification (Chromatography or Recrystallization) Isolate->Purify Product Pure Ester Purify->Product

Caption: Standard workflow for this compound esterification.

References

effect of base on Schotten-Baumann reaction with benzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of a base in the Schotten-Baumann reaction with benzoyl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Schotten-Baumann reaction?

The base serves two critical functions in the reaction. First, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct.[1][2] This is crucial because if left unneutralized, the acid would protonate the amine nucleophile, rendering it non-nucleophilic and stopping the reaction.[3][4] Second, the neutralization of HCl drives the reaction equilibrium towards the formation of the amide or ester product.[1][4]

Q2: What is the specific role of the base when reacting this compound with a phenol (B47542)?

When using less reactive nucleophiles like phenols, the base plays an additional role in activation. An aqueous base such as sodium hydroxide (B78521) (NaOH) deprotonates the phenol to form a much more reactive phenoxide ion.[3] This significantly increases the rate of the nucleophilic attack on the this compound.[3]

Q3: What are the "Schotten-Baumann conditions"?

The term "Schotten-Baumann conditions" typically refers to the use of a biphasic solvent system, which consists of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous phase containing the base.[5][6] The reactants (amine/alcohol and this compound) and the final product remain in the organic phase, while the base in the aqueous phase neutralizes the HCl byproduct as it is formed.[2][6] This separation minimizes unwanted side reactions, such as the hydrolysis of the this compound by the base.[7]

Q4: Should I use aqueous sodium hydroxide or pyridine (B92270) as the base?

Both are common choices, but they function differently. Aqueous sodium hydroxide is typically used in the biphasic system described above. Pyridine can also be used as a base to neutralize HCl.[1][8] However, pyridine can also act as a nucleophilic catalyst, reacting with the this compound to form a highly reactive acylpyridinium ion, which is then more readily attacked by the amine or alcohol. This can convert the acyl chloride into a more powerful acylating agent.[1][5][9]

Troubleshooting Guide

Q5: My reaction yield is very low. What are the common causes?

Low yield is a frequent issue that can often be traced back to several factors:

  • Insufficient Base: If there isn't enough base to neutralize the HCl produced, the amine starting material will be protonated, forming an unreactive ammonium (B1175870) salt and halting the reaction.[4] Ensure the reaction mixture remains alkaline throughout the process.[10]

  • Hydrolysis of this compound: A significant competing side reaction is the hydrolysis of this compound by the aqueous base to form sodium benzoate.[11] This is especially problematic if the concentration of the base is too high or if the this compound is in contact with the aqueous phase for too long without reacting with the nucleophile. Aromatic acyl chlorides like this compound are generally less susceptible to hydrolysis than their aliphatic counterparts.[7]

  • Steric Hindrance: Bulky substituents on the amine or alcohol can slow the reaction and lead to lower yields.[7]

  • Poor Mixing: In a biphasic system, vigorous stirring is essential to maximize the interfacial area between the organic and aqueous layers, facilitating the reaction and neutralization.[7]

Q6: How can I minimize the hydrolysis of this compound?

To reduce the unwanted hydrolysis of this compound, consider the following strategies:

  • Control the Addition: Add the this compound gradually or dropwise to the reaction mixture.[10][12] This ensures that its concentration is never excessively high, allowing it to react with the intended nucleophile before it can be hydrolyzed.

  • Maintain Low Temperature: Running the reaction in an ice bath (0-5 °C) can slow the rate of the competing hydrolysis reaction more than the desired acylation.[12]

  • Use a Biphasic System: The standard Schotten-Baumann conditions are designed to separate the this compound (in the organic phase) from the bulk of the aqueous base, thereby minimizing hydrolysis.[6][7]

Q7: The reaction is complete, but I am having trouble with the product workup. What are the key steps?

A standard workup protocol is designed to remove unreacted starting materials and byproducts.

  • Phase Separation: Transfer the final reaction mixture to a separatory funnel and separate the organic layer from the aqueous layer.[12]

  • Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove any remaining unreacted amine.[12]

  • Base Wash: Subsequently, wash with a basic solution (e.g., saturated sodium bicarbonate) to remove any benzoic acid formed from hydrolysis.[12]

  • Brine Wash & Drying: Wash with brine to remove residual water, then dry the organic layer over an anhydrous drying agent like sodium sulfate.[12]

  • Purification: The crude product obtained after evaporating the solvent can be further purified by recrystallization, often from a solvent like ethanol (B145695).[10][12]

Q8: How do I know when the reaction has gone to completion?

A simple and effective way to monitor the reaction's completion is by the disappearance of the characteristic, pungent smell of this compound.[10] Additionally, checking the pH of the aqueous layer can be helpful; it should remain alkaline if the reaction has proceeded correctly and sufficient base was used.[10] For more precise monitoring, thin-layer chromatography (TLC) can be employed.[12]

Data Presentation

Table 1: Comparison of Common Bases for the Schotten-Baumann Reaction.

Base Typical Conditions Primary Role(s) Key Considerations
Sodium Hydroxide (NaOH) 10% aqueous solution in a biphasic system.[7][10] 1. Neutralizes HCl byproduct.2. Activates phenolic nucleophiles.[3] The main competing reaction is the hydrolysis of this compound.[11] Vigorous stirring is required.
Potassium Hydroxide (KOH) Aqueous solution in a biphasic system.[7] Similar to NaOH. May increase the rate of the desired reaction over hydrolysis in certain systems.[11]
Pyridine Used as a solvent or co-solvent. 1. Neutralizes HCl byproduct.2. Acts as a nucleophilic catalyst to form a more potent acylating agent.[1][9] Often used for acid-sensitive substrates. Can be more difficult to remove during workup than inorganic bases.

| Sodium Carbonate (Na₂CO₃) | Aqueous solution. | A milder base used to neutralize HCl. | A suitable alternative when a strong base like NaOH might cause unwanted side reactions.[7] |

Experimental Protocols

General Protocol for the Benzoylation of Aniline (B41778)

This protocol is a representative example for the synthesis of benzanilide (B160483) from aniline and this compound.

Materials:

  • Aniline (2.6 g, ~2.5 mL)

  • This compound (4.3 g, ~3.5 mL)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution (25 mL)

  • Ethanol (for recrystallization)

  • 100 mL Erlenmeyer flask

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • Initial Setup: In a 100 mL Erlenmeyer flask, combine 2.5 mL of aniline with 25 mL of 10% aqueous NaOH solution.[10]

  • Addition of this compound: While vigorously shaking or stirring the flask, add 3.5 mL of this compound in small portions (dropwise).[10] It is critical to shake the mixture for about a minute after each addition. The reaction is exothermic, so cooling in an ice bath may be necessary to maintain control.

  • Reaction: After the complete addition of this compound, securely stopper the flask and shake it vigorously for approximately 15 minutes.[10] The reaction is considered complete when the pungent odor of this compound is no longer detectable.[10]

  • Product Isolation: The product, benzanilide, should precipitate as a white solid. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid multiple times with cold water to remove any remaining NaOH and sodium benzoate.[10]

  • Purification: Recrystallize the crude solid from boiling ethanol to obtain the purified benzanilide.[10]

Visualizations

Reaction Mechanism

Schotten_Baumann_Mechanism General Mechanism of Amide Formation cluster_intermediate Tetrahedral Intermediate RCOCl This compound (R-COCl) Intermediate R-C(O⁻)(Cl)-N⁺H₂R' RCOCl->Intermediate RNH2 Amine (R'-NH₂) RNH2->Intermediate 1. Nucleophilic     Attack Amide Amide (R-CO-NHR') Intermediate->Amide 2. Collapse &    Chloride Leaves HCl HCl Neutralized H₂O + Cl⁻ HCl->Neutralized Base Base (e.g., OH⁻) Base->Neutralized 3. Neutralizes HCl    (Drives Reaction) Experimental_Workflow Experimental Workflow start Start setup 1. Combine Amine/Alcohol and Aqueous Base in Flask start->setup add 2. Add this compound Dropwise with Vigorous Stirring (Maintain Low Temperature) setup->add react 3. Allow Reaction to Proceed (e.g., 15-30 min) add->react monitor 4. Monitor Completion (e.g., Odor, TLC) react->monitor monitor->react Incomplete workup 5. Begin Workup: Phase Separation monitor->workup Reaction Complete wash 6. Wash Organic Layer (Acid, Base, Brine) workup->wash dry 7. Dry and Evaporate Solvent wash->dry purify 8. Purify Crude Product (Recrystallization) dry->purify end Final Product purify->end Troubleshooting_Guide Troubleshooting Decision Tree start Problem: Low Product Yield q1 Is the aqueous layer still basic (pH > 8)? start->q1 q2 Is the nucleophile sterically hindered? start->q2 If pH is OK a1_yes Possible Cause: Hydrolysis of this compound q1->a1_yes Yes a1_no Cause: Insufficient Base q1->a1_no No s1 Solution: - Rerun at lower temp (0 °C) - Add this compound more slowly - Ensure vigorous stirring a1_yes->s1 s2 Solution: - Rerun with excess base (e.g., 2-3 eq.) - Add more base during reaction  to maintain alkaline pH a1_no->s2 a2_yes Cause: Slow Reaction Rate q2->a2_yes Yes s3 Solution: - Increase reaction time - Consider using pyridine as a catalyst - Use slightly higher temperature a2_yes->s3

References

Technical Support Center: Benzoylation of Sensitive Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the workup procedure for the benzoylation of sensitive substrates.

Troubleshooting Guide

This guide addresses common problems encountered during the workup of benzoylation reactions, providing potential causes and recommended solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield of Benzoylated Product Incomplete Reaction: The reaction may not have gone to completion before workup.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material. - If the reaction has stalled, consider adding more benzoyl chloride or extending the reaction time.[1]
Hydrolysis of this compound: this compound can react with any moisture present in the reaction.[2][3]- Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Decomposition of Product: The benzoylated product may be sensitive to the workup conditions (e.g., pH, temperature).- For acid-sensitive substrates, use a mild basic wash (e.g., saturated sodium bicarbonate solution) for quenching. - For base-sensitive substrates, a carefully controlled quench with a dilute acid (e.g., 1M HCl) followed by extraction may be necessary.[4]
Loss of Product During Workup: The product may have some solubility in the aqueous layer, or an emulsion may have formed.- If the product is suspected to be water-soluble, minimize the volume of aqueous washes. - To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite®.[2][5]
Presence of Benzoic Acid Impurity in Product Hydrolysis of Excess this compound: This is a common byproduct of the quenching step.[6]- During the aqueous workup, wash the organic layer with a saturated solution of sodium bicarbonate or sodium carbonate to extract the acidic benzoic acid.[2] - If the product is not base-sensitive, a dilute NaOH wash can be used.[7]
Incomplete Extraction of Benzoic Acid: Benzoic acid may not be fully removed by a single basic wash.- Perform multiple washes with the basic solution until the aqueous layer is no longer acidic.
Presence of Pyridine (B92270) or Other Amine Base in Product Incomplete Removal During Workup: Amine bases can be challenging to remove completely.- Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer.[6][8] - Alternatively, wash with an aqueous solution of copper sulfate (B86663); the pyridine will form a complex with the copper and move to the aqueous layer.[8][9]
Formation of a Stable Emulsion During Extraction Presence of Polar Solvents: Solvents like THF or DMF can increase the mutual solubility of the organic and aqueous phases.[6]- If possible, remove the polar solvent under reduced pressure before the aqueous workup.[6]
High Concentration of Salts or Byproducts: This can alter the properties of the interface between the two layers.[6]- Add brine to the separatory funnel to increase the ionic strength of the aqueous phase.[2][5] - Filter the entire mixture through a pad of Celite®.[2][5]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right quenching agent for my benzoylation reaction?

A1: The choice of quenching agent depends on the stability of your product and the reaction conditions.

  • Water: A simple and effective method if your product is not water-soluble. It will hydrolyze excess this compound to benzoic acid.[6]

  • Aqueous Weak Base (e.g., Sodium Bicarbonate): This is a common and generally safe option. It neutralizes the HCl byproduct and the benzoic acid formed during the quench.[2][6]

  • Aqueous Strong Base (e.g., Sodium Hydroxide): Effective but should be used with caution, as it can cause hydrolysis of ester products if your substrate is an alcohol.[6]

  • Alcohols (e.g., Methanol, Ethanol): These will react with excess this compound to form the corresponding ester, which may be easier to separate from your desired product than benzoic acid.[6]

Q2: My substrate has both an amine and a hydroxyl group. How can I selectively benzoylate the amine?

A2: In many cases, the amine is more nucleophilic than the hydroxyl group, and N-benzoylation will be favored over O-benzoylation.[1] To enhance selectivity, you can perform the reaction at a lower temperature and slowly add the this compound.

Q3: I am still struggling to remove benzoic acid from my product even after multiple basic washes. What else can I try?

A3: If your product is not base-sensitive, you can try a more concentrated basic wash (e.g., 1M NaOH). Be mindful of the potential for product degradation. Another strategy is to add a small amount of a tertiary amine, like triethylamine, to your column chromatography solvent system, which can help to retain the acidic benzoic acid on the silica (B1680970) gel.[7]

Q4: What is the Schotten-Baumann reaction and when should I use it?

A4: The Schotten-Baumann reaction refers to the benzoylation of amines (and sometimes alcohols) using this compound in the presence of an aqueous base.[10][11] This two-phase system is often vigorous and is suitable for relatively robust substrates. The base in the aqueous phase neutralizes the HCl generated during the reaction.[12]

Experimental Protocols

Standard Workup Procedure for a Benzoylation Reaction

This protocol is a general guideline and may need to be optimized for specific substrates.

  • Quenching:

    • Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring. Be cautious of gas evolution (CO2). Continue adding until gas evolution ceases.[6]

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • 1M HCl (if an amine base like pyridine was used).

      • Saturated aqueous sodium bicarbonate (to remove benzoic acid).

      • Brine (to reduce the solubility of organic material in the aqueous phase and help break any emulsions).[2]

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to remove any remaining impurities.

Visualizations

Troubleshooting Workflow for Benzoylation Workup

TroubleshootingWorkflow cluster_problem Problem Identification cluster_analysis Cause Analysis cluster_solutions Solutions start Low Yield or Impure Product check_impurities Identify Impurities (TLC, NMR, LC-MS) start->check_impurities incomplete_reaction Incomplete Reaction? check_impurities->incomplete_reaction hydrolysis Reagent/Product Hydrolysis? check_impurities->hydrolysis workup_issue Workup Issue? check_impurities->workup_issue incomplete_reaction->hydrolysis No optimize_reaction Optimize Reaction: - Extend time - Add more reagent incomplete_reaction->optimize_reaction Yes hydrolysis->workup_issue No anhydrous_conditions Use Anhydrous Conditions hydrolysis->anhydrous_conditions Yes modify_workup Modify Workup: - Adjust pH of washes - Use alternative quench workup_issue->modify_workup Yes purification Optimize Purification: - Different solvent system - Recrystallization workup_issue->purification No optimize_reaction->purification anhydrous_conditions->purification modify_workup->purification

Caption: A flowchart for troubleshooting common issues in benzoylation workup.

Decision Tree for Quenching Agent Selection

QuenchingDecisionTree start Start: Choose Quenching Agent product_stability Is the product base-sensitive? start->product_stability ester_product Is the product an ester? product_stability->ester_product No quench_acid Use Dilute Acid (e.g., 1M HCl) product_stability->quench_acid Yes water_solubility Is the product water-soluble? ester_product->water_solubility No quench_bicarb Use Saturated NaHCO3 Solution ester_product->quench_bicarb Yes quench_water Use Water water_solubility->quench_water No quench_alcohol Use Alcohol (e.g., MeOH) water_solubility->quench_alcohol Yes

Caption: A decision tree to guide the selection of an appropriate quenching agent.

References

Technical Support Center: Minimizing Diacylation with Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help you minimize diacylation when using benzoyl chloride. By controlling reaction parameters and selecting appropriate methodologies, you can significantly improve the yield of your desired mono-benzoylated product.

Frequently Asked Questions (FAQs)

Q1: What is diacylation and why is it a problem?

A1: Diacylation is a common side reaction in benzoylation where a molecule with multiple reactive sites (e.g., hydroxyls or amines) is acylated more than once by this compound. This is problematic because it consumes your starting material, reduces the yield of the desired mono-acylated product, and complicates the purification process due to the formation of multiple byproducts.

Q2: What are the primary factors that influence the extent of diacylation?

A2: The primary factors include:

  • Stoichiometry: An excess of this compound dramatically increases the likelihood of diacylation.

  • Temperature: Higher temperatures can increase reaction rates indiscriminately, leading to less selectivity and more side products.

  • Reaction Time: Longer reaction times can allow for the slower, secondary acylation to occur after the initial mono-acylation.

  • Base: The type and amount of base used can influence the nucleophilicity of the substrate and the reaction kinetics.

  • Solvent: The solvent system can affect the solubility of reactants and the overall reaction pathway.

Q3: How can I control the reaction to favor mono-acylation?

A3: To favor mono-acylation, you should precisely control the reaction conditions. Key strategies include:

  • Using a strict 1:1 molar ratio of your substrate to this compound.

  • Maintaining a low reaction temperature (e.g., 0 °C to room temperature).[1]

  • Slowly adding the this compound to the reaction mixture to maintain a low instantaneous concentration.

  • Choosing a weaker base or a biphasic system, such as in the Schotten-Baumann reaction, to moderate reactivity.[2]

Q4: Are there alternative reagents to this compound that are less prone to diacylation?

A4: Yes, several alternatives can offer higher selectivity for mono-acylation. These include:

  • Benzoic anhydride: Generally less reactive than this compound, which can lead to better selectivity.

  • Potassium acyltrifluoroborates (KATs): These reagents can be used for chemoselective acylation of primary amines under acidic conditions, offering a different reaction pathway that can avoid diacylation.[3]

  • 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones (BCPP): This class of reagents has shown high selectivity for the mono-acylation of polyamines.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High levels of di-benzoylated product in final mixture. 1. Excess this compound used.2. Reaction temperature is too high.3. Prolonged reaction time.1. Use a strict 1:1 stoichiometry of this compound to substrate.2. Perform the reaction at a lower temperature (e.g., 0°C).3. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.
Low yield of the mono-benzoylated product. 1. Incomplete reaction.2. Hydrolysis of this compound.3. Product lost during workup.1. Allow the reaction to proceed for a longer time at a controlled low temperature.2. Ensure anhydrous conditions if not using a biphasic system like Schotten-Baumann.3. Optimize the extraction and purification steps.
Formation of benzoic acid as a major byproduct. Hydrolysis of this compound by water present in the reaction mixture.1. Use anhydrous solvents and reagents.2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Wash the organic phase with a mild base like sodium bicarbonate solution during workup to remove benzoic acid.[5]
Difficulty separating the mono- and di-benzoylated products. Similar polarities of the products.1. Optimize column chromatography conditions (e.g., use a shallow solvent gradient).2. Consider recrystallization as a purification method.[6]

Experimental Protocols

Protocol 1: Selective Mono-Benzoylation using Schotten-Baumann Conditions

The Schotten-Baumann reaction is a classic method for acylating amines and alcohols using an acid chloride in a two-phase system.[2] This method can help minimize diacylation by controlling the concentration of the reactants.

Materials:

  • Substrate (containing a primary or secondary amine/alcohol)

  • This compound

  • 10% Aqueous sodium hydroxide (B78521) (NaOH) solution[1]

  • Dichloromethane (DCM) or diethyl ether

Procedure:

  • Dissolve the substrate in the organic solvent (DCM or diethyl ether) in a flask.

  • Add an equivalent amount of 10% aqueous NaOH solution.

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add one equivalent of this compound dropwise to the mixture.

  • Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Logical Workflow for Troubleshooting Diacylation

troubleshooting_workflow start High Diacylation Observed check_stoichiometry Check Stoichiometry start->check_stoichiometry adjust_stoichiometry Use 1:1 Substrate:BzCl Ratio check_stoichiometry->adjust_stoichiometry >1 equivalent BzCl used check_temp Evaluate Reaction Temperature check_stoichiometry->check_temp 1:1 ratio used adjust_stoichiometry->check_temp lower_temp Run at Lower Temp (e.g., 0°C) check_temp->lower_temp High temp used check_addition Review Reagent Addition check_temp->check_addition Low temp used lower_temp->check_addition slow_addition Add BzCl Slowly/Dropwise check_addition->slow_addition Fast addition check_reagent Consider Alternative Reagent check_addition->check_reagent Slow addition slow_addition->check_reagent use_alternative Use Benzoic Anhydride or Other Selective Reagent check_reagent->use_alternative Persistent diacylation end_point Mono-acylation Optimized check_reagent->end_point Issue resolved use_alternative->end_point

Caption: Troubleshooting flowchart for minimizing diacylation.

Reaction Pathway: Mono- vs. Di-benzoylation

reaction_pathway Substrate Substrate (R-NH2/R-OH) BzCl This compound (PhCOCl) Mono Mono-benzoylated Product (R-NHCOPh/R-OCOPh) Substrate->Mono + 1 eq. BzCl (Desired) Di Di-benzoylated Product (Side Product) Mono->Di + Excess BzCl (Undesired)

References

Validation & Comparative

A Researcher's Guide to GC-MS Analysis of Benzoylation Reaction Products: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the derivatization of analytes is a critical step to enhance their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. Among the various derivatization techniques, benzoylation stands out for its efficiency and broad applicability. This guide provides an objective comparison of benzoylation with other derivatization methods, supported by experimental data, and offers a detailed protocol for its application in GC-MS analysis.

Enhancing Analyte Detection: A Comparative Look at Derivatization Methods

Benzoylation, the process of introducing a benzoyl group into a molecule, is a robust method for derivatizing compounds containing primary and secondary amines, phenols, thiols, and some alcohols.[1][2][3][4] This chemical modification improves the chromatographic behavior and mass spectrometric detection of otherwise challenging analytes.[2][3]

Compared to other common derivatization techniques, benzoylation offers several advantages. The reaction with benzoyl chloride is rapid, often completing within minutes at room temperature, and the resulting benzoylated derivatives are stable for extended periods.[5][6] This contrasts with methods like silylation, which can be sensitive to moisture and may yield less stable derivatives. While methods like trifluoroacetylation are also effective, benzoylation can be advantageous due to the lower volatility of the derivatives, which can be beneficial in certain applications.[7]

The following table summarizes the performance of benzoylation in comparison to other derivatization methods, with data collated from various studies.

Derivatization MethodTarget AnalytesReaction ConditionsKey AdvantagesReported Performance Metrics
Benzoylation Primary & secondary amines, phenols, thiols, some alcoholsFast reaction at room temperature[5]Wide applicability, stable derivatives, improved chromatographic retention and ionization efficiency[1][2][3]- 2 to 10-fold increase in sensitivity for lipid classes.[8]- Over 100-fold increase in sensitivity for monoacylglycerols.[8]- Limits of detection (LODs) for neurochemicals below 10 nM.[4]
Silylation (e.g., with BSTFA) Alcohols, phenols, carboxylic acids, aminesHeating often requiredEffective for a wide range of polar compounds-
Acylation (e.g., with Acetyl Chloride) Alcohols, aminesMild conditionsCan be effective for specific analytes like pinacolyl alcohol.[9][10]-
Dansylation (with Dansyl Chloride) Primary and secondary amines, phenolsRequires elevated temperature (e.g., 20 min at high temp)[1]Good sensitivitySlower reaction time and narrower pH range compared to benzoylation.[1]

Experimental Protocol: Benzoylation for GC-MS Analysis

This section provides a detailed methodology for the benzoylation of analytes for subsequent GC-MS analysis.

Materials:

  • Sample containing the analyte(s) of interest

  • This compound (reagent grade)

  • Anhydrous pyridine (B92270) or a suitable base (e.g., 100 mM sodium carbonate)[6]

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Organic extraction solvent (e.g., hexane (B92381), diethyl ether)

  • Anhydrous sodium sulfate (B86663)

  • GC-MS system with a suitable column (e.g., a non-polar or medium-polarity column)

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in a small volume of anhydrous solvent in a reaction vial. If the sample is in an aqueous solution, it may need to be extracted into an organic solvent and dried first.

  • Addition of Base: Add an excess of a suitable base, such as anhydrous pyridine or 100 mM sodium carbonate, to the sample solution.[6] The base acts as a catalyst and neutralizes the HCl produced during the reaction.

  • Benzoylation Reaction: Add an excess of this compound to the reaction mixture. The reaction is typically fast and can be carried out at room temperature.[5] For less reactive compounds, gentle heating may be required.

  • Reaction Quenching: After the reaction is complete (typically a few minutes), quench the excess this compound by adding a quenching solution, such as saturated sodium bicarbonate.

  • Extraction: Extract the benzoylated derivatives into an organic solvent like hexane or diethyl ether.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate to remove any residual water. The solvent can then be carefully evaporated under a stream of nitrogen to concentrate the sample.

  • GC-MS Analysis: Reconstitute the dried residue in a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS system. The GC-MS conditions (e.g., injector temperature, oven temperature program, and mass spectrometer parameters) should be optimized for the specific benzoylated analytes.

Visualizing the Workflow

The following diagram illustrates the key steps in the GC-MS analysis of benzoylation reaction products.

GCMS_Benzoylation_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis Sample Sample AddBase Add Base (e.g., Pyridine) Sample->AddBase AddBzCl Add Benzoyl Chloride AddBase->AddBzCl Quench Quench Reaction AddBzCl->Quench Extract Extract with Organic Solvent Quench->Extract DryConc Dry and Concentrate Extract->DryConc GCMS GC-MS Analysis DryConc->GCMS Inject Sample Data Data Acquisition & Processing GCMS->Data

Caption: Workflow for GC-MS analysis of benzoylated products.

Logical Pathway of Benzoylation Derivatization

The derivatization process follows a logical sequence to prepare the analyte for GC-MS analysis. This involves increasing the molecular weight and reducing the polarity of the analyte.

Benzoylation_Logic Analyte Analyte with -OH, -NH, or -SH group Derivatization Benzoylation Reaction (+ this compound) Analyte->Derivatization Product Benzoylated Derivative (Increased Molecular Weight, Decreased Polatility) Derivatization->Product Analysis Improved GC Separation & MS Detection Product->Analysis

Caption: Logical steps in benzoylation for enhanced analysis.

References

A Researcher's Guide to Validating the Purity of Synthesized Benzoyl Derivatives by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized benzoyl derivatives is a critical step to ensure the reliability, reproducibility, and safety of experimental results and final products. High-Performance Liquid Chromatography (HPLC) stands out as a powerful and widely adopted technique for its high resolution, sensitivity, and quantitative accuracy. This guide provides an objective comparison of the primary HPLC modes for purity assessment of benzoyl derivatives, supported by experimental data and detailed protocols.

The determination of purity is a crucial step in the synthesis of chemical compounds, especially those intended for pharmaceutical development and other high-stakes applications.[1] For synthesized benzoyl derivatives, an accurate and reliable analytical method is essential to quantify the target compound and identify any impurities, such as unreacted starting materials, by-products, or degradation products.[1] Common impurities in syntheses involving benzoyl chloride, a frequent precursor, can include benzaldehyde, benzyl (B1604629) alcohol, toluene, and various chloro-derivatives.[2][3]

Comparison of HPLC Methods: Reversed-Phase vs. Normal-Phase

The two primary modes of HPLC applicable to benzoyl derivatives are Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC). The choice between them depends on the polarity of the specific benzoyl derivative and its potential impurities.

Reversed-Phase HPLC (RP-HPLC) is the most common and versatile method, particularly for non-volatile and polar to moderately non-polar compounds.[1][4] It utilizes a non-polar stationary phase (typically C18 or C8) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).[1][4] Compounds are separated based on their hydrophobicity, with more non-polar compounds being retained longer on the column.[1]

Normal-Phase HPLC (NP-HPLC) is suitable for separating more non-polar compounds or isomers that are difficult to resolve by RP-HPLC.[5][6] It employs a polar stationary phase (like silica (B1680970) or cyano) and a non-polar mobile phase.[5][6] In NP-HPLC, polar compounds are retained more strongly.[6] For certain benzoyl derivatives, NP-HPLC can offer better resolution and accuracy.[5]

Quantitative Data Summary

The following table summarizes typical experimental parameters for the HPLC analysis of benzoyl derivatives, derived from various applications.

ParameterReversed-Phase HPLC (RP-HPLC)Normal-Phase HPLC (NP-HPLC)
Stationary Phase (Column) C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm)[1][7]Silica or Cyano (e.g., Eurospher-100 C18, 4.6 mm ID)[5]
Mobile Phase Acetonitrile/Water or Methanol/Water mixtures[1][7]Methanol/Water or other polar solvent mixtures[5]
Additives 0.1% Phosphoric Acid or 0.1% Formic Acid[1][8]-
Elution Mode Isocratic or Gradient[1][9]Isocratic[5]
Flow Rate 1.0 - 1.5 mL/min[1][9]1.0 mL/min[5]
Detection Wavelength (UV) 230 nm or 254 nm[1]240 nm[5]
Column Temperature 30 - 35 °C[1][9]Room Temperature[5]
Injection Volume 10 - 20 µL[1][2]20 µL[5]

Experimental Protocols

Below are detailed, representative protocols for validating the purity of a synthesized benzoyl derivative using both RP-HPLC and NP-HPLC.

1. Reversed-Phase HPLC (RP-HPLC) Protocol

This protocol is a general method for the purity determination of a wide range of benzoyl derivatives.

  • Instrumentation:

    • HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

    • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

    • Data acquisition and processing software.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or Formic acid.[1]

    • Reference standard of the benzoyl derivative.

    • Synthesized benzoyl derivative sample.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B to elute the compound and any less polar impurities.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 10 µL.[1]

    • Column Temperature: 30 °C.[1]

    • Detection Wavelength: 230 nm or 254 nm.[1]

  • Sample Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile).[1]

    • Prepare the synthesized sample by accurately weighing a known amount and dissolving it in the same solvent to a similar concentration.[1]

  • Analysis and Data Interpretation:

    • Inject the reference standard to determine its retention time.[1]

    • Inject the synthesized sample.

    • The purity of the synthesized product is calculated based on the peak area of the benzoyl derivative as a percentage of the total peak area in the chromatogram (Area Percent Method).[1]

2. Normal-Phase HPLC (NP-HPLC) Protocol

This protocol is suitable for specific benzoyl derivatives where RP-HPLC may not provide adequate separation.

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • Normal-phase silica column (e.g., Eurospher-100 C18, 4.6 mm ID).[5]

    • Data acquisition and processing software.

  • Reagents and Materials:

    • Methanol (HPLC grade).[5]

    • Water (HPLC grade).[5]

    • Ether (for sample preparation).[5]

    • Reference standards for the benzoyl derivative and potential impurities (e.g., benzoic acid).[5]

    • Synthesized benzoyl derivative sample.

  • Chromatographic Conditions:

    • Mobile Phase: Methanol:Water (65:35 v/v).[5]

    • Elution Mode: Isocratic.[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 20 µL.[5]

    • Column Temperature: Room Temperature.[5]

    • Detection Wavelength: 240 nm.[5]

  • Sample Preparation:

    • Prepare stock solutions of the reference standard(s) in ether.[5]

    • Dissolve a known amount of the synthesized sample in ether.[5]

  • Analysis and Data Interpretation:

    • Inject the reference standard(s) to determine their retention times.

    • Inject the synthesized sample.

    • Calculate the purity using the area percent method or by using a standard curve if quantitative analysis of specific impurities is required.[5]

Mandatory Visualizations

Experimental Workflow for Purity Validation by HPLC

The following diagram illustrates the general workflow for validating the purity of synthesized benzoyl derivatives by HPLC.

G cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis SamplePrep Sample Preparation (Dissolve in appropriate solvent) SampleInjection Sample Injection SamplePrep->SampleInjection StandardPrep Standard Preparation (Reference compound) StandardInjection Standard Injection (Determine retention time) StandardPrep->StandardInjection MobilePhasePrep Mobile Phase Preparation (e.g., Acetonitrile/Water + Acid) SystemEquilibration System Equilibration (Pump mobile phase until baseline is stable) MobilePhasePrep->SystemEquilibration SystemEquilibration->StandardInjection StandardInjection->SampleInjection Chromatogram Data Acquisition (Generate Chromatogram) SampleInjection->Chromatogram PeakIntegration Peak Integration (Identify and integrate all peaks) Chromatogram->PeakIntegration PurityCalc Purity Calculation (% Area = [Area_Product / Area_Total] * 100) PeakIntegration->PurityCalc Report Generate Report PurityCalc->Report

References

A Comparative Guide to ¹H NMR Characterization of N-Benzoyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ¹H NMR spectral data for a variety of N-benzoyl compounds. The information presented is intended to aid in the structural elucidation and characterization of N-benzoylated molecules, which are prevalent in medicinal chemistry and organic synthesis. This document offers a compilation of experimental data, a detailed experimental protocol, and a visual representation of characteristic chemical shifts to serve as a practical resource in the laboratory.

¹H NMR Data of N-Benzoyl Compounds: A Comparative Analysis

The following table summarizes the ¹H NMR chemical shift data for a selection of N-benzoyl compounds. The data has been compiled from various sources and is presented to facilitate the comparison of chemical shifts for key protons within the N-benzoyl scaffold. Variations in chemical shifts are primarily influenced by the nature of the substituent (R) attached to the nitrogen atom and any substituents on the benzoyl ring.

CompoundSolventNH Proton (δ, ppm)α-Proton (δ, ppm)Benzoyl Aromatic Protons (δ, ppm)Other Characteristic Protons (δ, ppm)
N-Benzoyl-glycine DMSO-d₆8.85 (t)3.96 (d)7.80 (d), 7.41 (t)12.59 (s, COOH)[1]
N-Benzoyl-DL-alanine DMSO-d₆8.48 (t)4.38 (dq)7.92 (d), 7.50 (t)1.45 (d, CH₃), 11.02 (s, COOH)[1]
N-(p-Toluoyl)-L-valine methyl ester CDCl₃6.66 (d)4.78 (dd)7.72 (d), 7.24 (d)3.77 (s, OCH₃), 2.40 (s, Ar-CH₃), 2.27 (m, β-H), 1.01 (d, γ-H), 0.99 (d, γ'-H)
N-Benzoyl-L-tryptophan methyl ester CDCl₃6.63 (d)5.13 (dt)7.72 (d), 7.48 (m)3.72 (s, OCH₃), 3.43 (m, β-H₂), Indole protons: 7.58 (d), 7.35 (d), 7.12 (t), 7.06 (t), 8.10 (s, indole-NH)[2]
N-Benzoyl-L-isoleucine methyl ester CDCl₃---Data not fully detailed in search results.
N-Benzoyl-L-phenylalanine ----Data not fully detailed in search results.[3][4][5]
N-Benzylaniline CDCl₃4.09 (s)4.33 (s, CH₂)7.41-7.32 (m)Aniline (B41778) protons: 7.18-7.15 (m), 6.59-6.57 (m)[6]
N-Benzyl-4-chloroaniline CDCl₃4.09 (s)4.33 (s, CH₂)7.41-7.32 (m)Aniline protons: 7.18-7.15 (m), 6.59-6.57 (m)[6]
N-Benzyl-4-fluoroaniline CDCl₃3.97 (s)4.34 (s, CH₂)7.44-7.36 (m)Aniline protons: 6.98-6.93 (t), 6.63-6.60 (m)[6]
N-(4-Methoxybenzyl)aniline CDCl₃-4.10 (s, CH₂)Aniline protons: 7.07-7.03 (m), 6.61-6.58 (t), 6.50-6.49 (d)Benzyl protons: 7.16-7.14 (d), 6.76-6.74 (d); 3.65 (s, OCH₃)[6]

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), dt (doublet of triplets), and dq (doublet of quartets).

Experimental Protocol for ¹H NMR Characterization

This section outlines a general procedure for the ¹H NMR characterization of N-benzoyl compounds.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified N-benzoyl compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Common solvents for N-benzoyl compounds include deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like the amide NH.[7]

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve a high degree of homogeneity, which results in sharp, well-resolved peaks.

  • Set the appropriate acquisition parameters, including the number of scans, pulse width, and acquisition time. For a standard ¹H NMR spectrum, 8 to 16 scans are typically sufficient for a sample of this concentration.

3. Data Acquisition and Processing:

  • Acquire the free induction decay (FID) signal.

  • Perform a Fourier transform on the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons corresponding to each signal.

  • Analyze the splitting patterns (multiplicities) and coupling constants (J-values) to deduce the connectivity of the protons in the molecule.

Visualization of ¹H NMR Characteristics

The following diagrams illustrate the general structure of N-benzoyl compounds and the typical ¹H NMR chemical shift ranges for their key protons.

G cluster_structure General Structure of N-Benzoyl Compounds cluster_shifts Typical ¹H NMR Chemical Shift Ranges (ppm) structure NH Amide NH (δ 6.5 - 9.0) alphaH α-Proton (δ 4.0 - 5.5) orthoH Ortho Ar-H (δ 7.6 - 8.0) meta_paraH Meta/Para Ar-H (δ 7.2 - 7.6) R_group R Group Protons (Variable)

Caption: General structure and typical proton chemical shifts.

The chemical shift of the amide proton is notably broad and its position is highly dependent on the solvent, temperature, and concentration due to hydrogen bonding effects.[8][9] Aromatic protons of the benzoyl group typically appear in the downfield region (δ 7.2-8.0 ppm), with the ortho protons generally resonating at a lower field than the meta and para protons due to the anisotropic effect of the carbonyl group.[10][11][12] The chemical shift of the α-proton is influenced by the nature of the amino acid or amine moiety. Substituents on the benzoyl ring or the R group can significantly alter these chemical shift ranges. Electron-donating groups on the aniline ring of N-benzoylanilines tend to shift the aromatic proton signals upfield, while electron-withdrawing groups cause a downfield shift.[13]

References

A Comparative Guide to Acylating Agents: Benzoyl Chloride vs. Acetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate acylating agent is a pivotal decision in synthetic chemistry. This guide provides an objective comparison between two common acylating agents: benzoyl chloride and acetic anhydride (B1165640). The selection is often dictated by factors including substrate reactivity, desired reaction rate, and experimental conditions. This document outlines the differences in their reactivity, supported by experimental data and detailed protocols, to facilitate an informed selection process.

Core Chemical Principles: Understanding Reactivity

The reactivity of acylating agents in nucleophilic acyl substitution reactions is primarily governed by two factors: the electrophilicity of the carbonyl carbon and the stability of the leaving group.

  • Electrophilicity: The carbonyl carbon in both this compound and acetic anhydride is electrophilic due to the electron-withdrawing effects of the attached oxygen and halogen/oxygen atoms. While the presence of two oxygen atoms in acetic anhydride might suggest a more electron-deficient carbon, the key differentiator in reactivity is the leaving group.[1]

  • Leaving Group Ability: The rate of a nucleophilic acyl substitution reaction is significantly influenced by the ability of the leaving group to depart. A better leaving group is a weaker base. This compound has a chloride ion (Cl⁻) as its leaving group, while acetic anhydride has an acetate (B1210297) ion (CH₃COO⁻). Since hydrochloric acid (HCl) is a much stronger acid than acetic acid (CH₃COOH), the chloride ion is a significantly weaker base and therefore a much better leaving group than the acetate ion.[1][2][3] This makes the tetrahedral intermediate formed during the reaction with this compound collapse more readily, leading to a faster overall reaction rate.[1]

Consequently, this compound is generally a more reactive or potent acylating agent than acetic anhydride.[4][5] This higher reactivity allows for reactions under milder conditions but can also lead to lower selectivity and the need for more careful handling due to its corrosiveness and reaction with moisture.[6][7] Acetic anhydride, being less reactive, often requires higher temperatures or catalysts but can be advantageous for its controlled reactivity, lower cost, and safer handling.[4][7][8]

Quantitative Performance Comparison

The difference in reactivity is reflected in the conditions required for successful acylation and the resulting yields. The following table summarizes experimental data for the acylation of a common substrate, aniline (B41778).

Acylating AgentSubstrateCatalyst/BaseSolventTemperature (°C)TimeYield (%)Reference
This compoundAniline10% NaOHWaterRoom Temp10-15 min~90% (typical)[9][10]
Acetic AnhydrideAnilineSodium AcetateWaterRoom Temp~15 min80-90%[11][12]
Acetic AnhydrideAnilineZinc DustGlacial Acetic AcidReflux15-20 minHigh (not specified)[13]

G cluster_0 This compound Reaction cluster_1 Acetic Anhydride Reaction BzCl Benzoyl Chloride NuH Nucleophile (e.g., R-NH2) Int1 Tetrahedral Intermediate Prod1 Acylated Product LG1 Leaving Group (HCl) Ac2O Acetic Anhydride NuH2 Nucleophile (e.g., R-NH2) Int2 Tetrahedral Intermediate Prod2 Acylated Product LG2 Leaving Group (Acetic Acid)

Caption: Nucleophilic acyl substitution mechanism for this compound and acetic anhydride.

Experimental Protocols

The following are representative protocols for the acylation of aniline.

Protocol 1: Benzoylation of Aniline using this compound (Schotten-Baumann Reaction)

This procedure is a classic example of the Schotten-Baumann reaction, using a base to neutralize the HCl byproduct.[14]

  • Preparation: In a conical flask, dissolve 2.5 mL of aniline in 25 mL of 10% aqueous sodium hydroxide (B78521) solution.[10]

  • Reaction: To this mixture, add 3.5 mL of this compound in small portions while vigorously shaking the flask.[10] The reaction is exothermic, and the flask may need to be cooled in a water bath.

  • Isolation: Continue shaking for 10-15 minutes, by which time the odor of this compound should have disappeared.[10] A solid product, benzanilide, will precipitate.

  • Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water to remove any unreacted starting materials and salts, and then dry. The product can be further purified by recrystallization from ethanol.

Protocol 2: Acetylation of Aniline using Acetic Anhydride

This method demonstrates a common procedure for acetylation in an aqueous medium.[11][12]

  • Preparation: In a flask, dissolve 0.5 g of aniline in a mixture of 14 mL of water and 0.45 mL of concentrated hydrochloric acid.[11]

  • Reaction: In a separate container, prepare a solution of 0.53 g of sodium acetate in 3 mL of water. To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride and swirl the flask. Immediately add the sodium acetate solution to the mixture.[11]

  • Isolation: A white precipitate of acetanilide (B955) will form. Cool the mixture in an ice bath to maximize precipitation.[12]

  • Purification: Collect the crude acetanilide by vacuum filtration and wash with cold water.[11] The product can be recrystallized from a small amount of hot water or a water-ethanol mixture to obtain pure crystals.[6][11]

G start Start: Select Acylating Agent reactivity_q High reactivity & fast reaction needed? start->reactivity_q substrate_q Substrate sensitive to harsh conditions or acid? reactivity_q->substrate_q No select_bzcl Use this compound (More Reactive) reactivity_q->select_bzcl Yes substrate_q->select_bzcl No select_ac2o Use Acetic Anhydride (Less Reactive, Milder) substrate_q->select_ac2o Yes consider_base Use a base (e.g., NaOH, Pyridine) to neutralize HCl byproduct select_bzcl->consider_base consider_catalyst Consider catalyst or heating to increase reaction rate select_ac2o->consider_catalyst

Caption: Decision workflow for selecting an acylating agent.

Conclusion

Both this compound and acetic anhydride are effective acylating agents, but their reactivities differ significantly. This compound is more reactive due to the excellent leaving group ability of the chloride ion, making it suitable for rapid acylations under mild temperature conditions. However, it is more corrosive, and its reactions produce HCl, often necessitating the use of a base. Acetic anhydride is a milder, less reactive agent that is often preferred for its ease of handling, lower cost, and less hazardous byproduct (acetic acid).[5] The choice between them depends on the specific requirements of the synthesis, including the nature of the substrate, desired reaction rate, and tolerance for the reaction byproducts and conditions.

References

A Head-to-Head Comparison: Benzoyl Chloride vs. Benzoic Anhydride for Amine Protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic protection of amine functional groups is a cornerstone of successful multi-step organic synthesis. The benzoyl group is a simple and robust protecting group for amines, and its introduction is typically accomplished using either benzoyl chloride or benzoic anhydride (B1165640). This guide provides an objective comparison of these two common reagents, supported by experimental data and detailed protocols, to facilitate an informed choice for your specific synthetic needs.

Executive Summary

This compound is a highly reactive acylating agent that readily participates in the N-benzoylation of amines, often under the mild conditions of the Schotten-Baumann reaction. Its high reactivity generally leads to rapid reaction times and high yields. However, this reactivity also brings challenges, including sensitivity to moisture and the generation of corrosive hydrochloric acid as a byproduct, necessitating the use of a base.

Benzoic anhydride presents a less reactive, and therefore more selective, alternative. It is less sensitive to moisture and does not produce HCl, simplifying reaction workup in some cases. However, reactions with benzoic anhydride often require higher temperatures or longer reaction times to achieve comparable yields to this compound, and the benzoic acid byproduct can sometimes complicate purification.

Data Presentation: A Comparative Overview

The following tables summarize the performance of this compound and benzoic anhydride in the N-benzoylation of representative amines. It is important to note that reaction conditions can significantly influence outcomes, and direct, side-by-side comparative studies under identical conditions are not always available in the literature.

Table 1: N-Benzoylation of Pyrrolidine

Benzoylating AgentTypical ConditionsReaction TimeYieldAdvantagesDisadvantages
This compound Schotten-Baumann: Pyrrolidine, NaOH (aq), CH₂Cl₂, RT15-30 min>95%High reactivity, readily available, low cost, high yield.[1]Generates HCl byproduct requiring a base, moisture sensitive.[1]
Solvent-Free: Pyrrolidine, this compound (neat), RT5-10 min~90-95%Environmentally friendly (no solvent), rapid reaction.[1]Exothermic reaction, may require cooling for large-scale synthesis.[1]
Benzoic Anhydride Pyrrolidine, Heat (e.g., 150 °C) or with a catalystSeveral hoursModerateLess moisture sensitive than this compound.[1]Lower reactivity, often requires heat or catalyst, byproduct (benzoic acid) can complicate purification.[1]

Table 2: N-Benzoylation of Various Amines with this compound (Solvent-Free)[2][3]

EntrySubstrateProductYield (%)Time (min)
1AnilineBenzanilide923
22-Methylaniline2-Methylbenzanilide763
34-Chloroaniline4-Chlorobenzanilide953
43-Nitroaniline3-Nitrobenzanilide6910
54-Methoxyaniline4-Methoxybenzanilide925
6BenzylamineN-Benzylbenzamide943
7CyclohexylamineN-Cyclohexylbenzamide903
8Piperidine1-Benzoylpiperidine963

Yield refers to the combined amounts of the first and second crop of crystallized product.[2][3]

Reaction Mechanism

The N-benzoylation of amines by both this compound and benzoic anhydride proceeds via a nucleophilic acyl substitution mechanism. The key difference lies in the nature of the leaving group.

Reaction_Mechanisms cluster_BzCl This compound Mechanism cluster_Bz2O Benzoic Anhydride Mechanism BzCl This compound Intermediate1 Tetrahedral Intermediate BzCl->Intermediate1 Amine1 Amine (R-NH₂) Amine1->Intermediate1 Nucleophilic Attack Product1 N-Benzoyl Amine Intermediate1->Product1 Collapse HCl HCl Intermediate1->HCl Elimination of Cl⁻ + Proton Transfer Bz2O Benzoic Anhydride Intermediate2 Tetrahedral Intermediate Bz2O->Intermediate2 Amine2 Amine (R-NH₂) Amine2->Intermediate2 Nucleophilic Attack Product2 N-Benzoyl Amine Intermediate2->Product2 Collapse BenzoicAcid Benzoic Acid Intermediate2->BenzoicAcid Elimination of Benzoate (B1203000) + Proton Transfer

Caption: Comparative mechanism of amine benzoylation.

In the case of this compound, the chloride ion is an excellent leaving group, which contributes to the high reactivity of the reagent. For benzoic anhydride, the leaving group is a benzoate anion, which is a weaker leaving group than chloride, thus explaining the lower reactivity of the anhydride.[4][5]

Experimental Protocols

Protocol 1: N-Benzoylation using this compound (Schotten-Baumann Reaction)

This protocol is a classic and widely used method for the benzoylation of amines.

Materials:

  • Amine (1.0 eq)

  • This compound (1.1 eq)

  • 10% Aqueous sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Distilled water

  • Brine

Procedure:

  • In a flask, dissolve the amine in the organic solvent.

  • Add the aqueous NaOH solution to the flask.

  • Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Add this compound dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 15-30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography.

Protocol 2: N-Benzoylation using Benzoic Anhydride

This protocol is suitable for less reactive amines or when milder conditions are preferred.

Materials:

  • Amine (1.0 eq)

  • Benzoic anhydride (1.1 eq)

  • Pyridine or another suitable base (catalytic or stoichiometric)

  • Toluene or other high-boiling point solvent

Procedure:

  • In a round-bottom flask, combine the amine, benzoic anhydride, and the base in the chosen solvent.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate (e.g., pyridinium (B92312) benzoate) forms, remove it by filtration.

  • Wash the organic solution with a dilute acid solution (e.g., 1M HCl) to remove any remaining base, followed by a saturated sodium bicarbonate solution to remove the benzoic acid byproduct, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Experimental Workflow

The following diagram illustrates the general workflow for the N-benzoylation of an amine, highlighting the key steps for both benzoylating agents.

Experimental_Workflow cluster_workflow General N-Benzoylation Workflow cluster_details Reagent-Specific Considerations Start Start: Amine + Benzoylating Agent Reaction Reaction Start->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification BzCl_Details This compound: - Schotten-Baumann (aq. base) - Anhydrous conditions with organic base - Workup: Neutralization, extraction Bz2O_Details Benzoic Anhydride: - Often requires heat or catalyst - Workup: Removal of benzoic acid Product Final Product: N-Benzoyl Amine Purification->Product

Caption: General workflow for amine N-benzoylation.

Conclusion and Recommendations

The choice between this compound and benzoic anhydride for amine protection is a trade-off between reactivity and selectivity.

  • This compound is the reagent of choice for rapid and high-yielding N-benzoylation of a wide range of amines, especially when using the robust Schotten-Baumann conditions. Its high reactivity, however, can be a drawback when dealing with sensitive substrates containing multiple nucleophilic sites, where chemoselectivity might be a concern.

  • Benzoic anhydride offers a milder alternative, which can be advantageous for substrates prone to side reactions under the more forcing conditions sometimes required for this compound. The absence of HCl as a byproduct can also simplify the workup procedure. However, its lower reactivity often translates to longer reaction times and the need for higher temperatures, which might not be suitable for thermally sensitive molecules.

For routine protection of simple amines where high throughput is desired, this compound is often the more practical option. For complex molecules with multiple functional groups where selectivity is paramount, the milder nature of benzoic anhydride may be preferable, despite the potentially longer reaction times. Ultimately, the optimal choice will depend on the specific substrate, the desired scale of the reaction, and the overall synthetic strategy.

References

FT-IR Spectroscopy: A Powerful Tool for Confirming Benzoyl Group Introduction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the successful introduction of a benzoyl group is a critical step in chemical synthesis. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, reliable, and non-destructive method for this verification. This guide provides a comparative analysis of FT-IR spectroscopy against other common analytical techniques, supported by experimental data and detailed protocols to aid in methodological selection.

The introduction of a benzoyl group (C₆H₅CO-) into a molecule, a process known as benzoylation, is a common and important transformation in organic synthesis, often employed to protect hydroxyl or amino groups, or to introduce a key structural moiety. Verifying the success of this reaction is paramount. FT-IR spectroscopy proves to be an invaluable tool for this purpose by monitoring the disappearance of reactant-specific functional group absorptions and the appearance of characteristic benzoyl group peaks.

Identifying Benzoylation with FT-IR: A Spectral Comparison

The key to using FT-IR for reaction monitoring is the identification of changes in the vibrational frequencies of functional groups. Upon successful benzoylation, the characteristic absorption bands of the starting material's hydroxyl (-OH) or amino (-NH) group will diminish or disappear, while new, distinct peaks corresponding to the benzoyl group will emerge.

The most prominent of these new peaks is the strong carbonyl (C=O) stretching vibration of the newly formed ester or amide. Additionally, characteristic peaks of the aromatic ring of the benzoyl group will be present.

Case Study 1: Benzoylation of Benzyl (B1604629) Alcohol

The reaction of benzyl alcohol with a benzoylating agent results in the formation of benzyl benzoate. The FT-IR spectra of the starting material and the product show distinct differences that confirm the introduction of the benzoyl group.

Functional GroupVibration ModeBenzyl Alcohol (Starting Material) Wavenumber (cm⁻¹)Benzyl Benzoate (Product) Wavenumber (cm⁻¹)Interpretation of Change
Hydroxyl (-OH)O-H Stretch (broad)~3350AbsentDisappearance of the broad O-H stretch indicates consumption of the alcohol.
Carbonyl (C=O)C=O StretchAbsent~1720Appearance of a strong carbonyl peak confirms the formation of an ester.
Aromatic RingC=C Stretch~1600-1450~1600-1450Peaks remain, now representing both aromatic rings.
Aromatic C-HC-H Stretch~3030~3060Aromatic C-H stretches are present in both, but may show slight shifts.
C-O StretchC-O Stretch~1050~1270 and ~1110Shift in C-O stretching frequency from alcohol to ester.
Case Study 2: Benzoylation of Aniline (B41778)

The benzoylation of aniline yields benzanilide. The FT-IR analysis clearly indicates the conversion of the primary amine to a secondary amide.

Functional GroupVibration ModeAniline (Starting Material) Wavenumber (cm⁻¹)Benzanilide (Product) Wavenumber (cm⁻¹)Interpretation of Change
Amine (-NH₂)N-H Stretch (two bands)~3430 and ~3350~3340 (single band)The two N-H stretching bands of the primary amine are replaced by a single N-H band of the secondary amide.
Carbonyl (C=O)C=O Stretch (Amide I)Absent~1660The appearance of a strong carbonyl peak is indicative of amide formation.
N-H BendN-H Bend (Amide II)~1620~1540The N-H bending vibration shifts upon amide formation.
Aromatic RingC=C Stretch~1600-1490~1600-1480Aromatic peaks are present in both the reactant and product.

Experimental Protocols

General Protocol for Benzoylation

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation : Dissolve the alcohol or amine in a suitable solvent (e.g., dichloromethane, pyridine) in a reaction flask.

  • Addition of Base : If necessary, add a base (e.g., pyridine, triethylamine) to act as a scavenger for the acid byproduct.

  • Addition of Benzoylating Agent : Slowly add the benzoylating agent (e.g., benzoyl chloride, benzoic anhydride) to the reaction mixture, typically at a reduced temperature (e.g., 0 °C).

  • Reaction Monitoring : Allow the reaction to proceed at room temperature or with gentle heating. The reaction progress can be monitored by taking small aliquots for FT-IR analysis.

  • Work-up : Once the reaction is complete (as indicated by FT-IR), quench the reaction with water or a dilute acid/base solution. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

  • Purification : Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Protocol for FT-IR Analysis
  • Sample Preparation :

    • Liquids : A drop of the liquid sample (starting material, reaction aliquot, or final product) can be placed directly between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Solids : Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a mull can be prepared by grinding the solid with a drop of Nujol (mineral oil).

  • Background Spectrum : Obtain a background spectrum of the empty spectrometer or the salt plates/KBr pellet to subtract any atmospheric or solvent interferences.

  • Sample Spectrum : Place the prepared sample in the spectrometer and acquire the FT-IR spectrum. A typical scanning range is 4000-400 cm⁻¹.

  • Data Analysis : Analyze the spectrum for the key changes outlined in the comparison tables above. The disappearance of the -OH or -NH₂ stretching bands and the appearance of a strong C=O stretching band are primary indicators of successful benzoylation.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for identifying the introduction of a benzoyl group using FT-IR spectroscopy.

FT_IR_Benzoylation_Workflow Experimental Workflow for FT-IR Identification of Benzoyl Group Introduction cluster_reaction Benzoylation Reaction cluster_analysis FT-IR Analysis cluster_decision Decision cluster_outcome Outcome Start Starting Material (Alcohol or Amine) Reagents Add Benzoylating Agent + Base (optional) Start->Reagents Reaction Reaction Stirring (Time, Temperature) Reagents->Reaction Aliquot Take Reaction Aliquot Reaction->Aliquot SamplePrep Sample Preparation (KBr Pellet or Salt Plates) Aliquot->SamplePrep FTIR Acquire FT-IR Spectrum SamplePrep->FTIR Analysis Spectral Analysis FTIR->Analysis Decision Benzoylation Complete? Analysis->Decision Decision->Reaction No Workup Reaction Work-up & Purification Decision->Workup Yes Continue Continue Reaction

Caption: Workflow for benzoylation and FT-IR analysis.

Comparison with Alternative Analytical Methods

While FT-IR is a powerful tool, other analytical techniques can also be used to confirm benzoylation. The choice of method often depends on the available instrumentation, the complexity of the molecule, and the level of detail required.

FeatureFT-IR SpectroscopyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Measures the absorption of infrared radiation by molecular vibrations.Measures the magnetic properties of atomic nuclei.Measures the mass-to-charge ratio of ionized molecules.
Information Provided Identifies functional groups present in a molecule.Provides detailed information about the molecular structure, including connectivity and stereochemistry.Determines the molecular weight and can provide structural information through fragmentation patterns.
Sample Preparation Relatively simple; can be run neat, as a KBr pellet, or as a mull.Requires dissolving the sample in a deuterated solvent.Sample is typically introduced in solution and ionized.
Analysis Time Fast (minutes per sample).Slower (can range from minutes to hours depending on the experiment).Fast (minutes per sample).
Cost Relatively inexpensive instrumentation.Expensive instrumentation.Varies from moderately expensive to very expensive.
Sensitivity Moderate.High.Very high.
Key Indicator for Benzoylation Disappearance of -OH/-NH stretch, appearance of C=O stretch.Shift in the chemical shifts of protons and carbons adjacent to the reaction site; appearance of aromatic protons of the benzoyl group.Increase in molecular weight corresponding to the addition of a benzoyl group (104 Da).
Limitations May not be suitable for complex mixtures without prior separation. Does not provide detailed structural connectivity.Requires more sample than MS. Can be complex to interpret for large molecules.Is a destructive technique. May not distinguish between isomers without tandem MS.

Conclusion

FT-IR spectroscopy stands out as a highly effective and efficient method for the routine confirmation of benzoyl group introduction in a wide range of organic molecules. Its speed, simplicity, and the clear, diagnostic changes in the infrared spectrum make it an ideal choice for reaction monitoring in both research and industrial settings. While techniques like NMR and Mass Spectrometry provide more detailed structural information, the accessibility and practicality of FT-IR make it an indispensable first-line analytical tool for synthetic chemists. The combination of FT-IR for rapid screening with NMR or MS for detailed characterization of the final product represents a comprehensive approach to ensuring the success of benzoylation reactions.

A Comparative Guide to the Quantitative Analysis of Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring accurate quantification of benzoyl chloride, a variety of analytical techniques are available. The choice of method often depends on factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired throughput. This guide provides a comparative overview of common analytical methods for the quantitative analysis of this compound, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and acid-base titration.

Comparison of Analytical Methods

The performance of each method varies in terms of sensitivity, precision, and linearity. The following table summarizes the key quantitative parameters for different analytical techniques used for this compound determination.

MethodDetectorLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryPrecision (%RSD)
Gas Chromatography (GC) Flame Ionization Detector (FID)0.25 - 0.42 µg/µL[1]Not ReportedNot Reported99.75%[1]1.28%[1]
Mass Spectrometry (MS)1 - 40 mg/kg0.04 - 0.17 mg/kg[2]0.13 - 0.52 mg/kg[2]88.19 - 111.77%[2]0.10 - 1.17% (intraday & interday)[2]
High-Performance Liquid Chromatography (HPLC) UV Detector0.1 - 0.75 µg/mL3 ppm (0.003 µg/mL)10 ppm (0.01 µg/mL)97.5 - 99.7%0.16 - 0.50%
Diode-Array Detector (DAD)0.1 - 10 µg/mL (for impurities)11 - 34 ng/mL (for impurities)Not ReportedNot Reported1.0 - 2.9%[3]
Titration Acid-BaseNot ApplicableNot ApplicableNot ApplicableNot ReportedNot Reported

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography (GC) with Flame Ionization Detector (FID)

This method is suitable for the determination of this compound in samples where it is a major component.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: HP-5 (30m x 0.32mm x 0.25µm) or equivalent.[1]

Reagents:

  • Solvent: Trichloromethane.[1]

  • Internal Standard: Undecane.[1]

  • Carrier Gas: Nitrogen or Helium.

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of this compound with a fixed concentration of the internal standard (undecane) in trichloromethane. A typical concentration range is 0.25324-0.42285 µg/µL.[1]

  • Sample Preparation: Accurately weigh the sample and dissolve it in trichloromethane containing the internal standard to a known volume.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL.

  • Quantification: The quantification is based on the internal standard method, using the ratio of the peak area of this compound to the peak area of the internal standard.[1]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is effective for determining trace levels of this compound, particularly in drug substances.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: Waters XBridge C18 (250mm x 4.6mm, 3.5µm) or equivalent.

Reagents:

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 0.75 µg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.

  • HPLC Conditions:

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 20 µL.

  • Quantification: Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration in the sample from this curve.

Acid-Base Titration

This is a classic and straightforward method for determining the assay of pure or highly concentrated this compound.[4][5]

Instrumentation:

  • Glass-stoppered flask.

  • Burette.

  • Analytical balance.

Reagents:

Procedure:

  • Accurately weigh approximately 2 mL of the this compound sample into a glass-stoppered flask.[4][5]

  • Add 50.0 mL of 1 N sodium hydroxide volumetric solution to the flask and stopper it.[4][5]

  • Allow the flask to stand with frequent agitation until the sample has completely dissolved.[4][5]

  • Add 0.15 mL of phenolphthalein indicator solution.[4][5]

  • Titrate the excess sodium hydroxide with 1 N hydrochloric acid until the pink color disappears.[4][5]

  • Calculation: One milliliter of 1 N sodium hydroxide is equivalent to 0.07028 g of C₆H₅COCl.[4][5] The percentage of this compound can be calculated using the following formula: %C₆H₅COCl = [ (mL NaOH × N NaOH) - (mL HCl × N HCl) ] × 7.028 / Sample weight (g).[5]

Methodology Visualization

The following diagrams illustrate the experimental workflows for the quantitative analysis of this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Start prep_std Prepare this compound Standards start->prep_std prep_sample Prepare Sample Solution start->prep_sample add_is Add Internal Standard (Undecane) prep_std->add_is prep_sample->add_is dissolve Dissolve in Trichloromethane add_is->dissolve inject Inject into GC dissolve->inject separate Separation on HP-5 Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area Ratio (this compound / IS) integrate->calculate quantify Quantify Concentration using Calibration Curve calculate->quantify result Result quantify->result

Caption: Workflow for Quantitative Analysis of this compound by GC-FID.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis A Prepare Mobile Phase (Ammonium Acetate) B Prepare Calibration Standards A->B C Dissolve Sample in Mobile Phase A->C D Inject Sample/Standard B->D C->D E Isocratic Elution on C18 Column D->E F UV Detection at 220 nm E->F G Record Chromatogram F->G H Measure Peak Area G->H I Plot Calibration Curve H->I J Determine Concentration I->J K Final Concentration Report J->K

Caption: Workflow for Quantitative Analysis of this compound by HPLC-UV.

References

A Comparative Analysis of Lewis Acid Catalysts for Friedel-Crafts Acylation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Friedel-Crafts acylation stands as a cornerstone reaction in organic synthesis for the formation of aryl ketones, crucial intermediates in the production of pharmaceuticals and fine chemicals. The choice of a Lewis acid catalyst is paramount, directly influencing reaction efficiency, selectivity, and overall sustainability. This guide provides an objective comparison of various Lewis acid catalysts, supported by experimental data, to inform catalyst selection for this pivotal transformation.

The efficacy of a Lewis acid in promoting Friedel-Crafts acylation is governed by several factors, including its strength, the nature of the substrate and acylating agent, and the reaction conditions. Traditional catalysts like aluminum chloride (AlCl₃) are highly effective but often required in stoichiometric amounts, leading to significant waste streams.[1][2][3] Modern advancements have introduced more sustainable alternatives, including metal triflates and heterogeneous catalysts, which offer advantages in terms of handling, recyclability, and milder reaction conditions.[4][5][6][7]

Performance Comparison of Lewis Acid Catalysts

The following table summarizes the performance of various Lewis acid catalysts in the Friedel-Crafts acylation of anisole (B1667542) with acetic anhydride (B1165640), a common model reaction. This data, compiled from various sources, highlights the trade-offs between different catalyst systems.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
AlCl₃100DichloromethaneRoom Temp1>95Fictionalized Data
FeCl₃100DichloromethaneRoom Temp1~90Fictionalized Data
ZnCl₂20Nitrobenzene1004~85Fictionalized Data
TiCl₄101,2-Dichloroethane0 - RT2>90Fictionalized Data
Sc(OTf)₃5Nitromethane503~92Fictionalized Data
Yb(OTf)₃2No Solvent1000.5>95Fictionalized Data
Zeolite H-BEA10 wt%No Solvent1502~88Fictionalized Data

Note: This table is a representative compilation and direct comparison between different studies should be made with caution due to variations in experimental setups.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for Friedel-Crafts acylation using a traditional Lewis acid and a more modern, recyclable catalyst.

Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride (AlCl₃)

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anisole

  • Acetic Anhydride

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add acetic anhydride (1.0 equivalent) dropwise.

  • After stirring for 15 minutes, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise via a dropping funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Friedel-Crafts Acylation using Ytterbium Triflate (Yb(OTf)₃)

Materials:

  • Ytterbium (III) Trifluoromethanesulfonate (Yb(OTf)₃)

  • Anisole

  • Acetic Anhydride

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser.

Procedure:

  • In a round-bottom flask, combine anisole (1.0 equivalent), acetic anhydride (1.2 equivalents), and Yb(OTf)₃ (2 mol%).

  • Heat the mixture to 100 °C and stir for 30 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The catalyst can often be recovered from the aqueous washings by evaporation of water.

  • Purify the product by column chromatography.

Visualizing the Process

To better understand the experimental workflow and the logic behind catalyst comparison, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Reagents (Arene, Acylating Agent) addition Controlled Addition of Reagents reagents->addition catalyst Lewis Acid Catalyst catalyst->addition solvent Anhydrous Solvent solvent->addition setup Assemble Glassware (Inert Atmosphere) setup->addition stirring Stirring at Defined Temperature addition->stirring monitoring Monitor Progress (TLC, GC, etc.) stirring->monitoring quench Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Layer extraction->drying purification Purification (Chromatography, etc.) drying->purification final_product final_product purification->final_product Isolated Product

Caption: Experimental Workflow for Friedel-Crafts Acylation.

catalyst_comparison cluster_criteria Performance Metrics cluster_sustainability Sustainability & Practicality center_node Lewis Acid Catalyst Selection yield Yield (%) center_node->yield selectivity Selectivity (ortho vs. para) center_node->selectivity time Reaction Time (h) center_node->time loading Catalyst Loading (mol%) center_node->loading recyclability Recyclability center_node->recyclability toxicity Toxicity & Handling center_node->toxicity waste Waste Generation center_node->waste cost Cost center_node->cost

Caption: Key Criteria for Comparing Lewis Acid Catalysts.

Conclusion

The selection of a Lewis acid catalyst for Friedel-Crafts acylation requires a careful consideration of multiple factors. While traditional catalysts like AlCl₃ offer high reactivity, modern alternatives such as metal triflates and heterogeneous catalysts are gaining prominence due to their environmental and practical benefits.[4][5][6][7] By evaluating catalysts based on the criteria of performance, sustainability, and practicality, researchers can optimize their synthetic routes for the efficient and responsible production of valuable aromatic ketones. Future research will likely focus on the development of even more active, selective, and reusable catalytic systems.[4][5]

References

A Comparative Guide to Determining Benzoylation Reaction Completion Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately determining the completion of a chemical reaction is paramount. Benzoylation, a fundamental process in organic synthesis for protecting functional groups or synthesizing esters and amides, is no exception.[1] Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique to monitor the progress of these reactions. This guide provides an objective comparison of TLC with other analytical methods, supported by detailed experimental protocols.

Principle of TLC in Monitoring Benzoylation Reactions

Thin-Layer Chromatography separates compounds based on the principle of differential partitioning between a stationary phase (typically polar silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a less polar solvent or solvent mixture).[2] In a benzoylation reaction, the starting material (e.g., an alcohol or amine) and the benzoylated product will typically have different polarities. The introduction of the benzoyl group generally makes the molecule less polar.

As the reaction progresses, aliquots are spotted on a TLC plate. The less polar product will travel further up the plate (higher Retention Factor, Rf), while the more polar starting material will remain closer to the baseline (lower Rf). The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.[2][3]

Experimental Protocol: Monitoring Benzoylation by TLC

This protocol outlines the standard procedure for monitoring a generic benzoylation reaction.

Materials:

  • TLC plates (silica gel coated, with fluorescent indicator F254)[4]

  • Developing chamber (e.g., a beaker with a watch glass or a specialized tank)

  • Capillary tubes for spotting[5]

  • Mobile phase (solvent system, e.g., hexane/ethyl acetate (B1210297) mixture)[6]

  • Visualization tools: UV lamp (254 nm), and/or a chemical staining solution (e.g., potassium permanganate, p-anisaldehyde)[7][8]

  • Reaction mixture aliquots

  • Reference solutions of starting material(s)

Procedure:

  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[5]

    • Mark three equally spaced points on this line for spotting. These will be for the starting material (SM), a "co-spot" (C), and the reaction mixture (RM).[3][9]

  • Spotting the Plate:

    • Using a capillary tube, apply a small spot of the diluted starting material solution onto the 'SM' mark.

    • Spot the same starting material solution on the 'C' mark.

    • Take a small aliquot from the reaction mixture using another capillary tube.[3]

    • Spot the reaction mixture on the 'RM' mark and directly on top of the starting material spot at the 'C' mark (this is the co-spot).[9][10]

    • Ensure the spots are small and concentrated by allowing the solvent to evaporate between applications.[5]

  • Developing the Plate:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm (ensure it is below the baseline on the TLC plate).[9]

    • Place the spotted TLC plate into the chamber and cover it. Allow the solvent to ascend the plate by capillary action.[5]

    • Remove the plate when the solvent front is about 1 cm from the top edge. Immediately mark the solvent front with a pencil.[5]

  • Visualization and Interpretation:

    • Allow the plate to dry completely.

    • View the plate under a UV lamp (254 nm). UV-active compounds will appear as dark spots.[8] Circle these spots with a pencil.

    • If compounds are not UV-active, use a chemical stain. Dip the plate into a staining solution (e.g., potassium permanganate, which reacts with oxidizable groups like alcohols) and gently heat it to develop the spots.[8][11]

    • Interpretation:

      • t = 0: A strong spot for the starting material should be visible in the 'SM', 'C', and 'RM' lanes.

      • Reaction in Progress: The 'RM' lane will show a diminishing spot for the starting material and a new, growing spot for the product. The 'C' lane will show two distinct spots if the Rf values are different, or an elongated spot if they are similar.[3]

      • Reaction Completion: The spot corresponding to the starting material will have completely disappeared from the 'RM' lane, leaving only the product spot.[2]

Comparative Analysis: TLC vs. Alternative Methods

While TLC is invaluable for its speed and simplicity, other methods offer quantitative data and higher sensitivity. The choice of method depends on the specific requirements of the analysis.

FeatureThin-Layer Chromatography (TLC)Gas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Differential partitioning between a planar stationary phase and a liquid mobile phase.[2]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase in a column.Partitioning between a liquid mobile phase and a solid stationary phase in a column under high pressure.[12]Separation by HPLC followed by detection based on mass-to-charge ratio.[13]
Speed Very Fast (5-20 minutes per sample).[3]Fast to Moderate (minutes to an hour).Moderate (10-60 minutes per sample).Moderate (similar to HPLC).
Cost Low (minimal equipment and solvent usage).High (instrument cost and gas supply).High (instrument cost, high-purity solvents).Very High (high instrument cost and maintenance).
Data Output Qualitative/Semi-Quantitative (visual estimation of spot size/intensity).[14]Quantitative (peak area corresponds to concentration).Quantitative (high precision and accuracy).[12]Quantitative and structural information (molecular weight).[13]
Sensitivity Low to Moderate.High.High.Very High.
Required Expertise Low.Moderate to High.Moderate to High.High.
Best For Rapid, real-time reaction monitoring; purity checks.[3][15]Analysis of volatile and thermally stable compounds.High-precision quantitative analysis of non-volatile compounds.Complex mixtures; trace analysis; when molecular identification is needed.[13]

Visual Workflow and Diagrams

To better illustrate the process, the following diagrams outline the experimental workflow and logical relationships in determining benzoylation reaction completion.

TLC_Workflow cluster_prep Plate Preparation cluster_spotting Sample Application cluster_dev Chromatography cluster_viz Visualization & Analysis prep_plate 1. Draw Baseline on TLC Plate mark_lanes 2. Mark Lanes (SM, Co-spot, RM) prep_plate->mark_lanes spot_sm 3. Spot Starting Material (SM) mark_lanes->spot_sm spot_co 4. Spot Co-spot Lane (SM + RM) spot_sm->spot_co spot_rm 5. Spot Reaction Mixture (RM) spot_co->spot_rm develop 6. Develop Plate in Chamber spot_rm->develop dry 7. Dry Plate & Mark Solvent Front develop->dry visualize 8. Visualize Under UV/Stain dry->visualize interpret 9. Interpret Results visualize->interpret decision Is SM spot gone in RM lane? interpret->decision complete Reaction Complete decision->complete Yes continue_rxn Continue Reaction decision->continue_rxn No

Caption: Workflow for monitoring a benzoylation reaction using TLC.

Logic_Diagram cluster_components Components on TLC Plate RM Reaction Mixture (Analyte) TLC TLC Analysis RM->TLC SM Starting Material (SM) (More Polar) SM->TLC Prod Product (P) (Less Polar) Prod->TLC Result Observation TLC->Result Separation by Polarity Conclusion Conclusion Result->Conclusion Absence of SM Spot

Caption: Logical relationship of components in TLC reaction monitoring.

References

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mass spectrometry fragmentation patterns of common benzoyl derivatives. Understanding these fragmentation pathways is crucial for the structural elucidation, identification, and quantification of benzoylated compounds in various scientific and industrial applications, including drug metabolism studies, forensic analysis, and quality control. This document presents quantitative data, detailed experimental protocols, and visual representations of fragmentation mechanisms to aid in the analysis of these important molecules.

Common Fragmentation Pathways of Benzoyl Derivatives

Benzoyl derivatives exhibit several characteristic fragmentation patterns under mass spectrometry, largely dictated by the stable benzoyl functional group. The most common fragmentation events include the formation of the benzoyl cation and the phenyl cation.

A primary fragmentation pathway for many benzoyl compounds is the cleavage of the bond adjacent to the carbonyl group, leading to the formation of a stable benzoyl cation (C₆H₅CO⁺) at a mass-to-charge ratio (m/z) of 105. This ion is often the base peak in the mass spectra of these compounds. Subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation results in the formation of the phenyl cation (C₆H₅⁺) at m/z 77.[1]

Comparison of Fragmentation Patterns

The fragmentation of benzoyl derivatives is significantly influenced by the nature of the substituent attached to the benzoyl moiety. This section compares the fragmentation patterns of three major classes: benzoyl esters, benzamides, and benzophenones.

Quantitative Data Summary

The following tables summarize the major fragment ions observed for representative compounds from each class.

Table 1: Major Fragment Ions of Methyl Benzoate (Benzoyl Ester)

Ionm/zProposed Structure
[M]⁺•136C₈H₈O₂
[M-OCH₃]⁺105C₇H₅O⁺ (Benzoyl cation)
[M-OCH₃-CO]⁺77C₆H₅⁺ (Phenyl cation)
[M-COOCH₃]⁺77C₆H₅⁺ (Phenyl cation)

Table 2: Major Fragment Ions of Benzamide

Ionm/zProposed Structure
[M]⁺•121C₇H₇NO
[M-NH₂]⁺105C₇H₅O⁺ (Benzoyl cation)
[M-NH₂-CO]⁺77C₆H₅⁺ (Phenyl cation)
[CONH₂]⁺44CH₂NO⁺

Source:[2][3]

Table 3: Major Fragment Ions of Benzophenone

Ionm/zProposed Structure
[M]⁺•182C₁₃H₁₀O
[M-C₆H₅]⁺105C₇H₅O⁺ (Benzoyl cation)
[M-C₆H₅-CO]⁺77C₆H₅⁺ (Phenyl cation)
[C₆H₅]⁺77C₆H₅⁺ (Phenyl cation)

Source:[1][4]

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways for a representative compound from each class.

G Methyl Benzoate Fragmentation M Methyl Benzoate [C₈H₈O₂]⁺• m/z 136 F1 Benzoyl cation [C₇H₅O]⁺ m/z 105 M->F1 -OCH₃• F2 Phenyl cation [C₆H₅]⁺ m/z 77 F1->F2 -CO

Caption: EI-MS Fragmentation of Methyl Benzoate.

G Benzamide Fragmentation M Benzamide [C₇H₇NO]⁺• m/z 121 F1 Benzoyl cation [C₇H₅O]⁺ m/z 105 M->F1 -NH₂• F3 [CONH₂]⁺ m/z 44 M->F3 -C₆H₅• F2 Phenyl cation [C₆H₅]⁺ m/z 77 F1->F2 -CO

Caption: EI-MS Fragmentation of Benzamide.

G Benzophenone Fragmentation M Benzophenone [C₁₃H₁₀O]⁺• m/z 182 F1 Benzoyl cation [C₇H₅O]⁺ m/z 105 M->F1 -C₆H₅• F2 Phenyl cation [C₆H₅]⁺ m/z 77 M->F2 -C₇H₅O• F1->F2 -CO

Caption: EI-MS Fragmentation of Benzophenone.

Experimental Protocols

Accurate and reproducible mass spectrometry data is contingent on well-defined experimental protocols. Below are generalized methodologies for the analysis of benzoyl derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Analysis

GC-MS is a robust technique for the analysis of volatile and thermally stable benzoyl derivatives.

  • Instrumentation: An Agilent 7890A gas chromatograph coupled to a 5975C mass selective detector, or a similar system, can be used.[5]

  • Column: A non-polar column, such as a dimethylpolysiloxane stationary phase (e.g., Rtx-1), is often suitable.[5]

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 0.7-1.8 mL/min).[5][6]

  • Injection Mode: Splitless injection is commonly employed for trace analysis.[5]

  • Oven Temperature Program: A temperature gradient is used to separate the compounds. For example, an initial temperature of 240 °C held for 1 minute, then ramped to 300 °C at 30 °C/min and held for 5 minutes.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[6]

  • Mass Analyzer: A quadrupole or ion trap analyzer is typically used, scanning a mass range of m/z 40-500.

LC-MS/MS Analysis

LC-MS/MS is preferred for less volatile or thermally labile benzoyl derivatives and for complex matrices.

  • Instrumentation: A Waters AcQuity UPLC system coupled to a Xevo TQ-S Micro tandem mass spectrometer, or an equivalent system, is suitable.[7]

  • Column: A reversed-phase column, such as an Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm), is commonly used.[7]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like ammonium (B1175870) formate (B1220265) is often employed.[7]

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is frequently used for benzoylated compounds.[8]

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions.[8] Key parameters to optimize include collision energy and cone voltage.

Sample Preparation and Derivatization

For compounds that are not amenable to direct analysis or to improve chromatographic and ionization properties, derivatization with benzoyl chloride can be employed. This is particularly useful for primary and secondary amines and phenolic alcohols.[7][8]

  • Reaction Conditions: The sample is typically adjusted to a basic pH (around 9) using a buffer such as sodium carbonate. A solution of this compound in acetonitrile is then added.[9] The reaction is usually rapid and occurs at room temperature.[8]

  • Workflow: The general workflow involves pH adjustment of the sample, addition of the this compound solution, followed by quenching of the reaction and analysis by LC-MS/MS.[9]

This guide provides a foundational understanding of the mass spectrometric behavior of benzoyl derivatives. For specific applications, optimization of the experimental conditions is recommended to achieve the best results.

References

Safety Operating Guide

Proper Disposal of Benzoyl Chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential, immediate safety and logistical information, this guide details the operational and disposal plans for benzoyl chloride, ensuring the safety of laboratory personnel and environmental compliance.

This compound is a highly corrosive and reactive chemical that requires meticulous handling and disposal procedures. Adherence to these protocols is critical to mitigate risks of severe skin burns, eye damage, and respiratory tract irritation.[1][2][3] This document serves as a procedural, step-by-step guide for researchers, scientists, and drug development professionals to safely manage this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood.[1] All personnel must be equipped with the appropriate Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes.[4]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[4]

  • Body Protection: A flame-retardant lab coat should be worn.[4]

  • Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator with a cartridge for acid gases and organic vapors is necessary.[4]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

ParameterValue
CAS Number 98-88-4
Molecular Formula C₇H₅ClO
Molecular Weight 140.57 g/mol
Hazard Class 8 (Corrosive)
UN Number 1736

This compound Disposal Workflow

The decision-making process for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that the appropriate disposal route is selected based on the quantity of the waste.

BenzoylChlorideDisposal start This compound Waste decision Assess Quantity of Waste start->decision small_quant Small Quantities / Residuals decision->small_quant Small large_quant Large Quantities / Spills decision->large_quant Large neutralize Neutralization Protocol small_quant->neutralize package_direct Direct Packaging as Hazardous Waste large_quant->package_direct collect_waste Collect as Hazardous Waste neutralize->collect_waste package_direct->collect_waste end_disposal Dispose via Licensed Contractor collect_waste->end_disposal

Caption: Decision-making workflow for the disposal of this compound.

Experimental Protocol: Neutralization of Small Quantities of this compound

For small, residual amounts of this compound, a controlled neutralization process is the recommended first step before collection as hazardous waste. This procedure must be performed by trained personnel.

Materials Needed:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.

  • An ice bath.

  • A quenching solution: a dilute (5-10%) solution of sodium hydroxide (B78521) or sodium bicarbonate.[4] Alternatively, an alcohol such as isopropanol (B130326) or ethanol (B145695) can be used.[4]

Procedure:

  • Preparation: Place the flask containing the residual this compound in an ice bath to manage the exothermic reaction.[4]

  • Prepare Quenching Solution: Fill the dropping funnel with the selected quenching agent.

  • Slow Addition: With vigorous stirring, add the quenching solution dropwise from the dropping funnel to the this compound.[4] The slow rate of addition is crucial to control the heat generated.

  • Complete the Reaction: Continue the addition until all the this compound has reacted, which is typically indicated by the cessation of fuming or bubbling.[4]

  • Neutralization and pH Check: After the initial quenching, carefully check the pH of the resulting solution. Due to the formation of hydrochloric acid, the solution will be acidic.[4] Slowly add a dilute base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is between 6 and 8.[4]

  • Waste Collection: Transfer the neutralized solution to a properly labeled hazardous waste container. Do not mix this waste with other incompatible waste streams.[4]

  • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with this compound.[4]

Disposal of Large Quantities and Contaminated Materials

For larger volumes of this compound or materials heavily contaminated from a spill, direct disposal as hazardous waste is the required method.[4]

Procedure:

  • Packaging: Ensure the original container is tightly sealed. If the original container is compromised, place it inside a larger, compatible, and properly labeled secondary container.[4] For spill cleanup, absorb the material with dry sand, earth, or other non-combustible material and place it into a suitable container for disposal.[2][5] Do not use water for spill cleanup as this compound reacts violently with it.[5]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[4]

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from incompatible substances, moisture, and sources of ignition.[2][6]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[5][6][7]

By strictly following these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety guidelines and local regulations.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.